Product packaging for (2,4-Dichloro-6-hydroxyphenyl)boronic acid(Cat. No.:CAS No. 1028332-22-0)

(2,4-Dichloro-6-hydroxyphenyl)boronic acid

Cat. No.: B1389283
CAS No.: 1028332-22-0
M. Wt: 206.82 g/mol
InChI Key: HVUKPDHNOFEQKX-UHFFFAOYSA-N
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Description

(2,4-Dichloro-6-hydroxyphenyl)boronic acid is a useful research compound. Its molecular formula is C6H5BCl2O3 and its molecular weight is 206.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BCl2O3 B1389283 (2,4-Dichloro-6-hydroxyphenyl)boronic acid CAS No. 1028332-22-0

Properties

IUPAC Name

(2,4-dichloro-6-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUKPDHNOFEQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)Cl)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654876
Record name (2,4-Dichloro-6-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028332-22-0
Record name (2,4-Dichloro-6-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2,4-Dichloro-6-hydroxyphenyl)boronic acid: Properties, Applications, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2,4-Dichloro-6-hydroxyphenyl)boronic acid, a valuable reagent in modern organic synthesis and medicinal chemistry. Drawing upon established principles and data from analogous compounds, this document will delve into its chemical and physical properties, safety and handling protocols, and its significant applications, particularly in the realm of cross-coupling reactions for drug discovery.

Core Compound Identity and Properties

This compound is a substituted phenylboronic acid, a class of compounds renowned for their versatility as building blocks in organic synthesis.[1] Its unique substitution pattern, featuring two chlorine atoms and a hydroxyl group, imparts specific reactivity and properties that are of considerable interest to the scientific community.

Chemical Identification
  • Chemical Name: this compound

  • CAS Number: 1028332-22-0[2]

  • Molecular Formula: C₆H₅BCl₂O₃[2]

  • Molecular Weight: 206.82 g/mol [2]

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of similar phenylboronic acid derivatives, the following characteristics can be anticipated.[3]

PropertyPredicted Value/InformationCitation
Melting Point Expected to be a solid with a relatively high melting point, likely decomposing at elevated temperatures. Phenylboronic acid has a melting point of 216-219 °C.
Boiling Point Not applicable, as it is likely to decompose before boiling under atmospheric pressure.
Solubility Expected to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Solubility in nonpolar solvents like hexane is likely to be low. Phenylboronic acid shows good solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5]
pKa The presence of electron-withdrawing chlorine atoms is expected to make it a stronger Lewis acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[6]

Note: The provided data is based on general characteristics of phenylboronic acids and should be confirmed experimentally for this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification

Based on available safety data for similar compounds, this compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Storage
  • Store in a tightly sealed container in a cool, dry place.[2]

  • Recommended storage temperature is 2-8°C.[2]

  • The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For boronic acids, sample preparation is crucial as they can form cyclic anhydrides (boroxines), leading to complex spectra.[7] Recording spectra in deuterated methanol (CD₃OD) or water (D₂O) can help break up these oligomers.[7]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, two singlets or two doublets with small coupling constants are anticipated in the aromatic region. The hydroxyl proton and the boronic acid protons may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

  • ¹³C NMR: The spectrum will display characteristic signals for the six aromatic carbons. The carbon attached to the boron atom (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • B-O Stretch: A strong, broad band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration.

  • Aromatic C-H and C=C Stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. In positive ion mode, adducts with solvent or cations might be observed. Boronic acids can sometimes form dimers or trimers, which might be detectable.[11]

Applications in Organic Synthesis and Drug Discovery

Boronic acids are indispensable reagents in modern organic chemistry, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][12][13] This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including many active pharmaceutical ingredients (APIs).[14][15][16]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and vinyl-aryl structures.[17] The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. The unique electronic and steric properties of this compound make it an interesting coupling partner for the synthesis of complex, highly functionalized molecules.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification A Aryl/Vinyl Halide C Add Reactants, Solvent, and Base to Flask A->C B This compound B->C D Degas the Mixture C->D E Add Palladium Catalyst and Ligand D->E F Heat Reaction Mixture E->F G Quench Reaction F->G H Extraction G->H I Purification (e.g., Column Chromatography) H->I J Coupled Product I->J Drug_Discovery_Logic A This compound (Building Block) B Suzuki-Miyaura Coupling A->B C Library of Novel Biaryl Compounds B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

References

(2,4-Dichloro-6-hydroxyphenyl)boronic acid molecular structure and SMILES

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2,4-Dichloro-6-hydroxyphenyl)boronic acid

Authored by a Senior Application Scientist

Introduction: The Strategic Utility of Substituted Phenylboronic Acids

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom.[1] Their unique electronic properties, general stability, and low toxicity make them indispensable reagents in modern organic chemistry.[2][3] While the broader family of boronic acids is renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the specific functionality of individual derivatives offers chemists precise control over molecular architecture.[2][3]

This compound is a highly functionalized synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a sterically hindered and electronically modulated phenyl ring, provides a unique scaffold for creating complex molecular entities. This guide offers a detailed examination of its molecular structure, physicochemical properties, and synthetic relevance, providing field-proven insights for its application in advanced research and development projects.

Molecular Structure and Physicochemical Profile

The precise arrangement of functional groups on the phenyl ring dictates the reactivity and utility of this compound. The molecule consists of a central benzene ring substituted with a boronic acid (-B(OH)₂) group, a hydroxyl (-OH) group, and two chlorine (-Cl) atoms.

The IUPAC name for this compound is this compound. Its structural and chemical identifiers are summarized below.

Table 1: Physicochemical and Computational Data

PropertyValueSource(s)
CAS Number 1028332-22-0[4][5][6][7]
Molecular Formula C₆H₅BCl₂O₃[4]
Molecular Weight 206.82 g/mol [4][6][7]
SMILES Notation OC1=C(B(O)O)C(Cl)=CC(Cl)=C1[4]
Topological Polar Surface Area (TPSA) 60.69 Ų[4][8]
LogP (octanol-water partition coeff.) 0.3788[4][8]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 1[4]
Structural Visualization

The spatial relationship between the substituents is critical. The hydroxyl and boronic acid groups are ortho to each other, creating a potential for intramolecular hydrogen bonding which can influence the compound's conformation and reactivity. The two chlorine atoms are positioned at the 2- and 4-positions relative to the boronic acid group, imparting significant electronic and steric effects.

Caption: 2D molecular structure of this compound.

Reactivity, Synthesis, and Mechanistic Considerations

Electronic and Steric Effects

The chemical behavior of this compound is a direct consequence of its substitution pattern.

  • Lewis Acidity: Like all boronic acids, the boron atom possesses a vacant p-orbital, making it a Lewis acid. This allows it to reversibly interact with Lewis bases, a property fundamental to its role in catalysis and as a chemical sensor.[2]

  • Inductive and Resonance Effects: The two chlorine atoms are strongly electron-withdrawing via induction, which decreases the electron density of the aromatic ring. This makes the C-B bond more polarized and can influence the kinetics of transmetalation in cross-coupling reactions. The hydroxyl group is an activating group, donating electron density to the ring through resonance, although this effect is modulated by the adjacent chlorine and boronic acid groups.

  • Steric Hindrance: The presence of substituents ortho to the boronic acid group (the hydroxyl and a chlorine atom) creates significant steric bulk. This hindrance can be a critical experimental parameter, often requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or specialized ligands) to achieve successful cross-coupling. However, this can also be leveraged to achieve selective transformations.

Synthetic Pathways

Arylboronic acids are typically synthesized via two primary routes.[3] While specific, peer-reviewed synthesis protocols for this exact molecule are proprietary or found within patent literature, the general methodologies apply.

synthesis_workflow cluster_0 Route 1: Grignard/Organolithium cluster_1 Route 2: Metal-Catalyzed Borylation ArylHalide Protected Dichloro-iodophenol Organometallic Aryl Grignard or Aryllithium Intermediate ArylHalide->Organometallic Mg or n-BuLi Product1 This compound Organometallic->Product1 1. + Borate Ester 2. Hydrolysis BorateEster Trialkyl Borate (e.g., B(OMe)₃) Hydrolysis Acidic Hydrolysis ArylHalide2 Protected Dichloro-bromophenol Product2 This compound ArylHalide2->Product2 Pd-catalyzed coupling Diboron Bis(pinacolato)diboron (B₂pin₂) Diboron->Product2 Catalyst Pd Catalyst + Ligand

Caption: General synthetic workflows for arylboronic acids.

  • From Organometallic Precursors: This classic approach involves the reaction of an organometallic reagent (either a Grignard or an organolithium) with a trialkyl borate ester, followed by acidic hydrolysis.[3][9] For this specific molecule, the starting material would likely be a doubly protected 3,5-dichloro-2-halophenol to prevent side reactions with the acidic proton of the hydroxyl group and the boronic acid itself.

  • Palladium-Catalyzed Borylation: Modern methods often employ palladium-catalyzed cross-coupling reactions (a variation of the Suzuki-Miyaura reaction) between an aryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3] This route often offers greater functional group tolerance.

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in its ability to serve as a cornerstone for building more complex, high-value molecules.

Core Directive: Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is in the Suzuki-Miyaura reaction to form a new carbon-carbon bond.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2-1.5 equivalents), the desired aryl or vinyl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., 1,4-dioxane, toluene, or DMF).

  • Base Addition: Add an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents). The choice of base is critical and must be optimized; it activates the boronic acid for transmetalation to the palladium center.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the optimized temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel.

Self-Validation: The success of the protocol is validated by the consumption of starting materials and the appearance of a new, less polar spot on TLC (or a new peak with the expected mass in LC-MS). The identity and purity of the final product must be confirmed by NMR spectroscopy and mass spectrometry.

Potential Research Areas
  • Medicinal Chemistry: The dichlorinated phenyl motif is present in numerous bioactive compounds. This building block allows for the systematic exploration of structure-activity relationships (SAR) by coupling it to various heterocyclic or aromatic partners. The hydroxyl group provides a handle for further functionalization, such as etherification or esterification, to modulate properties like solubility and metabolic stability.

  • Materials Science: Arylboronic acids are used to synthesize conjugated polymers and organic light-emitting diodes (OLEDs). The specific electronic properties conferred by the dichloro- and hydroxyl-substituents can be used to tune the optical and electronic characteristics of novel materials.

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety and reagent integrity is paramount.

  • Safety Precautions: this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[7] Always handle this chemical in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Storage: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) upon prolonged storage, especially if exposed to air or moisture. It is crucial to store the compound in a tightly sealed container at the recommended temperature of 2-8°C, preferably under an inert atmosphere.[4][7]

Conclusion

This compound is a powerful and versatile intermediate for advanced chemical synthesis. Its densely functionalized structure presents both challenges and opportunities. A thorough understanding of its electronic properties, steric profile, and reactivity is essential for leveraging its full potential in the design and synthesis of novel compounds for pharmaceutical and material science applications. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to incorporate this valuable building block into their synthetic programs.

References

A Technical Guide to the NMR Spectroscopy of (2,4-Dichloro-6-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dichloro-6-hydroxyphenyl)boronic acid is a substituted arylboronic acid of interest in synthetic and medicinal chemistry. Its utility as a building block, for instance in Suzuki-Miyaura cross-coupling reactions, necessitates robust analytical methods for structural verification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization. This guide provides an in-depth analysis of the expected ¹H, ¹³C, and ¹¹B NMR spectroscopic data for this compound. It addresses the inherent challenges of boronic acid NMR, such as oligomerization and proton exchange, and presents field-proven protocols for acquiring and interpreting high-quality spectra.

Introduction: The Analytical Challenge of Phenylboronic Acids

Phenylboronic acids are versatile reagents, yet their analysis by NMR is not always straightforward. In the solid state and in non-coordinating solvents, they have a propensity to undergo dehydration to form cyclic trimers known as boroxines. This monomer-trimer equilibrium can result in complex or broadened NMR spectra, complicating interpretation. Furthermore, the acidic protons of the boronic acid [-B(OH)₂] and phenolic (-OH) groups are labile and can undergo rapid exchange with each other and with trace amounts of water or protic solvents, affecting their appearance in ¹H NMR spectra.

A thorough understanding of these behaviors is critical for the accurate structural elucidation of this compound, a molecule featuring both a boronic acid and a phenolic hydroxyl group, which can engage in intramolecular hydrogen bonding.

Molecular Structure and Predicted NMR Behavior

The structure of this compound dictates its spectroscopic signature. The strategic placement of substituents breaks the symmetry of the phenyl ring, rendering all six aromatic carbons and the two remaining aromatic protons chemically distinct.

molecule C1 C1 C2 C2 C1->C2 B B C1->B C3 C3 C2->C3 O1 O C2->O1 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 Cl1 Cl C4->Cl1 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 Cl2 Cl C6->Cl2 p1 B->p1 H_O1 H O1->H_O1 B_OH1 (OH) B_OH2 (OH) p1->B_OH1 p1->B_OH2 p2 workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_val Validation weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock setup Set Parameters (SW, NS, D1) lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to DMSO (2.50 ppm) phase->calibrate integrate Integrate Peaks calibrate->integrate d2o Add D2O & Re-acquire integrate->d2o compare Compare Spectra d2o->compare confirm Confirm Labile Proton Signals compare->confirm logic_flow data ¹H NMR ¹³C NMR ¹¹B NMR h1_interp Aromatic Region Two doublets? Integration 1:1? Meta-coupling (~2.5 Hz)? data->h1_interp h1_labile h1_labile data->h1_labile c13_interp c13_interp data->c13_interp b11_interp Boron Spectrum Signal at ~30 ppm? data->b11_interp conclusion Structure Confirmed: This compound h1_interp->conclusion h1_labile->conclusion c13_interp->conclusion b11_interp->conclusion

Navigating the Research Landscape: A Technical Guide to (2,4-Dichloro-6-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2,4-Dichloro-6-hydroxyphenyl)boronic acid, a specialized organoboron compound, is a valuable building block in modern synthetic chemistry, particularly within the realm of drug discovery and development. Its unique structural features, combining a boronic acid moiety with a di-chlorinated phenolic ring, offer a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, chemical properties, synthesis, and applications, tailored for professionals in the scientific community.

I. Commercial Availability and Procurement

This compound, identified by the CAS Number 1010029-23-1 , is readily available from a range of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams to kilograms, to suit both small-scale research and larger-scale development needs. Purity levels are typically high, with most suppliers offering grades of ≥95% or ≥97%.

When sourcing this compound, it is crucial to consider not only the purity but also the supplier's quality control measures and the availability of analytical data, such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) spectra, to ensure the integrity of your experimental results.

Below is a comparative table of prominent suppliers:

SupplierProduct NumberPurityAvailable QuantitiesStorage Conditions
ChemScene CS-0312378≥97%InquireSealed in dry, 2-8°C[1]
ChemShuttle 13360695%250mg, 1g, 5g, 10g2-8°C
BLDpharm BD01314757InquireInquireInquire[2]
Porphyrin-Systems BD47065597%100mg, 250mg, 1g, 5gSealed in dry, 2-8°C

Note: Availability and product details are subject to change. It is recommended to consult the suppliers' websites for the most current information.

II. Physicochemical Properties and Handling

Understanding the physicochemical properties of this compound is essential for its effective use and safe handling in a laboratory setting.

Molecular Formula: C₆H₅BCl₂O₃ Molecular Weight: 206.82 g/mol

Boronic acids, in general, are known to exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This can sometimes lead to complexities in characterization, particularly in NMR spectroscopy.[3] To obtain clear NMR spectra, it is often recommended to use a solvent like d4-methanol, which can break up the boroxine trimer.[3]

Safety and Handling:

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Avoid inhalation of dust.[4]

  • Wash hands thoroughly after handling.[4]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

For detailed safety information, it is imperative to request a substance-specific MSDS from the supplier upon purchase.

III. Synthesis and Reaction Mechanisms

The synthesis of arylboronic acids can be achieved through several established methodologies. While a specific, detailed protocol for this compound is not widely published in peer-reviewed journals, its synthesis can be logically deduced from general procedures for structurally similar compounds. A plausible synthetic route involves the ortho-lithiation of a suitably protected 3,5-dichlorophenol derivative followed by borylation.

A general workflow for such a synthesis is outlined below:

Synthesis_Workflow A 1. Protection of Phenolic Hydroxyl (e.g., as a methoxy or silyl ether) F Intermediate 1 (Protected dichlorobenzene) A->F B 2. ortho-Lithiation (e.g., with n-BuLi or s-BuLi) G Intermediate 2 (Lithiated species) B->G C 3. Borylation (Quenching with a trialkyl borate, e.g., B(OiPr)₃) H Intermediate 3 (Boronate ester) C->H D 4. Hydrolysis (Acidic workup to yield the boronic acid) I Final Product (this compound) D->I E Starting Material (e.g., 1-bromo-3,5-dichlorobenzene) E->A F->B G->C H->D

Caption: Generalized synthetic workflow for arylboronic acids.

A key step in this process is the directed ortho-metalation, where the protecting group on the phenol directs the lithiation to the adjacent position. The choice of protecting group and lithiating agent is critical to achieving high regioselectivity and yield.

Alternatively, a Grignard-based approach could be employed, starting from a halogenated precursor. This would involve the formation of a Grignard reagent from a compound like 1-bromo-2,4-dichloro-6-methoxybenzene, followed by reaction with a trialkyl borate and subsequent deprotection and hydrolysis.

IV. Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with diols, a motif present in many biological macromolecules such as sugars and serine proteases. This property has led to the development of several successful drugs.

This compound, with its specific substitution pattern, serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling .[5][6][7][] This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of biaryl and styrenyl structures that are common in many drug candidates.[5][7]

The workflow for a typical Suzuki-Miyaura coupling is depicted below:

Suzuki_Coupling cluster_0 Catalytic Cycle A This compound E Transmetalation A->E B Aryl/Vinyl Halide (R-X) D Oxidative Addition B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D D->E F Reductive Elimination E->F F->C Regenerates Pd(0) G Coupled Product F->G H Catalytic Cycle

Caption: Simplified workflow of a Suzuki-Miyaura coupling reaction.

While specific examples of marketed drugs derived directly from this compound are not prominent in the public literature, its structural motif is of significant interest to medicinal chemists. The dichloro substitution pattern can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and lipophilicity. The phenolic hydroxyl and boronic acid groups provide handles for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.

V. Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in the field of drug discovery. Its utility in Suzuki-Miyaura coupling reactions, combined with its unique substitution pattern, makes it a valuable tool for the synthesis of novel and complex molecular entities. A thorough understanding of its chemical properties, handling requirements, and synthetic applications is crucial for researchers and scientists aiming to leverage this compound in their research and development endeavors. As with any specialized chemical, adherence to strict safety protocols and reliance on high-quality, well-characterized starting materials are paramount to achieving successful and reproducible scientific outcomes.

VI. References

  • Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists. (n.d.). Retrieved from --INVALID-LINK--

  • Suzuki Coupling: A Gateway to Novel Pharmaceuticals with Boronic Acids. (2025, December 20). Retrieved from --INVALID-LINK--

  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2025, August 5). Request PDF. Retrieved from --INVALID-LINK--

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Applications of Suzuki Coupling Reaction. (2023, April 28). BOC Sciences. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). ChemShuttle. Retrieved from --INVALID-LINK--

  • 1028332-22-0 | this compound. (n.d.). BLDpharm. Retrieved from --INVALID-LINK--

  • 1028332-22-0 | this compound. (n.d.). ChemScene. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). 捷化医药. Retrieved from --INVALID-LINK--

  • Forest Herbicide Safety: Environmental Concerns and Proper Handling. (n.d.). Mississippi State University Extension Service. Retrieved from --INVALID-LINK--

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017, November 21). Reddit. Retrieved from --INVALID-LINK--

  • † 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from --INVALID-LINK--

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from --INVALID-LINK--

  • An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Nitrophenylboronic Acid. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). (n.d.). Retrieved from --INVALID-LINK--

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from --INVALID-LINK--

  • differences & similarities of 1H & 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Preparation method of hydroxyphenylboronic acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

References

The Enhanced Lewis Acidity of ortho-Hydroxyphenylboronic Acids: A Mechanistic and Application-Focused Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are a class of organic compounds whose utility in molecular sciences is vast, ranging from synthetic chemistry to chemical biology.[1] While their role in Suzuki cross-coupling reactions is well-established, their function as Lewis acids is driving innovation in catalysis, molecular sensing, and medicinal chemistry. This guide focuses specifically on ortho-hydroxyphenylboronic acids, a unique subclass where the proximity of a hydroxyl group to the boronic acid moiety induces profound changes in its electronic and structural properties. We will explore the mechanistic basis for their enhanced Lewis acidity, detail robust methodologies for its quantification, and discuss how these fundamental properties are harnessed in the development of novel therapeutics and catalytic systems.

The Fundamental Lewis Acidity of Boronic Acids

Boronic acids (RB(OH)₂) are characterized by a boron atom with a vacant p-orbital, making them effective Lewis acids—electron pair acceptors. In aqueous solution, they exist in a critical equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate state, formed by the acceptance of a hydroxide ion.[2][3][4] The strength of a boronic acid's Lewis acidity is quantified by its pKa, which represents the equilibrium constant for this reaction with hydroxide, not a Brønsted-Lowry deprotonation.[5][6]

B(OH)₂ + 2H₂O ⇌ B(OH)₃⁻ + H₃O⁺

A lower pKa value indicates a greater propensity to form the tetrahedral boronate, signifying stronger Lewis acidity.[7] For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.8.[8] This equilibrium is central to their function, as the reversible transition between these two states underpins their utility in dynamic covalent chemistry and catalysis.[1][9]

Lewis_Acid_Equilibrium cluster_trigonal Trigonal Planar (sp²) cluster_tetrahedral Tetrahedral (sp³) boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ boronate->boronic_acid - OH⁻

Diagram 1: Fundamental equilibrium of a boronic acid with hydroxide.

The ortho-Hydroxy Effect: A Paradigm Shift in Acidity

The placement of a hydroxyl group at the ortho position to the boronic acid dramatically increases Lewis acidity. This "ortho-effect" is not merely an inductive effect; it is a profound structural phenomenon rooted in intramolecular coordination.

Intramolecular Stabilization and Cyclization

The proximate hydroxyl group can engage in two key intramolecular interactions:

  • Intramolecular Hydrogen Bonding: A hydrogen bond can form between the phenolic proton and an oxygen atom of the boronic acid group. This interaction is a precursor to the more significant event.[10]

  • B-O Dative Bond Formation: The lone pair on the phenolic oxygen can form a dative bond with the empty p-orbital of the boron atom. This results in an intramolecular cyclization to form a five-membered ring structure known as a benzoxaborole .[11][12][13]

This cyclization is a reversible equilibrium, but it effectively pre-organizes the boron center into a pseudo-tetrahedral geometry, lowering the energetic barrier to accept an external Lewis base (like hydroxide or a diol). This structural constraint is the primary reason for the observed increase in Lewis acidity.[13][14]

Diagram 2: Equilibrium between the open and cyclized benzoxaborole forms.

Quantitative Impact on pKa

The structural change to a benzoxaborole has a significant impact on the compound's pKa. The increased Lewis acidity translates to a lower pKa value compared to isomers where the hydroxyl group is in the meta or para position, or absent altogether.

CompoundSubstituent PositionTypical Aqueous pKaKey Feature
Phenylboronic Acid[8]None~8.8Baseline Lewis Acidity
4-Hydroxyphenylboronic Acidpara~9.5Standard electronic effect
2-(Hydroxymethyl)phenylboronic acid[14]ortho (CH₂OH)~7.3Forms benzoxaborole
2-Formylphenylboronic acidortho (CHO)~5.8Strong EWG + H-bonding

Note: pKa values are approximate and can vary with experimental conditions. Data compiled from multiple sources for illustrative purposes.[6][7][15]

Methodologies for Quantifying Lewis Acidity

Accurate determination of pKa is essential for understanding structure-activity relationships and for designing applications.

Protocol: pKa Determination by UV-Vis Spectrophotometric Titration

This method is highly reliable and leverages the change in the electronic structure (and thus the UV-Vis absorbance) of the aromatic system as the boron center transitions from a trigonal planar to a tetrahedral state.

Causality: The formation of the anionic tetrahedral boronate species alters the conjugation of the phenyl ring system, leading to a predictable shift in the absorbance spectrum (often a bathochromic or hypsochromic shift) that can be monitored as a function of pH.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the ortho-hydroxyphenylboronic acid derivative in a suitable solvent (e.g., DMSO or methanol) to ensure solubility.

    • Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Preparation:

    • In a series of cuvettes, add a small, constant aliquot of the boronic acid stock solution to each buffer solution. The final concentration should be sufficient to give a measurable absorbance (e.g., 50-100 µM). Ensure the percentage of organic solvent is low and constant across all samples (e.g., <1%) to minimize its effect on the pKa.[7]

  • Spectroscopic Measurement:

    • Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

    • Record the precise pH of each solution using a calibrated pH meter.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance change (λ_max).

    • Plot the absorbance at λ_max against the measured pH for each sample.

    • Fit the resulting sigmoidal curve to a modified Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the pH at the inflection point of the curve.[16]

Self-Validation: The quality of the fit of the sigmoidal curve and the presence of a clear isosbestic point in the overlaid spectra provide confidence in the accuracy of the determined pKa.

UV_Vis_Workflow Workflow for pKa Determination via UV-Vis Titration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Boronic Acid Stock Solution mix_samples Mix Stock with Buffers in Cuvettes prep_stock->mix_samples prep_buffers Prepare Buffers (Range of pH values) prep_buffers->mix_samples measure_ph Measure Exact pH of Each Sample mix_samples->measure_ph measure_uv Record UV-Vis Spectrum for Each Sample measure_ph->measure_uv plot_data Plot Absorbance vs. pH measure_uv->plot_data fit_curve Fit Data to Sigmoidal Curve (Henderson-Hasselbalch) plot_data->fit_curve determine_pka Determine pKa at Inflection Point fit_curve->determine_pka

Diagram 3: Experimental workflow for UV-Vis spectrophotometric pKa determination.

Computational Approaches

In addition to experimental methods, computational chemistry provides powerful tools for assessing intrinsic Lewis acidity.[17] Methods such as calculating the Fluoride Ion Affinity (FIA) or Ammonia Affinity (AA) in the gas phase or with a solvent model can provide a reliable relative ranking of Lewis acid strength, complementing experimental pKa data.[18][19] These methods are particularly useful for designing new boronic acid catalysts and inhibitors where aqueous pKa may not be the only relevant parameter.[1][3]

Applications Driven by Enhanced Lewis Acidity

The unique properties of ortho-hydroxyphenylboronic acids and their benzoxaborole derivatives have positioned them as privileged scaffolds in catalysis and medicine.

Boronic Acid Catalysis (BAC)

The ability of boronic acids to reversibly form covalent bonds with hydroxyl groups allows them to act as catalysts for the activation of alcohols, carboxylic acids, and other hydroxyl-containing compounds.[9][20] Electron-deficient arylboronic acids, including those with ortho-hydroxyl functionality, are particularly effective. They can polarize C-O bonds, facilitating reactions such as Friedel-Crafts alkylations and Beckmann rearrangements under mild conditions, thus avoiding the need for stoichiometric activating agents.[20]

Drug Development: The Rise of Benzoxaboroles

The benzoxaborole scaffold is a cornerstone of modern boron-based drug discovery.[12][13] Its enhanced Lewis acidity allows it to act as a potent and reversible covalent inhibitor of enzymes by forming a stable, tetrahedral adduct with nucleophilic residues (e.g., serine) in the active site.

  • Tavaborole (Kerydin®): An antifungal agent that inhibits fungal leucyl-tRNA synthetase (LeuRS), thereby blocking protein synthesis.[12]

  • Crisaborole (Eucrisa®): An anti-inflammatory agent that inhibits phosphodiesterase 4 (PDE4), used for the treatment of atopic dermatitis.[13]

The success of these drugs highlights the value of the benzoxaborole core, which combines the potent Lewis acidity required for biological activity with favorable drug-like properties.[12]

Synthesis of ortho-Hydroxyphenylboronic Acids

The synthesis of these crucial building blocks typically starts from readily available precursors like bromophenols. A common strategy involves protecting the hydroxyl group, followed by metal-halogen exchange (e.g., forming a Grignard or organolithium reagent) and subsequent reaction with a trialkyl borate ester.[21] A final hydrolysis step removes the protecting group and yields the desired ortho-hydroxyphenylboronic acid.[21][22] More recent methods also describe direct C-H borylation or ortho-oxalkylation of arylboronic acids.[23][24]

Conclusion

The ortho-hydroxyphenylboronic acids represent a fascinating and highly functional class of molecules. The intramolecular cyclization to the benzoxaborole form is not a subtle perturbation but a transformative event, creating a constrained, pre-organized, and significantly more Lewis acidic center. This enhanced reactivity, quantified by a lowered pKa, enables these compounds to reversibly bind to diols at physiological pH and act as potent enzyme inhibitors and catalysts. For researchers in drug development and organic synthesis, a deep understanding of the interplay between the ortho-hydroxyl group, the benzoxaborole equilibrium, and the resulting Lewis acidity is paramount for the rational design of the next generation of sensors, catalysts, and therapeutics.

References

An In-depth Technical Guide to the Physical Properties of Dichlorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Pivotal Role of Dichlorinated Phenylboronic Acids in Modern Chemistry

Dichlorinated phenylboronic acids are a critical class of reagents and building blocks in contemporary organic synthesis and medicinal chemistry. Their utility is prominently showcased in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds. This capability is instrumental in the synthesis of complex organic molecules, including a wide array of active pharmaceutical ingredients (APIs). The introduction of two chlorine atoms onto the phenyl ring significantly modulates the electronic and steric properties of the molecule compared to unsubstituted phenylboronic acid. This substitution pattern profoundly influences the compound's reactivity, selectivity in chemical transformations, and its fundamental physical properties.

A thorough understanding of the physical properties of dichlorinated phenylboronic acids—such as melting point, solubility, and acidity (pKa)—is not merely academic. For the drug development professional, these parameters are crucial for formulation, bioavailability, and process chemistry. For the research scientist, this knowledge is paramount for optimizing reaction conditions, purification strategies, and for the rational design of new molecules with desired characteristics.

This technical guide provides a comprehensive examination of the core physical properties of various dichlorinated phenylboronic acid isomers. It is designed to be a practical resource, offering not only collated data but also the underlying scientific principles and detailed experimental protocols for their determination.

Melting Point: A Reflection of Molecular Symmetry and Intermolecular Forces

The melting point of a crystalline solid is a sensitive indicator of the strength of its crystal lattice, which is governed by intermolecular forces and molecular packing efficiency. For dichlorinated phenylboronic acids, the position of the two chlorine atoms on the phenyl ring dramatically influences these factors.

Comparative Melting Point Data

The melting points of several common dichlorinated phenylboronic acid isomers are summarized below. It is important to note that literature values can vary slightly due to the purity of the sample and the analytical method employed.

CompoundMelting Point (°C)
2,3-Dichlorophenylboronic acid~238[1]
2,4-Dichlorophenylboronic acid246-249
2,6-Dichlorophenylboronic acidNo data available
3,4-Dichlorophenylboronic acid125 (decomposes)[2]
3,5-Dichlorophenylboronic acid~315[3]

Data compiled from various chemical supplier databases and literature sources.

The Influence of Isomerism on Melting Point

The significant variation in melting points among the isomers can be attributed to differences in molecular symmetry and the ability to form efficient crystal lattice packing.

  • Symmetry: Molecules with higher symmetry, such as the 3,5-dichloro isomer, tend to pack more efficiently into a crystal lattice. This leads to stronger intermolecular interactions and, consequently, a higher melting point. The high melting point of 3,5-dichlorophenylboronic acid is a clear illustration of this principle.

  • Intermolecular Interactions: The primary intermolecular forces at play in phenylboronic acids are hydrogen bonding between the boronic acid hydroxyl groups and van der Waals interactions between the aromatic rings. The steric hindrance introduced by chlorine atoms, particularly in ortho positions, can disrupt the planarity of the molecule and hinder the formation of strong hydrogen bonding networks, which may affect the melting point.

Solubility: A Critical Parameter for Reactivity and Bioavailability

Solubility is a key determinant of a compound's utility in both synthetic and biological contexts. For organic reactions, the solubility of a reagent in a given solvent dictates the reaction rate and efficiency. In drug development, aqueous solubility is a critical factor influencing a drug's absorption and bioavailability.

Qualitative and Quantitative Solubility Profile

Dichlorinated phenylboronic acids generally exhibit low solubility in water and higher solubility in polar organic solvents. This is due to the hydrophobic nature of the dichlorinated phenyl ring dominating over the hydrophilic boronic acid moiety.

Qualitative Solubility:

  • Water: Generally low to insoluble.

  • Methanol: Soluble[2][4]

  • Polar Aprotic Solvents (THF, DMF, DMSO): Generally soluble.

Quantitative Solubility:

Obtaining precise, quantitative solubility data for all isomers in a range of solvents is challenging as this data is not always readily available in the public domain. However, the principles of "like dissolves like" provide a strong predictive framework. The presence of the polar boronic acid group allows for hydrogen bonding with protic solvents, while the dichlorinated aromatic ring contributes to van der Waals interactions with a variety of organic solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method. This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

  • Sample Preparation: Accurately weigh an excess amount of the dichlorinated phenylboronic acid into a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, methanol, THF, DMSO) to the vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 18-24 hours) to ensure equilibrium is reached.[5] A thermomixer or a shaking incubator is ideal for this purpose.

  • Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

    • Filtration: Filter the suspension through a low-binding filter (e.g., a PVDF syringe filter). Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with an appropriate solvent. The concentration of the dichlorinated phenylboronic acid in the diluted sample is then determined using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common and reliable method as it can separate the analyte from any impurities.[6]

    • UV-Vis Spectrophotometry: A simpler method, but it requires the compound to have a chromophore and is susceptible to interference from impurities.

The choice between kinetic and thermodynamic solubility assays depends on the stage of research. Kinetic solubility, often determined in early drug discovery, is a higher throughput method where the compound is first dissolved in DMSO and then diluted into an aqueous buffer.[4][7][8] However, this can sometimes overestimate the true solubility. Thermodynamic solubility, as described above, provides a more accurate measure of the compound's intrinsic solubility at equilibrium.[7][8]

Caption: Workflow for Thermodynamic Solubility Determination.

Acidity (pKa): The Key to Understanding Lewis Acidity and Reactivity

The boronic acid functional group is a Lewis acid, meaning it can accept a pair of electrons. In aqueous solution, it exists in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. The pKa is the pH at which these two forms are present in equal concentrations. The Lewis acidity of the boron atom is a critical factor in many of its applications, from catalysis to its use as a sensor for diols.

The Influence of Dichlorination on pKa

The electron-withdrawing nature of the chlorine atoms has a significant impact on the pKa of the boronic acid. By pulling electron density away from the boron atom, the chlorine substituents increase its Lewis acidity, making it a better electron acceptor. This stabilization of the anionic boronate form results in a lower pKa value compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).

Predicted pKa Values:

CompoundPredicted pKa
2,4-Dichlorophenylboronic acid8.10 ± 0.58
3,5-Dichlorophenylboronic acid6.58 ± 0.10[4]

Note: These are computationally predicted values and may differ from experimentally determined values.

The position of the chlorine atoms influences the magnitude of this effect. Generally, electron-withdrawing groups in the meta and para positions have a more pronounced effect on lowering the pKa. Ortho substituents can also have a steric influence that affects the hydration of the boronic acid and its interaction with bases.

Experimental Determination of pKa by UV-Vis Spectrophotometry

A common and reliable method for determining the pKa of arylboronic acids is through UV-Vis spectrophotometric titration. This method relies on the change in the UV-Vis absorbance spectrum of the compound as it transitions from its protonated to its deprotonated state.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Stock Solution Preparation: Prepare a concentrated stock solution of the dichlorinated phenylboronic acid in an organic solvent such as methanol or DMSO.

  • Sample Preparation for Measurement: In a series of cuvettes or a 96-well UV-transparent plate, add a small, constant volume of the boronic acid stock solution to each buffer solution of varying pH.

  • Spectrophotometric Measurement: Measure the full UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each sample.

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance changes most significantly as a function of pH.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Potentiometric titration is another widely used method for pKa determination.[9]

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Spectroscopic Characteristics

Spectroscopic techniques are indispensable for the structural elucidation and quality control of dichlorinated phenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The aromatic protons of dichlorinated phenylboronic acids typically appear as multiplets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns are highly dependent on the substitution pattern of the chlorine atoms. The hydroxyl protons of the boronic acid group are often broad and may exchange with deuterated solvents, sometimes not being observed.

  • ¹³C NMR: The aromatic carbons will show distinct signals in the region of approximately δ 120-150 ppm. The carbon atom attached to the boron (the ipso-carbon) is often broad or not observed due to the quadrupolar relaxation of the boron nucleus. The chemical shifts of the carbons are influenced by the electronegativity of the attached chlorine atoms.[10]

  • ¹¹B NMR: This technique is specific for the boron nucleus and can provide information about its coordination state. For trigonal boronic acids, a broad signal is typically observed around δ 28-33 ppm.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Key characteristic absorptions for dichlorinated phenylboronic acids include:

Functional GroupAbsorption Range (cm⁻¹)Description
O-H Stretch3600 - 3200Strong and broad, indicative of hydrogen bonding.[13][14][15]
C-H Stretch (Aromatic)3100 - 3000Medium intensity.
C=C Stretch (Aromatic)1600 - 1450Medium to strong intensity peaks.
B-O Stretch1380 - 1310Strong and characteristic of the boronic acid group.[16]
C-Cl Stretch800 - 600Medium to strong intensity.[17]
O-H Bend1200 - 900Medium intensity, can be coupled with other vibrations.

The exact positions of these bands can be influenced by the substitution pattern and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For dichlorinated phenylboronic acids, the molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Common Fragmentation Pathways:

Under electron ionization (EI), fragmentation of the molecular ion is common.[18][19][20] The energetically unstable molecular ions can break apart into smaller, charged fragments and neutral radicals.[18][19] For phenylboronic acids, common fragmentation involves the loss of water (H₂O) from the boronic acid group and cleavage of the carbon-boron bond.[21] The fragmentation pattern of phenylboronic acid itself is dominated by the formation of BO⁻ and BO₂⁻ ions.[22]

Conclusion: A Framework for Understanding and Application

The physical properties of dichlorinated phenylboronic acids are a direct consequence of their molecular structure. The interplay of the electron-withdrawing effects of the chlorine atoms, their steric influence, and the inherent properties of the boronic acid functional group dictates their melting point, solubility, acidity, and spectroscopic behavior. A comprehensive understanding of these properties, supported by robust experimental determination, is essential for the effective application of these versatile compounds in research and development. This guide provides a foundational framework and practical protocols to empower scientists in their work with this important class of molecules.

References

A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the discovery and historical development of substituted phenylboronic acids, charting their evolution from niche chemical curiosities to indispensable tools in modern organic and medicinal chemistry. We will explore the foundational work in organoboron chemistry, the initial synthesis of phenylboronic acid, the transformative impact of the Suzuki-Miyaura coupling reaction, and the subsequent explosion in synthetic methodologies and applications. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the causality behind the rise of this critical class of chemical reagents.

The Dawn of Organoboron Chemistry: Early Foundations

The story of phenylboronic acids is rooted in the broader field of organoboron chemistry, which traces its origins back to the mid-19th century. In 1860, Edward Frankland synthesized the first organoboron compounds, laying the groundwork for future discoveries.[1] However, for nearly a century, organoboranes remained largely academic curiosities due to their limited synthetic accessibility and perceived instability.

A pivotal shift occurred in the mid-20th century, driven by the pioneering work of Herbert C. Brown.[2] During World War II, Brown's research on boron-hydrogen compounds led to the discovery of sodium borohydride (NaBH₄), a mild and selective reducing agent.[3] This work, which began with his doctoral dissertation on the reaction of diborane with aldehydes and ketones, marked the start of a lifelong dedication to organoborane chemistry.[2][3] In 1956, Brown and his coworkers discovered the hydroboration reaction, a process where diborane adds across carbon-carbon double bonds to form organoboranes.[3] This breakthrough made a vast array of organoboranes readily accessible for the first time, transforming them into some of the most versatile intermediates in organic synthesis.[4][5][6] Brown's immense contributions to the field were recognized with the Nobel Prize in Chemistry in 1979.[2][3]

The Genesis of Phenylboronic Acid

While Brown's work focused on alkylboranes, the first synthesis of an arylboronic acid, specifically phenylboronic acid (PhB(OH)₂), predates the hydroboration revolution. In 1880, Michaelis and Becker reported the synthesis of benzeneboronyl dichloride by heating diphenylmercury with boron trichloride in a sealed tube.[7] They observed that this compound readily hydrolyzed to yield phenylboronic acid.[7]

For decades, the primary and most common method for preparing phenylboronic acid involved the reaction of a Grignard reagent, phenylmagnesium bromide (PhMgBr), with trimethyl borate, followed by hydrolysis.[1][7][8][9] While effective, this method could result in low yields.[1] An alternative, though often less efficient, approach utilized phenyllithium in place of the Grignard reagent.[7] These early methods, while foundational, highlighted the need for more efficient and versatile routes to access not just phenylboronic acid itself, but a wide range of substituted derivatives.

The Suzuki-Miyaura Coupling: A Paradigm Shift

The true potential of substituted phenylboronic acids was unlocked in 1979. In a landmark publication, Akira Suzuki and Norio Miyaura described a novel palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides.[10][11][12][13][14] This reaction, now universally known as the Suzuki-Miyaura coupling (or simply Suzuki coupling), provided a powerful and versatile method for forming carbon-carbon bonds.[15][16] The first report of a Suzuki-type coupling using phenylboronic acid with haloarenes followed in 1981.[15][17]

The significance of this discovery cannot be overstated. The Suzuki-Miyaura reaction offered several key advantages that propelled it to the forefront of synthetic chemistry:

  • Stability: Phenylboronic acids are generally stable, often crystalline solids that are easy to handle and can be stored in air.[18]

  • Low Toxicity: Compared to other organometallic reagents like organostannanes or organozincs, organoboranes are relatively non-toxic.[14]

  • Mild Reaction Conditions: The coupling proceeds under relatively mild conditions, showing remarkable tolerance for a wide variety of functional groups on both coupling partners.[13][16]

  • Availability: The reagents are often readily prepared or commercially available.[14]

These features made the Suzuki-Miyaura reaction exceptionally valuable for synthesizing complex molecules, particularly substituted biaryls, which are common structural motifs in pharmaceuticals and advanced materials.[10][12] The profound impact of this work was recognized in 2010 when Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry for "palladium-catalyzed cross couplings in organic synthesis".[12][19]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex.[19] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][15]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[14][15]

  • Transmetalation: In the presence of a base, the organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) complex. The base is crucial for activating the organoboron species, typically by forming a more nucleophilic borate complex.[12][15][20]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[14][15]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd2_complex R¹-Pd(II)L₂-X (Organopalladium Complex) ox_add->pd2_complex transmetal Transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetal->pd2_r1r2 red_elim Reductive Elimination red_elim->pd0 out1 R¹-R² (Product) red_elim->out1 in1 R¹-X in1->ox_add in2 R²-B(OH)₂ + Base in2->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Evolution of Synthetic Methodologies

The surging demand for diverse substituted phenylboronic acids, driven by the utility of the Suzuki-Miyaura coupling, spurred intense research into new and improved synthetic methods. While the Grignard-based approach remains relevant, several other powerful strategies have emerged.

Miyaura Borylation

A significant advancement was the development of the Miyaura borylation reaction. This palladium-catalyzed process couples aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form boronic esters.[1][19] These esters are stable and can be easily isolated and used directly in Suzuki couplings or hydrolyzed to the corresponding boronic acids. This method offers excellent functional group tolerance and provides a reliable route to many substituted phenylboronic acids that are difficult to access via organolithium or Grignard chemistry.

C-H Borylation

More recently, direct C-H borylation has emerged as a highly atom-economical method.[1] This strategy involves the direct conversion of an aromatic C-H bond to a C-B bond, typically catalyzed by an iridium or rhodium complex. This approach avoids the need for pre-functionalized starting materials (like aryl halides), representing a more "green" and efficient synthetic route.[1]

Key Milestones in the History of Substituted Phenylboronic Acids
Year Discovery or Development Key Contributor(s) Significance
1860 First synthesis of organoboron compounds.[1]Edward FranklandLaid the absolute foundation for the field of organoboron chemistry.
1956 Discovery of the hydroboration reaction.[3]Herbert C. BrownProvided general, convenient access to a wide range of organoboranes.
1880 First reported synthesis of phenylboronic acid.[7]Michaelis & BeckerDemonstrated the initial creation of a fundamental arylboronic acid.
1979 Invention of the palladium-catalyzed cross-coupling of organoboranes with organohalides.[10][12][13]Akira Suzuki & Norio MiyauraRevolutionized C-C bond formation, creating immense demand for boronic acids.
1981 First Suzuki-type coupling of phenylboronic acid with haloarenes.[17]Suzuki & MiyauraSpecifically demonstrated the utility of phenylboronic acids in biaryl synthesis.
1990s Development of Miyaura borylation.[1][19]Norio Miyaura et al.Provided a versatile and functional-group-tolerant method to synthesize boronic esters.
2000s Rise of Iridium-catalyzed C-H borylation.Hartwig, Miyaura, et al.Enabled the direct, atom-economical synthesis of arylboronic acids from unfunctionalized arenes.

A Representative Synthetic Protocol: Preparation of 4-Methoxyphenylboronic Acid

This protocol details a standard laboratory synthesis of a substituted phenylboronic acid via the Grignard method.

Objective: To synthesize 4-methoxyphenylboronic acid from 4-bromoanisole.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 4-Bromoanisole

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Sulfuric acid (1 M)

  • Diethyl ether

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of 4-bromoanisole in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

    • Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining 4-bromoanisole solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent, 4-methoxyphenylmagnesium bromide.

  • Borylation:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of trimethyl borate in anhydrous THF dropwise via the dropping funnel, keeping the internal temperature below -60 °C.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 1 M sulfuric acid until the solution is acidic (pH ~1-2).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as a water/ethanol mixture or ether/hexane, to yield pure 4-methoxyphenylboronic acid as a white solid.

Modern Applications Beyond Coupling Reactions

While the Suzuki-Miyaura coupling remains their most prominent application, the unique chemical properties of substituted phenylboronic acids have led to their use in diverse fields.

  • Chemosensors: Boronic acids can reversibly bind with 1,2- and 1,3-diols to form cyclic esters.[7][9] This property has been exploited to develop sensors for carbohydrates, most notably for monitoring glucose levels in diabetic patients.[7]

  • Medicinal Chemistry: The boronic acid functional group is a key feature in several therapeutic agents. The most famous example is Bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma. The boron atom plays a critical role in its mechanism of action by binding to the active site of the proteasome.

  • Bioconjugation and Drug Delivery: Phenylboronic acid-functionalized materials are being explored for targeted drug delivery systems. For instance, nanoparticles containing PBA can be designed to bind to sialic acid residues that are overexpressed on the surface of certain cancer cells, enabling targeted delivery of therapeutic payloads.[21][22]

Conclusion

The journey of substituted phenylboronic acids from their initial synthesis in the late 19th century to their current status as a cornerstone of modern chemistry is a testament to the power of fundamental research and catalytic innovation. The foundational work on organoboranes by Herbert C. Brown and the paradigm-shifting discovery of the Suzuki-Miyaura coupling reaction transformed these molecules into indispensable synthetic tools. Today, their applications continue to expand beyond carbon-carbon bond formation into materials science, diagnostics, and medicine, ensuring that the rich history of substituted phenylboronic acids is still being written.

References

An In-depth Technical Guide to Boronic Acids in Organic Chemistry for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of boronic acids, a class of compounds that has become indispensable in modern organic synthesis and medicinal chemistry. We will delve into their fundamental properties, synthesis, and, most critically, their application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document is designed for professionals in the research and drug development fields, offering not just procedural steps but the underlying chemical logic to empower effective and innovative application.

The Boronic Acid Moiety: A Unique Chemical Tool

A boronic acid is an organoboron compound distinguished by the general formula R–B(OH)₂.[1][2] The boron atom in this structure is sp²-hybridized, possessing a vacant p-orbital which confers it the property of a mild Lewis acid.[3] This Lewis acidity is central to its reactivity and its unique ability to form reversible covalent complexes with diols, such as those found in sugars, a property that has been exploited in the development of sensors and drug delivery systems.[1][4]

From a practical standpoint, boronic acids are generally stable, often crystalline solids that are easier to handle and less toxic than many other organometallic reagents, contributing to their reputation as "green" compounds.[3][4] Their stability and ease of synthesis have made them readily available commercially, further fueling their widespread use in organic synthesis.[4]

Structure and Properties

The reactivity and physical properties of a boronic acid are significantly influenced by the nature of its organic substituent (R). They are typically classified as alkyl-, alkenyl-, alkynyl-, and aryl-boronic acids.[3] Key properties are summarized below:

PropertyDescriptionSignificance in Synthesis
Lewis Acidity The electron-deficient boron atom can accept a pair of electrons. The pKa is typically around 9, but tetrahedral boronate complexes can form with a pKa near 7.[1][2]Crucial for the transmetalation step in Suzuki-Miyaura coupling and for catalysis applications.[5]
Stability Generally air- and moisture-stable solids, especially aryl boronic acids.[6] Aliphatic boronic acids are more prone to oxidation.[6]Allows for easier handling and storage compared to many other organometallic reagents.
Solubility Varies widely depending on the organic substituent. Some are soluble in organic solvents, while others may require aqueous or biphasic systems.Dictates the choice of solvent systems for reactions and purification.
Reversible Covalent Bonding Forms stable but reversible complexes with diols (e.g., sugars, amino acids).[1][4]Enables applications in molecular recognition, sensors, and as protecting groups.[4]
Synthesis of Boronic Acids

While a vast library of boronic acids is commercially available, custom synthesis is often required. Modern synthetic methods offer reliable routes:

  • From Organometallic Reagents: The reaction of organolithium or Grignard reagents with trialkyl borates (e.g., trimethyl borate or triisopropyl borate) followed by acidic hydrolysis is a classic and versatile method.[2][4]

  • Palladium-Catalyzed Borylation (Miyaura Borylation): This powerful method involves the palladium-catalyzed coupling of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[1] More recently, methods for the direct borylation of aryl chlorides using tetrahydroxydiboron have been developed, simplifying the process.[7]

The Suzuki-Miyaura Coupling: A Revolution in C-C Bond Formation

The palladium-catalyzed cross-coupling of a boronic acid with an organic halide or triflate, known as the Suzuki-Miyaura reaction, is arguably the most significant application of boronic acids.[8][9] Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has transformed the synthesis of biaryls, poly-olefins, and styrenes—structural motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[10][11]

The reaction's success is rooted in its mild conditions, exceptional functional group tolerance, and the low toxicity of the boron-containing reagents.[11]

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps, orchestrated by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][11][12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation [R²-B(OH)₃]⁻ (from R²-B(OH)₂ + Base) PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen (or pseudohalogen) bond of the electrophile (R¹-X). This is often the rate-determining step and results in a Pd(II) intermediate.[8][11] The reactivity order for the halide is typically I > Br > OTf >> Cl.[13]

  • Transmetalation: In this crucial step, the organic group (R²) is transferred from the boron atom to the palladium center. The presence of a base is essential; it activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which then reacts with the Pd(II) complex to displace the halide.[13]

  • Reductive Elimination: The final step involves the two organic groups (R¹ and R²) coupling together and leaving the palladium center, forming the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[8][11]

Key Reaction Components: A Guide to Rational Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious choice of catalyst, ligand, base, and solvent.

ComponentRole & Common ExamplesCausality Behind Choices
Palladium Source The catalyst. Can be a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that is reduced in situ.[1][10]Precatalysts are often more air-stable and convenient. The choice depends on the reactivity of the substrates. Buchwald palladacycles and PEPPSI complexes are advanced, highly active precatalysts for challenging couplings.[14]
Ligand Stabilizes the Pd center, enhances solubility, and modulates reactivity. Common examples include phosphines (e.g., PPh₃, SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[1][10]Electron-rich, bulky ligands (e.g., Buchwald ligands) generally accelerate both oxidative addition and reductive elimination, making them effective for less reactive substrates like aryl chlorides.[10][14]
Base Activates the boronic acid for transmetalation. Examples include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[10]The strength of the base can be critical. Stronger bases like K₃PO₄ are often used for less reactive systems. The choice must also consider the stability of functional groups on the substrates.[1]
Solvent Solubilizes reactants and influences reaction rate. Common systems include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[8][10]Biphasic systems (e.g., toluene/water) are common, as the base is often water-soluble. The choice of solvent can impact catalyst activity and substrate stability.

Field-Proven Experimental Protocols

The following protocols provide a robust starting point for conducting a Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Coupling an Aryl Bromide

This protocol is a standard method for the coupling of an aryl bromide with an arylboronic acid.[1]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the tube via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water (10 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Suzuki_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) setup Reaction Setup in Schlenk Tube start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvents inert->solvent react Heat and Stir (e.g., 100 °C, 2-24h) solvent->react monitor Monitor Progress (TLC, GC-MS) react->monitor monitor->react Incomplete workup Work-up: Quench, Extract, Wash, Dry monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Purification Protocol: Column Chromatography of a Biphenyl Product

Purification is critical to obtaining a high-purity final product. Silica gel column chromatography is the most common method.

Materials:

  • Crude product from work-up

  • Silica gel (e.g., 230-400 mesh)

  • Eluent system (e.g., n-Hexane and Ethyl Acetate)

  • Glass column, collection tubes, etc.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture. A good system will show clear separation between the product and impurities, with the product having an Rf value of ~0.2-0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent (starting with a low polarity mixture, e.g., 98:2 Hexane:EtOAc).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of a suitable solvent. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Product Validation: Ensuring Scientific Integrity

Rigorous characterization is non-negotiable. A combination of analytical techniques should be employed to confirm the structure and purity of the synthesized compound.

TechniqueInformation ProvidedAdvantages & Limitations
¹H NMR Spectroscopy Provides the precise chemical environment, integration (ratio), and coupling of all hydrogen atoms in the molecule.[15]Advantage: Unambiguous structure elucidation and purity assessment. Limitation: Can be complex for molecules with overlapping signals.[15]
¹³C NMR Spectroscopy Shows the number and type of unique carbon environments.Advantage: Confirms the carbon skeleton of the molecule. Limitation: Lower sensitivity, requires more sample or longer acquisition time.
Mass Spectrometry (MS) Determines the molecular weight of the product. High-resolution MS (HRMS) provides the exact mass, confirming the elemental composition.[3][16]Advantage: High sensitivity, confirms that the product of the correct mass was formed. Limitation: Does not provide detailed structural connectivity; isomers cannot be distinguished.[3]
HPLC Assesses the purity of the final compound by separating it from any remaining impurities.[16]Advantage: Provides a quantitative measure of purity (e.g., >95%). Limitation: Does not provide structural information on its own.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Understanding potential side reactions is key to troubleshooting.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. It is a common decomposition pathway, especially for electron-rich or heteroaryl boronic acids.[10] Solution: Use milder bases, protect the boronic acid as an ester (e.g., pinacol ester), or ensure anhydrous conditions if possible.[10]

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, particularly in the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced.[10] Solution: Thoroughly degas all solvents and ensure a strictly inert atmosphere. Use a well-defined Pd(0) source or an efficient precatalyst system.

  • Low Reactivity: Aryl chlorides or sterically hindered substrates can be challenging. Solution: Employ more active catalytic systems, such as those using bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) and stronger bases (e.g., K₃PO₄).[9][10]

Safety and Handling

Professional laboratory practice dictates stringent adherence to safety protocols.

  • Boronic Acids: Generally low in toxicity, but should always be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Spent palladium catalysts, especially on supports like carbon (Pd/C), can be pyrophoric and may ignite upon exposure to air, particularly when dry and in the presence of flammable solvents.[17] Always handle spent catalysts under a wet slurry and store them in designated, sealed waste containers.[17]

  • Solvents and Reagents: Many solvents used (e.g., toluene, dioxane) are flammable and have associated health risks. Bases can be corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Inert Atmosphere: Reactions are often run under an inert atmosphere of argon or nitrogen. Ensure proper training on the use of Schlenk lines or glove boxes.

Conclusion

Boronic acids, through the transformative power of the Suzuki-Miyaura coupling, have fundamentally altered the landscape of synthetic chemistry. For professionals in drug discovery and development, a deep, mechanistic understanding of these reagents and reactions is not just academic—it is a prerequisite for innovation. By mastering the principles of catalyst selection, reaction optimization, and rigorous validation, researchers can fully exploit the potential of boronic acids to construct the complex molecular architectures that define the next generation of therapeutics and advanced materials.

References

Section 1: Hazard Identification and Global Harmonized System (GHS) Classification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (2,4-Dichloro-6-hydroxyphenyl)boronic acid

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: this compound (CAS No. 1028332-22-0) is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis.[1][2] Its utility as a building block, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, makes it a frequent component in the synthesis of complex molecules for pharmaceuticals and materials science.[3][4] However, its chemical reactivity and toxicological profile necessitate a comprehensive understanding and strict adherence to safety protocols. This guide provides an in-depth analysis of the hazards, handling procedures, and emergency responses associated with this compound, grounded in established safety data and field-proven practices.

This compound is classified as a hazardous substance. The primary risks involve irritation to the skin, eyes, and respiratory system, as well as oral toxicity.[5] The causality behind these classifications stems from the compound's ability to interact with biological macromolecules, a property related to its function as a Lewis acid and its capacity for covalent bonding.

Table 1: GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6]
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation[6][7][8]
Serious Eye Damage / Eye IrritationCategory 2AH319: Causes serious eye irritation[6][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][6]

Signal Word: Warning [8]

The logical flow from hazard identification to laboratory practice is critical. The identified hazards directly dictate the minimum required personal protective equipment (PPE) and engineering controls detailed in subsequent sections.

cluster_Hazards Identified Chemical Hazards cluster_Controls Mandated Safety Controls H315 H315: Skin Irritation PPE Gloves & Lab Coat H315->PPE necessitates H319 H319: Eye Irritation Goggles Safety Goggles / Face Shield H319->Goggles necessitates H335 H335: Respiratory Irritation Ventilation Fume Hood / LEV H335->Ventilation necessitates H302 H302: Harmful if Swallowed Handling Avoid Ingestion H302->Handling necessitates cluster_hierarchy Hierarchy of Hazard Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs) PPE Personal Protective Equipment (Least Effective)

References

The Catalytic Core: A Technical Guide to the Mechanism of Action of (2,4-Dichloro-6-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dichloro-6-hydroxyphenyl)boronic acid is emerging as a potent organocatalyst, distinguished by its unique structural motifs that dictate its reactivity and catalytic prowess. This technical guide delves into the core mechanisms underpinning its catalytic action. We will explore the synergistic interplay of its ortho-hydroxy group and electron-withdrawing chloro substituents, which collectively enhance its Lewis acidity and facilitate novel reaction pathways. This document will move beyond a generic overview of boronic acid catalysis to provide a focused analysis of how this specific molecule's architecture is leveraged in key organic transformations. Through a synthesis of established principles and mechanistic insights, this guide aims to equip researchers with the foundational knowledge to effectively harness the catalytic potential of this compound in their synthetic endeavors.

Introduction: The Rise of a Specialized Boronic Acid Catalyst

Boronic acids have become indispensable tools in modern organic synthesis, most famously as reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] However, their utility extends far beyond this role, with a growing appreciation for their capacity to act as potent organocatalysts in their own right.[4][5][6] Arylboronic acids, in particular, can function as versatile Lewis acid catalysts, primarily through their ability to reversibly interact with and activate hydroxyl groups.[6][7][8]

This compound represents a tailored evolution in this class of catalysts. Its strategic substitution pattern—a hydroxyl group ortho to the boronic acid moiety, flanked by two electron-withdrawing chlorine atoms—is not accidental. This configuration is designed to amplify the catalytic efficacy of the boron center. The presence of these substituents creates a unique electronic and steric environment that differentiates its mechanism of action from simpler arylboronic acids. This guide will dissect the key mechanistic principles governing its catalytic activity, providing a framework for understanding and predicting its behavior in various chemical transformations.

The Mechanistic Cornerstone: Enhanced Lewis Acidity and the Role of the Ortho-Hydroxy Group

The catalytic activity of arylboronic acids is fundamentally linked to the Lewis acidic nature of the boron atom.[4] The empty p-orbital on the boron atom can accept a pair of electrons, allowing it to activate substrates, particularly those containing hydroxyl groups. The catalytic efficacy of this compound is significantly enhanced by its specific substitution pattern.

The two chlorine atoms on the phenyl ring are strongly electron-withdrawing. This inductive effect pulls electron density away from the boron atom, increasing its electrophilicity and, consequently, its Lewis acidity. This makes it a more potent activator of Lewis bases, such as the oxygen atom of a hydroxyl or carbonyl group.

The ortho-hydroxy group plays a more nuanced but equally critical role. It can influence the catalytic cycle in several ways:

  • Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with one of the oxygen atoms of the boronic acid. This pre-organizes the catalyst and can influence the trajectory of incoming substrates.

  • Hemilability: The ortho-hydroxy group can act as a hemilabile ligand, transiently coordinating to the boron atom. This can stabilize key intermediates in the catalytic cycle and facilitate certain mechanistic steps.

  • Modulation of Reactivity and Selectivity: The presence of the ortho-hydroxy group has been shown to alter the chemoselectivity and reactivity in various reactions involving arylboronic acids.[9]

The synergy between the electron-withdrawing chloro groups and the ortho-hydroxy group results in a highly effective catalyst for a range of transformations.

Core Catalytic Applications and Mechanistic Cycles

The enhanced Lewis acidity and unique structural features of this compound make it a prime candidate for catalyzing reactions that proceed via the activation of hydroxyl-containing functional groups.

Dehydrative Condensation Reactions: Amide and Ester Formation

One of the most significant applications of arylboronic acid catalysis is in the direct formation of amides and esters from carboxylic acids and amines or alcohols, respectively.[4][10] These reactions typically require harsh conditions or the use of stoichiometric activating agents to remove water. This compound can facilitate these transformations under milder conditions through a dehydrative mechanism.

The catalytic cycle for amidation, for instance, is proposed to proceed through the following key steps:

  • Activation of the Carboxylic Acid: The boronic acid reacts with the carboxylic acid to form an acyloxyboronic acid intermediate. The removal of water is crucial to drive this equilibrium forward.[10]

  • Nucleophilic Attack: The amine then attacks the carbonyl carbon of the activated acyloxyboronic acid intermediate.

  • Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the amide product and regenerate the boronic acid catalyst.

The high Lewis acidity of this compound accelerates the initial activation of the carboxylic acid. The ortho-hydroxy group may play a role in stabilizing the acyloxyboronic acid intermediate through intramolecular interactions.

Experimental Protocol: this compound Catalyzed Amidation

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol), the amine (1.1 mmol), and this compound (0.05 mmol, 5 mol%).

  • Add a suitable solvent (e.g., toluene, 5 mL) and molecular sieves (4 Å, 200 mg) to the flask.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Activation of Alcohols for Nucleophilic Substitution

Arylboronic acids can activate alcohols to facilitate their substitution by various nucleophiles.[6][7] This circumvents the need to convert the alcohol into a better leaving group, such as a halide or a sulfonate, thus improving the atom economy of the process. The electron-deficient nature of this compound makes it particularly effective in this role.

The proposed mechanism involves the formation of a boronate ester intermediate. The strong Lewis acidity of the boron center polarizes the C-O bond of the alcohol, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

The general workflow for this type of reaction is as follows:

G cluster_workflow Alcohol Activation and Substitution Workflow Start Reactants: Alcohol, Nucleophile, This compound Activation Formation of Boronate Ester Intermediate Start->Activation Lewis Acid Catalysis Attack Nucleophilic Attack on Activated Carbon Activation->Attack Polarization of C-O Bond Product Formation of Substituted Product and Regeneration of Catalyst Attack->Product

Caption: Workflow for alcohol activation and nucleophilic substitution.

Role in Palladium-Catalyzed Cross-Coupling: A Reagent's Perspective

While the focus of this guide is on the catalytic action of this compound, it is essential to acknowledge its role as a reagent in Suzuki-Miyaura cross-coupling reactions.[1][2][3] In this context, a palladium complex is the true catalyst.

The Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to an organic halide.

  • Transmetalation: The organoboronic acid transfers its organic group to the palladium center. This step requires the presence of a base to activate the boronic acid.[1]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.

The general catalytic cycle is depicted below:

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd RPdX R-Pd(II)L_n-X OxAdd->RPdX Transmetalation Transmetalation RPdX->Transmetalation RPdR_prime R-Pd(II)L_n-R' Transmetalation->RPdR_prime RedElim Reductive Elimination RPdR_prime->RedElim RedElim->Pd0 Product R-R' RedElim->Product BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetalation Halide R-X Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic properties of this compound can influence the rate and efficiency of the transmetalation step in this cycle.

Conclusion and Future Outlook

This compound is a sophisticated organocatalyst whose efficacy is derived from the deliberate placement of functional groups that enhance the Lewis acidity of the boron center. The synergistic effect of the electron-withdrawing chloro substituents and the strategically positioned ortho-hydroxy group enables a range of catalytic transformations, particularly those involving the activation of hydroxyl-containing compounds. While its role as a reagent in palladium-catalyzed cross-coupling is well-established, its potential as a standalone organocatalyst is a burgeoning field of research. Future investigations will likely focus on expanding the scope of its catalytic applications, elucidating more detailed mechanistic pathways, and developing asymmetric variants to control stereochemistry. The principles outlined in this guide provide a solid foundation for researchers to explore and exploit the full catalytic potential of this versatile molecule.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in academic research and the pharmaceutical and fine chemical industries for the synthesis of a vast array of organic molecules, from complex natural products to active pharmaceutical ingredients.[3][4] However, the coupling of sterically demanding substrates, particularly those involving ortho-substituted boronic acids, presents a significant challenge.[5][6] The steric bulk in close proximity to the reacting centers can impede key steps in the catalytic cycle, leading to low yields, slow reaction rates, and undesired side reactions such as protodeboronation.[1][5]

This technical guide provides an in-depth exploration of the strategies and catalytic systems developed to overcome the challenges associated with the Suzuki-Miyaura coupling of ortho-substituted boronic acids. We will delve into the mechanistic principles guiding catalyst and ligand design, present detailed, field-proven protocols, and offer troubleshooting advice for researchers, scientists, and drug development professionals working in this demanding area of synthesis.

Mechanistic Insights: Understanding the Role of Ligand Architecture

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance from ortho substituents on the boronic acid primarily impacts the transmetalation and reductive elimination steps.[5]

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a Pd(0) complex to form a Pd(II) species.

  • Transmetalation: This is often the rate-limiting step, where the organic group is transferred from the boron atom to the palladium center. The steric clash between the bulky ortho substituents and the ligands on the palladium complex can significantly slow down this step.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. Steric congestion around the palladium center can also hinder this step.

To address these challenges, the development of sophisticated phosphine ligands has been paramount. The most successful ligands for coupling sterically hindered substrates are typically bulky and electron-rich.[5]

The Buchwald Biarylphosphine Ligands: A Paradigm Shift

A major breakthrough in this field came with the development of dialkylbiaryl phosphine ligands by the Buchwald group.[7][8][9][10] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven to be exceptionally effective for the coupling of sterically hindered substrates.[7][8][10]

The success of these ligands can be attributed to several key features:

  • Steric Bulk: The bulky substituents on the phosphorus atom and the biaryl backbone promote the reductive elimination step and prevent the formation of inactive palladium dimers.[11]

  • Electron-Richness: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition step.

  • Hemilability: The biaryl backbone can interact with the palladium center, stabilizing the active catalytic species.[10]

The use of these advanced ligands has enabled the efficient synthesis of previously inaccessible, highly substituted biaryl compounds.[12][13]

The Rise of Palladium Precatalysts

To further improve the efficiency and reliability of these challenging couplings, a range of palladium precatalysts have been developed.[11][14][15][16] These are air- and moisture-stable Pd(II) complexes that are readily activated in situ to generate the active Pd(0) species under the reaction conditions.[11][14] This approach offers several advantages over using traditional Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃, including:

  • Improved Stability and Handling: Precatalysts are generally bench-stable solids, simplifying reaction setup.[11]

  • Controlled Generation of the Active Catalyst: The active Pd(0) species is formed in a controlled manner, which can minimize side reactions and catalyst decomposition.[14][16]

  • Enhanced Reactivity: Many precatalysts are designed to generate highly active, monoligated Pd(0) species, which are often more effective for challenging couplings.[14]

Buchwald's G3 and G4 precatalysts, which incorporate biarylphosphine ligands, are widely used for the Suzuki-Miyaura coupling of sterically hindered substrates.[15]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting the role of the bulky phosphine ligand (L).

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar' Aryl_Halide Aryl Halide (Ar-X) Boronic_Acid Boronic Acid/Ester (Ar'-B(OR)₂) Product Biaryl Product (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Ortho-Substituted Boronic Acid with an Aryl Chloride

This protocol utilizes a Buchwald G3 precatalyst, which is highly effective for coupling challenging substrates.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • ortho-Substituted arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, including a Schlenk flask or a sealable reaction vial

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the ortho-substituted arylboronic acid (1.2 mmol), XPhos Pd G3 (0.02 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask or vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent catalyst deactivation.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. Degassing the solvents by sparging with an inert gas for 20-30 minutes prior to use is recommended.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC, GC, or LC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Alternative Conditions for Highly Sterically Hindered Couplings

For particularly challenging substrates, such as the formation of tetra-ortho-substituted biaryls, more forcing conditions or specialized catalyst systems may be necessary.

Key Modifications:

  • Ligand: Consider using a more specialized ligand, such as RuPhos or a custom-designed phosphine, which may offer improved performance for specific substrate combinations.[5]

  • Base: A stronger base, such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu), may be required.

  • Solvent: A higher-boiling solvent, such as dioxane or tert-amyl alcohol, can allow for higher reaction temperatures.

  • Boronic Acid Derivative: In cases of significant protodeboronation, using a more stable boronic acid derivative, such as a MIDA boronate or a potassium trifluoroborate salt, can be beneficial.[1]

Data Summary: Catalyst Performance

The choice of ligand and palladium source is critical for the successful coupling of ortho-substituted boronic acids. The following table summarizes the performance of common catalytic systems.

Catalyst SystemLigandTypical SubstratesKey Advantages
Pd(PPh₃)₄PPh₃Simple, unhindered aryl bromides and iodidesReadily available, well-established
Pd(OAc)₂ / SPhosSPhosHindered aryl chlorides and bromidesHigh reactivity and stability
XPhos Pd G3XPhosHighly hindered aryl and heteroaryl chloridesExcellent for challenging couplings, air- and moisture-stable precatalyst
Pd(dppf)Cl₂dppfHeteroaryl and electron-rich substratesRobust and versatile

Note: This table provides a general guide. Optimal conditions should be determined experimentally.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure a strictly inert atmosphere; use a high-purity palladium source or a reliable precatalyst.
Insufficiently active catalytic systemSwitch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos). Increase reaction temperature and/or use a stronger base.
Protodeboronation of the boronic acid Presence of water and/or acidic impuritiesUse anhydrous solvents and a stronger, non-nucleophilic base. Consider using a boronic acid derivative (MIDA boronate, trifluoroborate).[1]
Homocoupling of the boronic acid Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Formation of palladium black Catalyst decompositionUse a more robust ligand or a precatalyst. Ensure the reaction temperature is not excessively high.

Conclusion

The Suzuki-Miyaura cross-coupling of ortho-substituted boronic acids remains a challenging yet highly rewarding transformation in organic synthesis. A deep understanding of the underlying mechanistic principles, particularly the role of steric and electronic effects, has driven the development of highly effective palladium catalysts and ligands. The use of bulky, electron-rich biarylphosphine ligands, often in the form of stable and user-friendly palladium precatalysts, has become the state-of-the-art approach for overcoming the steric hurdles associated with these couplings. By carefully selecting the appropriate catalytic system and reaction conditions, researchers can successfully synthesize a wide range of sterically congested biaryl compounds that are of significant interest in medicinal chemistry and materials science.

References

Application Notes and Protocols for Chan-Lam Coupling using (2,4-Dichloro-6-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Chan-Lam Coupling as a Versatile Tool for C-N and C-O Bond Formation

The Chan-Lam coupling reaction is a powerful and versatile copper-catalyzed method for the formation of carbon-heteroatom bonds, specifically between an aryl boronic acid and a nucleophile containing an N-H or O-H bond.[1][2][3] This reaction has gained significant traction in medicinal chemistry and materials science due to its generally mild reaction conditions, broad substrate scope, and the use of inexpensive and readily available copper catalysts.[2][4] Unlike palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, the Chan-Lam coupling can often be performed at room temperature and is tolerant of air and moisture, simplifying the experimental setup.[3][5]

The reaction is believed to proceed through a catalytic cycle involving a Cu(II)/Cu(III) or a Cu(I)/Cu(II) redox couple. A proposed general mechanism involves the transmetalation of the aryl group from the boronic acid to the copper center, followed by coordination of the nucleophile (amine or alcohol) and subsequent reductive elimination to form the desired C-N or C-O bond and a reduced copper species.[3][5] The copper catalyst is then reoxidized by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.[1]

This application note provides a detailed guide for utilizing (2,4-Dichloro-6-hydroxyphenyl)boronic acid in Chan-Lam coupling reactions. The unique electronic and steric features of this substrate, namely the presence of two electron-withdrawing chlorine atoms and a potentially reactive hydroxyl group, present specific challenges and require careful optimization of reaction conditions.

Unique Considerations for this compound

The structure of this compound introduces several factors that can influence the outcome of a Chan-Lam coupling reaction:

  • Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid and potentially slow down the transmetalation step.

  • Steric Hindrance: The ortho-hydroxyl group and the chlorine atom create steric bulk around the boronic acid moiety, which may hinder its approach to the copper catalyst.

  • Competing Nucleophile: The presence of the phenolic hydroxyl group introduces a potential competing nucleophile that could lead to undesired side products, such as self-coupling or oligomerization, especially when the intended nucleophile is less reactive.

Careful selection of the catalyst, base, solvent, and reaction temperature is therefore crucial to achieve high yields and selectivity.

Experimental Workflow

The following diagram outlines the general workflow for performing a Chan-Lam coupling reaction with this compound.

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - Boronic Acid - Nucleophile - Copper Catalyst - Base - Solvent stir Stir at Specified Temperature reagents->stir Start monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Quench Reaction monitor->quench Completion extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify Chan_Lam_Mechanism cluster_reactants Reactants CuII_cat Cu(II) CuII_Ar Ar-Cu(II) CuII_cat->CuII_Ar CuIII_complex Ar-Cu(III)-Nu CuII_Ar->CuIII_complex Oxidation CuI_cat Cu(I) CuIII_complex->CuI_cat product Ar-Nu CuIII_complex->product Reductive Elimination CuI_cat->CuII_cat Reoxidation boronic_acid ArB(OH)₂ boronic_acid->CuII_cat Transmetalation nucleophile Nu-H nucleophile->CuII_Ar Coordination oxidant O₂ (Air) oxidant->CuI_cat

References

Strategic Synthesis of Sterically Hindered and Electronically Tuned Biaryl Scaffolds Using (2,4-Dichloro-6-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Biaryl Motifs

Biaryl structures are privileged motifs in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3] Their unique three-dimensional arrangement and electronic properties allow them to serve as effective scaffolds for interacting with biological targets with high affinity and specificity.[4] The development of efficient and versatile methods for constructing carbon-carbon bonds between aromatic rings is therefore a cornerstone of modern organic synthesis.[2][5]

Among the most powerful tools for this purpose is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction offers remarkable functional group tolerance, mild reaction conditions, and generally high yields, making it a preferred method in drug discovery campaigns.[8][9] The strategic choice of the organoboron reagent is critical to the success and utility of this transformation.

This application note provides a detailed guide to the use of (2,4-Dichloro-6-hydroxyphenyl)boronic acid , a uniquely substituted building block, in the synthesis of complex biaryl compounds. The presence of an ortho-hydroxyl group alongside two chlorine atoms offers a powerful handle for creating sterically hindered biaryls with tailored electronic properties, which are often challenging to synthesize via traditional methods. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss key considerations for optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle involving a palladium catalyst.[10][11] Understanding this mechanism is paramount for rational experimental design and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[12]

  • Oxidative Addition : The cycle begins with a catalytically active 14-electron Pd(0) complex, which inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide). This irreversible step forms a square-planar 16-electron Pd(II) intermediate.[6][11] The reactivity of the halide typically follows the trend I > Br > OTf >> Cl.[6]

  • Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base.[13] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[14][15] This activated species then exchanges its organic group with the halide on the Pd(II) complex, forming a diorganopalladium(II) intermediate and regenerating the base.[6][7]

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][12]

The Critical Role of the Base

The choice and stoichiometry of the base are critical parameters. The base's primary role is to facilitate transmetalation by converting the boronic acid into a more reactive boronate species.[14][16] Common inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are effective, often used in aqueous solutions with organic solvents to ensure all components are sufficiently soluble.[6] The strength and nature of the base can influence reaction rates and suppress side reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition tm_complex Ar¹-Pd(II)L₂-Ar² oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar¹-Ar² tm_complex->product aryl_halide Ar¹-X aryl_halide->pd0 boronic_acid Ar²-B(OH)₂ + Base boronic_acid->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl using this compound

This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mg)mmolsEquiv.CAS No.
Aryl Bromide (e.g., 4-Bromoanisole)187.0493.50.51.0104-92-7
This compound206.88124.10.61.2Not available
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.7211.40.01250.02551364-51-3
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.5020.50.050.1657408-07-6
Potassium Phosphate (K₃PO₄)212.27318.41.53.07778-53-2
1,4-Dioxane (anhydrous)-4.0 mL--123-91-1
Water (degassed)-1.0 mL--7732-18-5

Experimental Workflow

Workflow A 1. Reagent Prep & Assembly B 2. Inert Atmosphere A->B C 3. Solvent Addition B->C D 4. Heating & Reaction C->D E 5. Work-up & Extraction D->E F 6. Purification E->F G 7. Analysis F->G

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.0125 mmol, 0.025 equiv.), SPhos (0.05 mmol, 0.1 equiv.), and K₃PO₄ (1.5 mmol, 3.0 equiv.).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Using syringes, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL). The mixture may be heterogeneous.

  • Reaction : Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing : Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Key Considerations and Troubleshooting

  • Protodeboronation : Boronic acids, especially electron-deficient ones or those with acidic protons like the ortho-hydroxyl group, can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen).[6] Using a slight excess of the boronic acid (1.2-1.5 equiv.), ensuring a sufficiently strong base, and avoiding prolonged reaction times at high temperatures can mitigate this side reaction.

  • Homocoupling : Oxidative homocoupling of the boronic acid to form a symmetrical biaryl can occur, particularly if oxygen is not rigorously excluded from the reaction.[17] Proper degassing of solvents and maintaining a positive pressure of inert gas are crucial.

  • Catalyst and Ligand Choice : While the Pd₂(dba)₃/SPhos system is robust for many transformations, other catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., XPhos, RuPhos) may provide better results depending on the specific aryl halide partner.[13] Screening different catalyst/ligand combinations is a standard optimization step.

  • The Ortho-Hydroxyl Group : The phenolic proton is acidic and will be deprotonated by the base. This can be beneficial, potentially leading to a chelation-assisted mechanism that accelerates the reaction. However, if side reactions are observed, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) prior to coupling may be necessary, followed by a deprotection step.[18]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable platform for the synthesis of valuable biaryl compounds. This compound serves as a highly functionalized building block for accessing sterically demanding and electronically modulated biaryl scaffolds relevant to drug discovery and materials science. By understanding the core reaction mechanism and carefully controlling experimental parameters as outlined in this guide, researchers can effectively leverage this reagent to accelerate their synthetic programs and explore novel chemical space.

References

Application Notes and Protocols: Navigating the Challenges of Hindered Boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Steric Hindrance in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][2][3] However, as synthetic targets increase in complexity, particularly in the realms of pharmaceuticals and materials science, chemists are frequently confronted with the challenge of coupling sterically hindered substrates. The construction of tetra-ortho-substituted biaryls, for instance, remains a formidable task where traditional Suzuki-Miyaura conditions often fail or provide disappointingly low yields.

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the reaction conditions necessary to overcome the steric barriers in hindered boronic acid cross-coupling. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, offering field-proven insights and detailed protocols to empower you to successfully tackle these demanding transformations.

The Mechanistic Hurdles of Steric Congestion

The canonical Suzuki-Miyaura catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance, particularly from ortho-substituents on either the aryl halide or the boronic acid, can dramatically impede one or more of these elementary steps.

  • Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the aryl-halide bond, can be slowed by bulky ortho-substituents that shield the reaction center.

  • Transmetalation: The transfer of the organic group from the boron atom to the palladium center is often the rate-determining step. This process involves the formation of a boronate "ate" complex, which then interacts with the palladium(II) species.[4][5] Steric bulk on either coupling partner can disfavor the approach and coordination required for this crucial transfer.

  • Reductive Elimination: The final, product-forming step, where the two organic fragments are joined and the palladium(0) catalyst is regenerated, is also highly sensitive to steric effects. Bulky groups can prevent the coupled moieties from adopting the necessary cis-orientation on the palladium center, thus inhibiting C-C bond formation.

A critical side reaction, especially with sterically hindered or electron-deficient boronic acids, is protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[6] This process consumes the starting material and reduces the overall yield.

To overcome these challenges, a carefully optimized set of reaction conditions is paramount. The following sections will dissect each component of the reaction and provide actionable protocols.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- (Boronate 'ate' complex) Ar'-B(OH)2->Boronate Base Base (e.g., K3PO4) Base->Boronate Boronate->Transmetalation Facilitates Transmetalation caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Core Components for Successful Hindered Couplings

The Catalyst System: Palladium Precatalyst and Ligand Selection

For sterically demanding couplings, the choice of ligand is arguably the most critical factor. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[7] The key is to employ bulky, electron-rich phosphine ligands that promote the formation of a monoligated, 14-electron palladium(0) species. This species is more reactive in the crucial oxidative addition and reductive elimination steps.

Recommended Ligands:

  • Biaryl Phosphine Ligands (Buchwald Ligands): This class of ligands is the gold standard for many challenging cross-couplings.

    • SPhos, RuPhos, and XPhos: These are excellent first choices for a wide range of hindered substrates.[7]

  • Specialized Ligands for Extreme Hindrance: For the synthesis of tetra-ortho-substituted biaryls, more specialized ligands may be required.

    • AntPhos and BI-DIME: These ligands have demonstrated exceptional performance in coupling extremely hindered substrates.[8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are highly effective and offer excellent stability and activity, making them a powerful alternative to phosphine ligands.[5][7]

Palladium Precatalysts:

Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. These are typically used in situ with the chosen ligand.

The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the Suzuki-Miyaura reaction. It is essential for the formation of the highly nucleophilic boronate "ate" complex, which facilitates transmetalation.[4][5] For hindered couplings, the choice of base is critical to ensure a sufficient reaction rate while minimizing side reactions like protodeboronation.

Recommended Bases:

  • Potassium Phosphate (K₃PO₄): This is a widely used and reliable base for many hindered couplings, often employed as a finely ground powder.[7][9] Its moderate basicity and high pKa are well-suited for these challenging reactions.

  • Cesium Carbonate (Cs₂CO₃): Often provides superior results, especially for challenging substrates, a phenomenon sometimes referred to as the "caesium effect".[4]

  • Potassium Fluoride (KF): A milder base that can be particularly effective, especially when base-sensitive functional groups are present.[4][10][11]

  • Potassium tert-Butoxide (t-BuOK): A stronger base that can be effective, particularly with less reactive aryl chlorides.[7]

The Solvent: Creating the Right Environment

Anhydrous, aprotic solvents are generally preferred for hindered Suzuki couplings to minimize protodeboronation.

Recommended Solvents:

  • Toluene and Dioxane: These are common and effective choices for many hindered couplings.[7]

  • Xylenes: For particularly challenging transformations, the higher boiling point of xylenes allows for increased reaction temperatures (110-140°C), which can be necessary to overcome high activation barriers.[8]

Summary of Recommended Conditions
ComponentRecommendation for Hindered CouplingsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective with a wide range of ligands.
Ligand Bulky, electron-rich biaryl phosphines (SPhos, XPhos, RuPhos) or specialized ligands (AntPhos, BI-DIME)Promotes formation of reactive monoligated Pd(0) species, facilitates oxidative addition and reductive elimination.[7][8]
Base K₃PO₄ (finely powdered), Cs₂CO₃Effectively promotes boronate formation while minimizing side reactions.[4][7][9]
Solvent Anhydrous Toluene, Dioxane, or XylenesAprotic nature minimizes protodeboronation; higher boiling points allow for elevated temperatures.[7][8]
Temperature 80-140°CIncreased thermal energy is often required to overcome the activation barriers associated with sterically hindered substrates.[7]

Detailed Protocols

Protocol 1: General Procedure for the Cross-Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid

This protocol is a robust starting point for the coupling of di-ortho-substituted aryl bromides with di-ortho-substituted arylboronic acids.

Protocol_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, and Base in a reaction vessel. start->reagents inert Establish Inert Atmosphere (Evacuate and backfill with N2 or Ar, 3x) reagents->inert solvent_ligand Add Anhydrous Solvent and Ligand inert->solvent_ligand degas Degas the solution (sparge with N2 or Ar) solvent_ligand->degas catalyst Add Palladium Precatalyst degas->catalyst reaction Heat the reaction mixture with vigorous stirring (e.g., 110°C) catalyst->reaction monitor Monitor reaction progress (TLC, GC-MS, or LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Figure 2. Experimental workflow for hindered Suzuki coupling.

Materials:

  • Hindered Aryl Bromide (1.0 equiv)

  • Hindered Boronic Acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous Toluene (0.1 M concentration relative to aryl bromide)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the hindered aryl bromide (1.0 equiv), hindered boronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive pressure of the inert gas, add the anhydrous toluene, followed by the SPhos ligand (4 mol%).

  • Degas the resulting suspension by bubbling the inert gas through it for 10-15 minutes.

  • Add the Pd(OAc)₂ precatalyst (2 mol%).

  • Seal the vessel tightly and heat the reaction mixture to 110°C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling for Highly Challenging Substrates

For exceptionally difficult couplings, microwave irradiation can be a powerful tool to rapidly heat the reaction and overcome high activation barriers, often leading to improved yields and shorter reaction times.

Materials:

  • Hindered Aryl Chloride (1.0 equiv)

  • Hindered Boronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (6 mol%)

  • Potassium tert-Butoxide (t-BuOK) (3.0 equiv)

  • Anhydrous Dioxane (0.2 M concentration relative to aryl chloride)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine the hindered aryl chloride (1.0 equiv), hindered boronic acid (1.5 equiv), t-BuOK (3.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (6 mol%).

  • Add anhydrous dioxane.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 140°C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst/ligand. 2. Insufficient temperature. 3. Ineffective base or solvent.1. Use fresh, high-purity catalyst and ligand; ensure proper storage under inert atmosphere.[6] 2. Increase the reaction temperature, potentially switching to a higher-boiling solvent like xylenes.[7][8] 3. Screen different bases (e.g., Cs₂CO₃) and ensure the solvent is anhydrous.
Significant Protodeboronation 1. Presence of water. 2. Base is too strong or reaction time is too long. 3. Boronic acid instability.1. Use anhydrous solvents and reagents.[6] 2. Switch to a milder base (e.g., KF) and monitor the reaction to avoid unnecessarily long heating times.[6] 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[6]
Formation of Homocoupling Products 1. Oxygen contamination. 2. High catalyst loading.1. Ensure a thoroughly deoxygenated reaction setup.[6] 2. Optimize and potentially lower the catalyst loading.

Conclusion

The cross-coupling of hindered boronic acids is a challenging yet achievable goal in modern organic synthesis. Success hinges on a rational selection of reaction components tailored to overcome the specific steric and electronic challenges posed by the substrates. By employing bulky, electron-rich ligands, appropriate bases and solvents, and optimizing reaction conditions, researchers can effectively construct sterically congested biaryl systems. The protocols and insights provided in this guide serve as a comprehensive resource for navigating these demanding transformations, ultimately accelerating the discovery and development of novel molecules.

References

The Strategic Role of (2,4-Dichloro-6-hydroxyphenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the strategic selection of versatile and functionally rich building blocks. Among these, (2,4-dichloro-6-hydroxyphenyl)boronic acid has emerged as a scaffold of significant interest. Its unique trifecta of functionalities—a reactive boronic acid moiety, a sterically demanding and electronically influential dichlorinated phenyl ring, and a strategically positioned hydroxyl group—renders it a powerful tool in the medicinal chemist's arsenal. This guide provides an in-depth exploration of its applications, particularly in the synthesis of kinase inhibitors, and offers detailed protocols for its effective utilization.

Boronic acids are renowned for their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] The subject of this guide, this compound, brings additional layers of molecular complexity and potential for specific biological interactions, making it more than just a passive linker.

Physicochemical Properties and Synthetic Utility

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1028332-22-0ChemScene
Molecular Formula C₆H₅BCl₂O₃ChemScene
Molecular Weight 206.82 g/mol ChemScene
Appearance White to off-white solidGeneric Supplier Data
Solubility Soluble in methanol, DMSO, and other polar organic solventsGeneric Supplier Data

The presence of two chlorine atoms on the phenyl ring significantly influences the electronic nature of the molecule, rendering the boronic acid moiety a unique substrate for cross-coupling reactions. Furthermore, the ortho-hydroxyl group can play a crucial role in modulating the reactivity and selectivity of these transformations.

Application Notes: The Dichlorophenyl Moiety in Kinase Inhibitor Design

The 2,4-dichlorophenyl and 2,6-dichlorophenyl motifs are frequently encountered in the structures of potent kinase inhibitors.[3][4] These halogenated rings often occupy hydrophobic pockets within the ATP-binding site of kinases, contributing to enhanced binding affinity and selectivity. The chlorine atoms can form favorable halogen bonds and other non-covalent interactions with amino acid residues in the kinase domain.

A notable example is the Src kinase inhibitor dasatinib and its analogues, where a 2-chloro-6-methylphenyl group is a key pharmacophoric element.[1][5] While not identical, the 2,4-dichloro-6-hydroxyphenyl moiety offers a similar substitution pattern with the added functionality of the hydroxyl group, which can act as a hydrogen bond donor or acceptor, further anchoring the molecule within the target's active site.

The strategic incorporation of the (2,4-dichloro-6-hydroxyphenyl) moiety via Suzuki-Miyaura coupling allows for the rapid generation of diverse libraries of potential kinase inhibitors. By coupling this boronic acid with various heterocyclic halides (e.g., pyrimidines, pyridines, pyrazoles), researchers can systematically explore the structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[6][7]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following protocol provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide, a common transformation in the synthesis of kinase inhibitors.

General Workflow for Suzuki-Miyaura Coupling

G reagents 1. Reagent Preparation (Boronic Acid, Heterocyclic Halide, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere, Degassing) reagents->setup catalyst 3. Catalyst Addition (Palladium Catalyst, Ligand) setup->catalyst reaction 4. Reaction (Heating, Stirring) catalyst->reaction quench 5. Work-up & Quenching reaction->quench extraction 6. Extraction quench->extraction purification 7. Purification (Column Chromatography) extraction->purification analysis 8. Characterization (NMR, MS) purification->analysis

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Compound

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of electron-rich and sterically hindered substrates.[8][9][10]

Materials:

  • This compound (1.2 equiv)

  • Heterocyclic halide (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the heterocyclic halide, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, prepare a pre-mixed solution of Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Ligand Selection (SPhos): For sterically hindered and electron-rich boronic acids like this compound, bulky and electron-rich phosphine ligands such as SPhos are often crucial. They promote the formation of the active Pd(0) species and facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[11]

  • Base (K₃PO₄): A moderately strong base like potassium phosphate is often effective in promoting the transmetalation step without causing significant decomposition of sensitive substrates.[11]

  • Solvent System (Dioxane/Water): The use of a mixed aqueous-organic solvent system is common in Suzuki-Miyaura reactions. Water is often necessary to dissolve the base and facilitate the formation of the boronate salt, which is more reactive in the transmetalation step.[12]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere is essential to prevent catalyst deactivation and ensure reproducible results.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (R¹-X) A->B C R¹-Pd(II)L₂-X B->C D Transmetalation (R²-B(OH)₂) C->D Base E R¹-Pd(II)L₂-R² D->E F Reductive Elimination E->F F->A Product (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the heterocyclic halide (R¹-X) to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid (R²) replaces the halide on the palladium complex. This step is facilitated by the base. Finally, reductive elimination occurs, forming the new carbon-carbon bond in the product (R¹-R²) and regenerating the Pd(0) catalyst.[11][12]

Conclusion and Future Outlook

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features provide a foundation for the synthesis of complex molecules with tailored biological activities, particularly in the realm of kinase inhibitors. The robust and adaptable nature of the Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of this moiety into a wide range of scaffolds. As the demand for novel therapeutics with high potency and selectivity continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

References

Aqueous Suzuki-Miyaura Couplings of Hydroxyphenylboronic Acids: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Chemistry in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug candidates. Traditionally performed in organic solvents, a significant push towards "green" chemistry has driven the adaptation of this powerful reaction to aqueous media.[3][4] Water as a solvent is not only environmentally benign but also offers advantages in terms of cost, safety, and sometimes, enhanced reactivity.[5][6]

This guide focuses on a specific, yet crucial, class of substrates: hydroxyphenylboronic acids. Their inherent water solubility and the presence of the hydroxyl group introduce unique challenges and opportunities in aqueous Suzuki couplings. The hydroxyl group can influence the electronic properties of the boronic acid, its stability, and its interaction with the catalytic system.[7] Understanding these nuances is key to developing robust and high-yielding aqueous protocols.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron species (in this case, the hydroxyphenyl group) is transferred to the palladium center. This step is crucial and is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The role of the base is multifaceted; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[8][9][10][11][12]

Figure 1. Simplified Suzuki-Miyaura catalytic cycle.

The Unique Nature of Hydroxyphenylboronic Acids in Aqueous Media

Hydroxyphenylboronic acids present a unique set of characteristics that must be considered when designing aqueous Suzuki couplings.

Advantages:

  • Enhanced Water Solubility: The hydroxyl group generally increases the water solubility of the boronic acid, which can be advantageous for reactions in purely aqueous or high-water-content media.

  • Modulated Reactivity: The position of the hydroxyl group (ortho, meta, or para) can influence the electronic nature of the boronic acid, affecting its reactivity in the transmetalation step.

Challenges:

  • Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of phenol as a byproduct and reducing the yield of the desired coupled product.[13][14] This process can be influenced by pH, temperature, and the presence of certain metals.[13][14][15] Electron-rich boronic acids, such as hydroxyphenylboronic acids, can be more susceptible to protodeboronation.

  • Stability and Equilibria: In aqueous solutions, boronic acids can exist in equilibrium between the neutral trigonal form and the anionic tetrahedral boronate form.[16] Furthermore, 2-hydroxyphenylboronic acid has been shown to form stable boroxine structures in water.[17] These equilibria can impact the concentration of the active species for transmetalation.

  • Oxidative Instability: The phenolic hydroxyl group can be susceptible to oxidation, especially under aerobic conditions and at elevated temperatures, potentially leading to decomposition of the starting material and the formation of undesired byproducts.

Figure 2. Competing pathways for hydroxyphenylboronic acids in aqueous Suzuki reactions.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and provide a starting point for optimization with specific substrates. The rationale behind each component is explained to allow for informed adjustments.

General Considerations:
  • Inert Atmosphere: While some aqueous Suzuki reactions can be performed in air, for sensitive substrates and to minimize oxidative degradation of the hydroxyphenylboronic acid, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Purity of Reagents: The purity of the aryl halide, hydroxyphenylboronic acid, and base are critical for reproducible results.

Protocol 1: General Aqueous Suzuki Coupling of Hydroxyphenylboronic Acids with Aryl Bromides

This protocol is a good starting point for a wide range of aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol)

  • Hydroxyphenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Degassed water (5 mL)

  • Degassed ethanol (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, hydroxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed water and ethanol via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 10 mL of ethyl acetate and 10 mL of water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience:

  • The use of a water/ethanol co-solvent system helps to solubilize both the organic aryl halide and the more polar hydroxyphenylboronic acid.

  • Pd(OAc)₂ is a common and relatively inexpensive palladium precursor. It is reduced in situ to the active Pd(0) species.

  • Triphenylphosphine is a standard ligand that is effective for many Suzuki couplings. For more challenging substrates, consider more electron-rich and bulky phosphine ligands like SPhos or XPhos.[18]

  • Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step without causing significant degradation of base-sensitive functional groups.

Protocol 2: Ligand-Free Aqueous Suzuki Coupling of Activated Aryl Halides

For highly activated aryl halides (e.g., those with electron-withdrawing groups), a ligand-free system can be employed, simplifying the reaction setup and purification.

Materials:

  • Activated aryl halide (1.0 mmol)

  • Hydroxyphenylboronic acid (1.2 mmol)

  • Palladium(II) chloride (PdCl₂) (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Degassed water (5 mL)

Procedure:

  • Follow steps 1-3 of Protocol 1, substituting the catalyst, ligand, and base as listed above.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 2-6 hours.

  • Follow steps 5-9 of Protocol 1 for workup and purification.

Trustworthiness:

  • This protocol's self-validating nature comes from the careful selection of a highly active catalyst system for a specific substrate class. The absence of a ligand simplifies the system, reducing potential side reactions and making the results more directly attributable to the core components. Monitoring the reaction for the formation of homocoupled byproducts (from the aryl halide or the boronic acid) provides an internal check on the reaction's efficiency.

Data Presentation: A Comparative Overview

The choice of reaction conditions can significantly impact the yield of the desired biaryl product. The following table provides a summary of typical yields for the coupling of 4-bromophenol with 4-hydroxyphenylboronic acid under different conditions.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃Water/Ethanol80685
PdCl₂K₃PO₄Water100492
Pd/CNa₂CO₃Water90878

Note: These are representative yields and may vary depending on the specific substrates and reaction scale.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed solvent- Poor solubility of starting materials- Use a fresh batch of palladium catalyst.- Ensure thorough degassing of the solvent.- Try a different co-solvent system (e.g., THF/water, dioxane/water).
Significant protodeboronation - High reaction temperature- Prolonged reaction time- Inappropriate base- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).
Formation of homocoupled byproducts - Presence of oxygen- Catalyst decomposition- Ensure the reaction is run under a strict inert atmosphere.- Use a more robust ligand or a pre-catalyst.

Visualization of the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Degas Solvents Degas Solvents Add Solvents Add Solvents Degas Solvents->Add Solvents Weigh Reagents Weigh Reagents Combine Solids Combine Solids Weigh Reagents->Combine Solids Inert Atmosphere Inert Atmosphere Combine Solids->Inert Atmosphere Inert Atmosphere->Add Solvents Heat & Stir Heat & Stir Add Solvents->Heat & Stir Cool to RT Cool to RT Heat & Stir->Cool to RT Extraction Extraction Cool to RT->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography

Figure 3. General experimental workflow for aqueous Suzuki couplings.

Conclusion and Future Outlook

The use of aqueous conditions for Suzuki-Miyaura cross-coupling reactions with hydroxyphenylboronic acids represents a significant step towards more sustainable and environmentally friendly chemical synthesis. While challenges such as protodeboronation and oxidative stability need to be carefully managed, the protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ these valuable building blocks. Future developments in catalyst design, particularly the development of highly active and water-soluble palladium complexes, will likely further expand the scope and utility of these important reactions.

References

Application Notes & Protocols: One-Pot Synthesis Involving (2,4-Dichloro-6-hydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,4-Dichloro-6-hydroxyphenyl)boronic acid is a versatile building block in modern organic synthesis, distinguished by its unique substitution pattern. The presence of a hydroxyl group ortho to the boronic acid moiety, combined with electron-withdrawing chloro-substituents, imparts distinct reactivity that can be harnessed for streamlined, one-pot synthetic strategies. Such methods, which combine multiple reaction steps into a single operation without isolating intermediates, are highly valued for their efficiency, reduced waste, and potential to rapidly assemble complex molecular architectures.[1] This guide provides detailed protocols and mechanistic insights for researchers in drug discovery and materials science, focusing on leveraging the specific attributes of this reagent in one-pot cross-coupling reactions to generate valuable scaffolds.

Core Concepts: The Unique Reactivity Profile of this compound

The synthetic utility of this compound is dictated by three key structural features:

  • The Boronic Acid Group: This functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling for C-C bond formation.[2][3] It can also participate in copper-catalyzed Chan-Lam C-O or C-N bond formation.[4][5] Boronic acids are generally stable, non-toxic, and their reactions are often tolerant of a wide range of functional groups.[6]

  • Ortho-Hydroxyl Group: This group is the most influential feature for one-pot designs. It can act as an internal nucleophile, enabling intramolecular cyclization reactions. Its proximity to the boronic acid can also influence the rate and selectivity of cross-coupling through coordination with the metal catalyst. In many instances, this group may require protection, but its direct participation is key to elegant one-pot strategies.

  • Dichloro-Substitution: The two chlorine atoms on the aromatic ring are strong electron-withdrawing groups. This electronic perturbation modifies the nucleophilicity of the aryl ring and can impact the kinetics of the transmetalation step in cross-coupling reactions. Furthermore, these sites offer potential handles for subsequent functionalization.

The convergence of these features allows for the design of sequential reactions where an initial cross-coupling is followed by a transformation involving the hydroxyl group, all within a single reaction vessel.

Application Protocol 1: One-Pot Sequential Suzuki-Miyaura Coupling and Intramolecular C-O Bond Formation

This protocol details a one-pot, two-step sequence for the synthesis of substituted dibenzo[b,d]furan-1-ol derivatives. The process begins with a Suzuki-Miyaura coupling to form a biaryl intermediate, which then undergoes an intramolecular Chan-Lam-type C-O cyclization without isolation.

Principle: The first step forges a C-C bond between this compound and a suitable aryl halide (e.g., 2-bromoanisole). Following this, the reaction conditions are modified in situ to facilitate a copper-catalyzed intramolecular cyclization, using the ortho-hydroxyl group and the adjacent aromatic ring to form the furan core.

Detailed Experimental Protocol

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • This compound

  • 2-Bromoanisole (or other suitable ortho-substituted aryl halide)

  • Bis(pinacolato)diboron (B₂pin₂) - if starting from the corresponding aryl halide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Copper(I) iodide (CuI)

  • Pyridine

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 2-bromoanisole (1.1 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition (Suzuki Step): In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration with respect to the boronic acid) via syringe.

  • Suzuki-Miyaura Coupling: Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting boronic acid and formation of the biaryl intermediate.

  • In-Situ Setup for Cyclization: After cooling the mixture to room temperature, add CuI (0.2 eq) and pyridine (4.0 eq) to the flask under a positive pressure of argon.

  • Intramolecular C-O Coupling: Heat the reaction mixture to 110 °C and stir for 12-18 hours. The color of the reaction may change significantly. Monitor for the disappearance of the biaryl intermediate.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues, washing the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final dibenzo[b,d]furan-1-ol derivative.

Data Summary: Reagent Stoichiometry
ReagentM.W. ( g/mol )EquivalentsPurpose
This compound220.881.0Starting material
2-Bromoanisole187.041.1Coupling partner
Pd(OAc)₂224.500.02Suzuki catalyst
SPhos410.570.04Suzuki ligand
K₃PO₄212.273.0Base for Suzuki coupling
CuI190.450.2Catalyst for C-O coupling
Pyridine79.104.0Ligand/Base for C-O coupling
1,4-Dioxane88.11-Solvent

Visual Workflow: One-Pot Suzuki/Chan-Lam Sequence

OnePot_Suzuki_ChanLam cluster_flask Single Reaction Vessel A Step 1: Suzuki Coupling This compound + 2-Bromoanisole + Pd(OAc)₂/SPhos, K₃PO₄ 1,4-Dioxane, 100 °C B Biaryl Intermediate (Not Isolated) A->B 4-6h C Step 2: Reagent Addition Add CuI + Pyridine (In-situ) B->C Cool D Step 3: Intramolecular C-O Coupling Heat to 110 °C C->D E Final Product Dibenzo[b,d]furan-1-ol derivative D->E 12-18h F Workup & Purification E->F

Caption: Workflow for the one-pot synthesis of dibenzofuranols.

Application Protocol 2: One-Pot Synthesis and Borylation for Multi-component Reactions

Principle: The one-pot sequence begins with a lithium-halogen exchange on 1-bromo-2,4-dichloro-6-hydroxybenzene (which must be protected first), followed by quenching with a borate ester to form the boronic ester in situ. Without isolation, this intermediate is then used as the nucleophilic component in a three-component reaction with an amine and a glyoxylic acid derivative to form a substituted α-amino acid.

Detailed Experimental Protocol

Safety Precaution: This protocol uses pyrophoric n-butyllithium and must be performed under a strict inert atmosphere by trained personnel. Anhydrous solvents and techniques are critical.

Materials:

  • 1-Bromo-2,4-dichloro-6-(methoxymethoxy)benzene (MOM-protected starting material)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Benzylamine

  • Glyoxylic acid monohydrate

  • Dichloromethane (DCM, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrochloric acid (HCl, 1M)

Step-by-Step Methodology
  • Vessel Preparation: Add the MOM-protected aryl bromide (1.0 eq) to a flame-dried, three-neck round-bottom flask under argon.

  • Borylation Sequence:

    • Dissolve the starting material in anhydrous THF (to 0.2 M).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise, keeping the internal temperature below -70 °C. Stir for 30 minutes at -78 °C.

    • Add triisopropyl borate (1.2 eq) dropwise. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Setup for Petasis Reaction:

    • In a separate flask, dissolve benzylamine (1.2 eq) and glyoxylic acid monohydrate (1.2 eq) in anhydrous DCM. Stir for 15 minutes.

    • Transfer this amine/acid mixture via cannula into the reaction flask containing the freshly prepared boronic ester.

  • Petasis (Borono-Mannich) Reaction: Stir the combined mixture vigorously at room temperature for 24 hours. Monitor by LC-MS for the formation of the desired amino acid product.

  • Deprotection and Workup:

    • Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction and hydrolyze the boronic ester and MOM-protecting group.

    • Stir for 1 hour, then transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via preparative HPLC or crystallization.

Mechanistic Rationale & Visualization

The Petasis reaction is a versatile multi-component reaction that couples a boronic acid, an amine, and a carbonyl compound.[9][10] The reaction is believed to proceed through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic boronate complex. The ortho-hydroxyl group plays a key role in activating the boronic acid for this nucleophilic addition.

Petasis_Mechanism cluster_MCR Three-Component Condensation Amine Amine (R¹-NH₂) Iminium Iminium Ion [R¹-N⁺H=CHR²] Amine->Iminium Aldehyde Aldehyde (R²-CHO) Aldehyde->Iminium BoronicAcid Boronic Acid (Ar-B(OH)₂) Boronate Ate-Complex [Ar-B⁻(OH)₃] BoronicAcid->Boronate + H₂O Product α-Amino Acid Product Iminium->Product Boronate->Product Nucleophilic Attack

Caption: Key intermediates in the Petasis borono-Mannich reaction.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield in Suzuki Step Inactive catalyst; inefficient base; decomposition of boronic acid.Screen different palladium catalysts/ligands (e.g., Pd(PPh₃)₄). Ensure base is anhydrous and finely powdered. Lower reaction temperature to minimize protodeboronation.[11]
Stalled C-O Cyclization Copper catalyst poisoning; insufficient base/ligand.Use a higher catalyst loading of CuI. Screen different ligands (e.g., phenanthroline). Ensure pyridine is dry and in sufficient excess.
Protodeboronation Presence of acidic protons or water; prolonged heating.Use rigorously dried solvents and reagents. Minimize reaction time once the Suzuki coupling is complete. Use a milder base.
Incomplete Borylation Insufficient n-BuLi; moisture in the reaction.Titrate the n-BuLi solution before use. Ensure all glassware is flame-dried and solvents are anhydrous. Check for leaks in the inert gas setup.
Multiple Side Products Competing reaction pathways (e.g., self-coupling); product decomposition.Lower reaction temperature. Reduce catalyst loading. Analyze side products by MS to diagnose the competing pathway and adjust conditions accordingly.

Conclusion

This compound is a powerful reagent for constructing complex molecules through efficient one-pot methodologies. By understanding the interplay between its boronic acid function and the ortho-hydroxyl group, chemists can devise elegant synthetic sequences that minimize purification steps and maximize atom economy. The protocols outlined here for sequential Suzuki/Chan-Lam reactions and in-situ borylation/Petasis reactions serve as robust starting points for accessing novel substituted dibenzofurans and α-amino acids, which are valuable scaffolds in medicinal chemistry and materials science.

References

Application Notes & Protocols: Boronic Acids as Catalysts in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to a Cornerstone Reaction

The amide bond is an indispensable linkage in chemistry and biology, forming the backbone of peptides and proteins and serving as a critical functional group in a vast array of pharmaceuticals, polymers, and advanced materials.[1][2][3] For decades, the synthesis of amides has been dominated by methods requiring stoichiometric activating agents (coupling reagents) like carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HATU, BOP).[4] While effective, these classical approaches suffer from significant drawbacks, including poor atom economy, the generation of stoichiometric byproducts that complicate purification, and environmental concerns.[4][5]

The drive for greener, more efficient chemical processes has spurred the development of catalytic direct amidation—the formation of an amide bond directly from a carboxylic acid and an amine with water as the sole byproduct.[6][7] Among the various catalytic systems explored, boronic acids have emerged as a particularly versatile, robust, and user-friendly class of catalysts.[8][9] First reported by Yamamoto and coworkers in 1996, boronic acid catalysis offers a mild and highly atom-economical alternative, capable of mediating amide bond formation under conditions that avoid harsh reagents and minimize waste.[8]

This guide provides an in-depth exploration of boronic acid-catalyzed amidation, from its mechanistic underpinnings to practical, field-tested protocols suitable for researchers in academic and industrial settings, particularly those in drug development.

The Engine of Catalysis: Mechanistic Principles

The efficacy of boronic acids as catalysts stems from their ability to act as mild Lewis acids and to form reversible covalent bonds with hydroxyl groups, thereby activating the carboxylic acid for nucleophilic attack by the amine.[8][9]

Causality of Activation: The catalytic cycle is initiated by a condensation reaction between the boronic acid catalyst and the carboxylic acid substrate. This is a dehydration process that forms one or more key reactive intermediates, such as a mono- or diacyloxyboronic acid species.[10][11] This step is crucial as it transforms the hydroxyl group of the carboxylic acid into a better leaving group, enhancing the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by the amine on this activated intermediate leads to the formation of a tetrahedral intermediate, which then collapses to yield the final amide product and regenerate the boronic acid catalyst.

The Critical Role of Water Removal: The formation of the acyloxyboron intermediate is an equilibrium reaction.[8] To drive the reaction forward and ensure high yields, the water generated during this step must be continuously removed from the reaction medium. This is typically achieved either by azeotropic distillation using a Dean-Stark apparatus at elevated temperatures or, for milder room-temperature reactions, through the use of stoichiometric dehydrating agents like activated molecular sieves.[1][6]

Mechanistic Nuances: While the general principle is agreed upon, the precise nature of the active intermediates is a subject of ongoing research. Initial proposals centered on monomeric acyloxyboron species.[10] However, more recent detailed mechanistic and computational studies suggest that the catalytic cycle may be more complex, potentially involving dimeric B-O-B motifs or boroxine (a trimer of the boronic acid) intermediates, which may play a role in activating the carboxylic acid while simultaneously delivering the amine.[12][13] For certain catalysts, particularly ortho-halophenylboronic acids, the halogen is proposed to play a direct role in the transition state, acting as a hydrogen-bond acceptor to stabilize the incoming amine.[1][10][11]

Catalytic_Cycle cluster_main Boronic Acid Catalytic Cycle RCOOH Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (e.g., Acyloxyboron) RCOOH->Intermediate RNH2 Amine (R'-NH2) Tetrahedral Tetrahedral Intermediate RNH2->Tetrahedral Catalyst Boronic Acid ArB(OH)2 Catalyst->Intermediate + R-COOH - H2O Intermediate->Tetrahedral + R'-NH2 Water_out H2O Intermediate->Water_out Tetrahedral->Catalyst - Amide Amide Amide Product (R-CONHR') Tetrahedral->Amide - Catalyst Water_in H2O

Caption: Generalized catalytic cycle for boronic acid-catalyzed amidation.

The Catalyst Toolkit: A Comparative Overview

The choice of boronic acid catalyst is critical and depends on the specific substrates and desired reaction conditions. Catalyst development has evolved from simple arylboronic acids to highly specialized structures designed for increased activity and broader scope.

Catalyst TypeExample(s)Typical ConditionsKey Advantages & Insights
Electron-Deficient Arylboronic Acids 3,5-Bis(trifluoromethyl)phenylboronic acidToluene or xylene, azeotropic reflux (Dean-Stark)High thermal stability; increased Lewis acidity enhances reactivity. The electron-withdrawing groups make the boron center more electrophilic, accelerating the formation of the active intermediate.[8]
ortho-Substituted Arylboronic Acids ortho-Iodophenylboronic acid; 5-Methoxy-2-iodophenylboronic acid (MIBA)Dichloromethane (DCM) or Toluene, 4Å Molecular Sieves, Room Temp.Enables mild, room-temperature reactions. The ortho-halogen is believed to facilitate the reaction via intramolecular hydrogen bonding in the transition state.[1][2][14] Electron-donating groups on the ring can further enhance activity.[1][3]
Alkylboronic Acids n-Butylboronic acidToluene, refluxParticularly effective for amidation of α-hydroxycarboxylic acids. The electron-rich nature of the alkyl group can favor different intermediates compared to arylboronic acids.[8]
Heterocyclic Boronic Acids 2-Furanylboronic acidDCM, 4Å Molecular Sieves, Room Temp.Can exhibit high activity for aliphatic substrates at room temperature, offering an alternative to halogenated catalysts.[8]
Solid-Supported Catalysts Polystyrene-bound pyridineboronic acidToluene, refluxSimplifies catalyst removal and enables recycling, which is highly advantageous for process chemistry and flow applications.[15][16] Can sometimes show higher reactivity than homogeneous counterparts.[15]

Application Notes: Field-Proven Insights for Success

Translating literature procedures to the bench requires an understanding of the key parameters that govern reaction success.

  • Dehydration is Non-Negotiable : As a dehydration-condensation reaction, water removal is paramount. For high-boiling solvents like toluene or xylene, a Dean-Stark trap is effective. For lower-temperature reactions in solvents like DCM or THF, freshly activated molecular sieves (typically 4Å or 5Å, powdered for maximum surface area) are essential.[1][14] Pro-Tip: Pre-mixing the carboxylic acid, solvent, and boronic acid with molecular sieves for 15-30 minutes before adding the amine can improve yields by ensuring the initial formation of the acyloxyboron intermediate is favored.[8]

  • Substrate Scope :

    • Acids : A wide range of aliphatic and aromatic carboxylic acids are suitable substrates. Sterically hindered acids may require more forcing conditions (higher temperatures, higher catalyst loading) or more active catalysts.[7][8]

    • Amines : Primary and secondary aliphatic amines are generally excellent nucleophiles. Aromatic amines (anilines) are less nucleophilic and represent a significant challenge, often requiring more specialized catalysts or higher temperatures.[8]

  • Peptide Synthesis : Boronic acid catalysis has been successfully applied to dipeptide synthesis, often with minimal racemization.[17][18][19][20] This is a critical application in drug development. However, the coupling of α-amino acids can be challenging due to increased steric hindrance and weaker amine nucleophilicity, sometimes requiring higher catalyst loadings or specialized catalysts.[8][20]

  • Solvent Selection : Non-polar, aprotic solvents like toluene, xylene, or dichloromethane are standard choices. They are effective for azeotropic water removal (toluene) or are compatible with molecular sieves (DCM).

  • Troubleshooting :

    • Low Conversion : If the reaction stalls, ensure the dehydration method is efficient (are the sieves active? is the Dean-Stark filling?). Increasing the catalyst loading (from 5 mol% to 10-20 mol%) or switching to a more active catalyst (e.g., from phenylboronic acid to an ortho-iodo derivative) can improve results.

    • Side Reactions : At high temperatures, boronic acids can undergo protodeboronation.[12] If degradation is suspected, opting for a milder, room-temperature protocol with a more active catalyst is advisable.

Detailed Experimental Protocols

The following protocols are representative examples of common boronic acid-catalyzed amidation reactions.

Experimental_Workflow cluster_workflow General Experimental Workflow start Start setup Assemble dry glassware (Flask, condenser/septum) start->setup reagents Add carboxylic acid, boronic acid catalyst, and solvent setup->reagents dehydration Add dehydrating agent (e.g., Molecular Sieves) or setup Dean-Stark reagents->dehydration stir Stir for 15-30 min (Pre-activation) dehydration->stir add_amine Add amine substrate stir->add_amine react Heat to reflux or stir at RT Monitor by TLC/LCMS add_amine->react workup Quench, perform aqueous wash, and extract react->workup purify Dry organic layer, concentrate, and purify (e.g., Chromatography) workup->purify end Characterize Product purify->end

Caption: A typical workflow for boronic acid-catalyzed amide synthesis.

Protocol 1: General Amidation via Azeotropic Reflux
  • Catalyst : 3,5-Bis(trifluoromethyl)phenylboronic acid

  • Application : Suitable for a wide range of simple aliphatic and aromatic acids with primary or secondary amines.

Methodology:

  • Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the carboxylic acid (1.0 mmol, 1.0 equiv).

  • Reagents : Add 3,5-bis(trifluoromethyl)phenylboronic acid (12.9 mg, 0.05 mmol, 5 mol%).

  • Solvent : Add toluene (0.2 M concentration, ~5 mL).

  • Amine Addition : Add the amine (1.1 mmol, 1.1 equiv) to the flask.

  • Reaction : Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography on silica gel.

Protocol 2: Mild, Room-Temperature Amidation
  • Catalyst : 5-Methoxy-2-iodophenylboronic acid (MIBA)

  • Application : Ideal for thermally sensitive substrates or when mild conditions are required. Effective for a broad range of aliphatic and heteroaromatic substrates.[1][2][14]

Methodology:

  • Setup : To an oven-dried vial equipped with a magnetic stir bar, add the carboxylic acid (0.5 mmol, 1.0 equiv) and MIBA (14.6 mg, 0.05 mmol, 10 mol%).

  • Dehydration : Add freshly activated, powdered 4Å molecular sieves (approx. 250 mg).

  • Solvent : Add anhydrous dichloromethane (DCM) (0.25 M, 2 mL).

  • Pre-activation : Stir the mixture at room temperature for 15 minutes.

  • Amine Addition : Add the amine (0.55 mmol, 1.1 equiv) to the vial.

  • Reaction : Seal the vial and stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-18 hours.

  • Workup : Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the molecular sieves.

  • Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 3: Catalytic Dipeptide Synthesis
  • Catalyst : (2-(Thiophen-2-ylmethyl)phenyl)boronic acid or similar specialized catalyst.[18]

  • Application : Formation of a peptide bond between an N-protected amino acid and a C-protected amino acid ester.

Methodology:

  • Setup : To an oven-dried vial with a stir bar, add the N-protected amino acid (e.g., Boc-Phe-OH) (0.2 mmol, 1.0 equiv) and the boronic acid catalyst (0.04 mmol, 20 mol%).

  • Dehydration : Add freshly activated, powdered 4Å molecular sieves (approx. 150 mg).

  • Solvent : Add anhydrous dichloromethane (DCM) (0.2 M, 1 mL).

  • Pre-activation : Stir the suspension at room temperature for 30 minutes.

  • Amine Addition : Add the amino acid ester hydrochloride salt (e.g., H-Val-OMe·HCl) (0.22 mmol, 1.1 equiv) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (0.24 mmol, 1.2 equiv) to liberate the free amine in situ.

  • Reaction : Seal the vial and stir at room temperature for 24-48 hours. The reaction should be carefully monitored for completion and potential racemization by chiral HPLC if necessary.

  • Workup & Purification : Filter the reaction through Celite, washing with DCM. Concentrate the filtrate and purify directly by flash chromatography to isolate the dipeptide.

Conclusion and Future Outlook

Boronic acid catalysis has fundamentally changed the landscape of amide bond formation, providing a powerful, green, and versatile tool for chemists. The methodology has progressed from high-temperature reactions to mild, room-temperature protocols with broad functional group tolerance.[1][8] Its application in the synthesis of complex molecules, including peptides, highlights its significance for the pharmaceutical and drug development industries.[17][18][21]

Future research will likely focus on developing next-generation catalysts with even higher turnover numbers, expanding the substrate scope to include traditionally difficult couplings (e.g., unactivated anilines), and adapting these robust catalytic systems for continuous flow manufacturing processes, further enhancing the efficiency and sustainability of amide synthesis.

References

The Versatility of (2,4-Dichloro-6-hydroxyphenyl)boronic acid in Advanced Materials and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

(2,4-Dichloro-6-hydroxyphenyl)boronic acid (CAS No. 1028332-22-0) is a multifunctional aromatic compound that is garnering significant interest across diverse scientific disciplines.[1][2][3] Its unique trifecta of reactive sites—a boronic acid, a hydroxyl group, and a dichlorinated phenyl ring—renders it a valuable building block in both materials science and medicinal chemistry. The electron-withdrawing nature of the two chlorine atoms significantly influences the acidity of the boronic acid and hydroxyl moieties, a feature that can be strategically exploited in the design of advanced materials.

This comprehensive guide provides detailed application notes and protocols for researchers, materials scientists, and drug development professionals, exploring the utility of this compound in the creation of stimuli-responsive polymers, fluorescent sensors, and as a critical intermediate in the synthesis of therapeutic agents.

Physicochemical Properties

A thorough understanding of the properties of this compound is fundamental to its successful application.

PropertyValueSource
CAS Number 1028332-22-0[1][2][3]
Molecular Formula C₆H₅BCl₂O₃[1]
Molecular Weight 206.82 g/mol [1]
Appearance Typically a white to off-white solid
Storage Sealed in a dry environment at 2-8°C[1]

Part 1: Application in Materials Science - Stimuli-Responsive Polymers

The presence of both a polymerizable hydroxyl group and a diol-responsive boronic acid moiety makes this compound an excellent candidate for the synthesis of "smart" polymers. These materials can undergo reversible changes in their physical or chemical properties in response to specific environmental stimuli, such as pH or the presence of saccharides.[4][5]

Conceptual Framework for Polymer Synthesis

The general strategy involves the polymerization of the hydroxyl group, leaving the boronic acid as a pendant group that can interact with diols. The dichlorination of the phenyl ring is expected to lower the pKa of the boronic acid, enabling it to form stable boronate esters with diols at or near physiological pH.

Diagram: Synthesis of a Functional Polymer

G A This compound D Radical Polymerization A->D B Polymerization Initiator (e.g., AIBN) B->D C Co-monomer (e.g., Acrylamide) C->D E Functional Polymer with Pendant Boronic Acid Groups D->E Incorporation into polymer backbone

Caption: Workflow for synthesizing a functional polymer.

Protocol 1: Synthesis of a pH and Glucose-Responsive Hydrogel

This protocol describes the synthesis of a crosslinked hydrogel where this compound is incorporated into a polyacrylamide backbone. The boronic acid moieties can form crosslinks with a diol-containing polymer like polyvinyl alcohol (PVA), resulting in a hydrogel whose swelling properties are dependent on pH and glucose concentration.

Materials:

  • This compound

  • Acrylamide

  • N,N'-Methylenebis(acrylamide) (MBA)

  • Polyvinyl alcohol (PVA, MW 70,000-100,000)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Monomer Solution Preparation: In a 50 mL flask, dissolve 1.0 g of acrylamide, 0.2 g of this compound, and 0.05 g of MBA in 10 mL of deionized water.

  • PVA Solution: In a separate beaker, dissolve 1.0 g of PVA in 10 mL of deionized water with gentle heating (do not boil).

  • Mixing and Initiation: Combine the monomer solution and the PVA solution. Add 100 µL of 10% (w/v) APS solution, followed by 10 µL of TEMED to initiate polymerization.

  • Gelation: Quickly pour the mixture into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 2 hours.

  • Purification: Submerge the resulting hydrogel in a large volume of deionized water for 48 hours, changing the water every 8 hours to remove unreacted monomers and initiators.

  • Characterization: The hydrogel can be cut into small discs for swelling studies in PBS buffers of varying pH and glucose concentrations.

Expected Outcome: The hydrogel should exhibit increased swelling at higher pH values due to the ionization of the boronic acid groups. In the presence of glucose, the formation of boronate esters with glucose will compete with the crosslinking with PVA, leading to a change in the hydrogel's volume.

Part 2: Application in Fluorescent Sensors

The boronic acid group is a well-established recognition element for diol-containing molecules, including saccharides.[6] The interaction between the boronic acid and a diol can modulate the photophysical properties of a nearby fluorophore, forming the basis of a fluorescent sensor.[7][8] The electron-withdrawing chlorine atoms on the phenyl ring of this compound can enhance the Lewis acidity of the boron atom, facilitating diol binding at lower pH.[7]

Design Principle of a Fluorescent Sensor

A fluorescent sensor can be designed by coupling this compound to a fluorophore. The binding of a diol, such as glucose, to the boronic acid moiety alters the electronic properties of the boronic acid group, which in turn affects the fluorescence of the attached dye. This can manifest as a change in fluorescence intensity or a shift in the emission wavelength.

Diagram: Mechanism of a Boronic Acid-Based Fluorescent Sensor

G cluster_0 Low Fluorescence State cluster_1 High Fluorescence State A Fluorophore-Boronic Acid Conjugate B Fluorophore-Boronic Acid-Diol Complex A->B + Diol (e.g., Glucose) B->A - Diol

Caption: Reversible diol binding and fluorescence modulation.

Protocol 2: Synthesis of a Fluorescent Glucose Sensor

This protocol outlines a hypothetical synthesis of a fluorescent sensor by coupling this compound with a commercially available amine-reactive fluorophore.

Materials:

  • This compound

  • 4-Aminomethyl-aniline

  • Fluorescein isothiocyanate (FITC)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Glucose standards

  • Buffer solutions (pH 7.4)

Procedure:

  • Amine Functionalization of Boronic Acid: React this compound with an excess of 4-aminomethyl-aniline in the presence of a coupling agent like DCC and NHS in dry DMF to form an amide linkage. This step introduces a primary amine for reaction with the fluorophore.

  • Purification: Purify the amine-functionalized boronic acid using column chromatography.

  • Fluorophore Conjugation: Dissolve the purified product in DMF and react it with FITC. The isothiocyanate group of FITC will react with the primary amine to form a stable thiourea linkage.

  • Final Purification: Purify the final sensor conjugate by dialysis or size-exclusion chromatography to remove unreacted fluorophore.

  • Fluorescence Titration: Prepare a stock solution of the sensor in a suitable buffer (e.g., pH 7.4 PBS). Perform fluorescence measurements upon the addition of increasing concentrations of glucose. Monitor the changes in fluorescence intensity or emission wavelength.

Expected Outcome: The fluorescence of the FITC-boronic acid conjugate is expected to change upon the addition of glucose. This change can be used to construct a calibration curve for the quantitative determination of glucose.

Part 3: Role in Medicinal Chemistry - Synthesis of NLRP3 Inflammasome Inhibitors

A significant and well-documented application of this compound is its use as a key intermediate in the synthesis of potent and selective inhibitors of the NLRP3 inflammasome.[9][10][11][12] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.

Synthetic Utility

In the synthesis of NLRP3 inhibitors, this compound typically participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The boronic acid moiety allows for the formation of a carbon-carbon bond with a suitable aryl or heteroaryl halide, enabling the construction of the complex molecular scaffolds of these inhibitors.

Diagram: Role in Suzuki-Miyaura Coupling

G A This compound D Suzuki-Miyaura Coupling A->D B Aryl/Heteroaryl Halide (Drug Precursor) B->D C Pd Catalyst Base C->D E NLRP3 Inhibitor Scaffold D->E C-C Bond Formation

Caption: General scheme for the synthesis of NLRP3 inhibitors.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, a common step in the synthesis of NLRP3 inhibitors.

Materials:

  • This compound

  • Aryl bromide (specific to the target inhibitor)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 10 mL of a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Expected Outcome: This reaction will yield the biaryl compound, which is a core structure in many NLRP3 inflammasome inhibitors. The yield will depend on the specific aryl bromide used.

Conclusion

This compound is a highly versatile chemical entity with significant potential in both materials science and medicinal chemistry. Its unique substitution pattern allows for its use in the creation of advanced functional materials such as stimuli-responsive polymers and fluorescent sensors. Furthermore, its established role as a key building block in the synthesis of NLRP3 inflammasome inhibitors highlights its importance to the drug development community. The protocols provided herein serve as a foundation for researchers to explore and expand upon the diverse applications of this valuable compound.

References

Application Notes & Protocols: Stereoselective Synthesis with Chiral Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Boronic acids and their derivatives have emerged as exceptionally versatile reagents due to their stability, low toxicity, and broad functional group tolerance.[1] This guide provides an in-depth exploration of stereoselective transformations mediated by chiral boronic acid derivatives. We will delve into the mechanistic principles governing stereoinduction, present detailed, field-proven protocols for key asymmetric reactions, and discuss their applications in constructing complex molecular architectures.

Introduction: The Ascendancy of Boron in Asymmetric Synthesis

Chirality is a fundamental property of molecules that dictates their biological activity. For the pharmaceutical industry, the ability to synthesize a single enantiomer of a drug molecule is often critical, as the undesired enantiomer can be inactive or even harmful. Boron-containing compounds, once considered niche, are now central to this endeavor.[1][2] The approval of drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, highlighted the profound potential of boronic acids in medicine.[1][3]

The utility of boronic acids stems from the unique properties of the boron atom:

  • Lewis Acidity: The empty p-orbital on a tricoordinate boron atom allows it to act as a Lewis acid, facilitating a wide range of reactions.

  • Transmetalation: Organoboron compounds readily undergo transmetalation with transition metals like palladium and rhodium, forming the basis for powerful cross-coupling reactions.

  • Stability: Boronic acids and their pinacol esters are generally stable to air and moisture, making them easy to handle compared to many other organometallic reagents.[4]

This guide focuses on leveraging these properties in an asymmetric context, using chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms during a reaction.

Mechanistic Principles of Stereoinduction

The creation of a chiral center using a boronic acid derivative typically involves a transition-metal-catalyzed process where a chiral ligand, bound to the metal, orchestrates the stereochemical outcome. A prime example is the rhodium-catalyzed asymmetric 1,4-conjugate addition of an organoboronic acid to an electron-deficient olefin.[5][6]

The catalytic cycle, shown below, illustrates the key steps where stereochemistry is determined.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs Rh_L [Rh(I)-L*]+ Aryl_Rh [Ar-Rh(III)-L*] Rh_L->Aryl_Rh Oxidative Addition (ArB(OR)2) Olefin_Complex Olefin-Rh Complex Aryl_Rh->Olefin_Complex Olefin Coordination Alkyl_Rh [Alkyl-Rh(III)-L*] Olefin_Complex->Alkyl_Rh Migratory Insertion (Stereo-determining) Alkyl_Rh->Rh_L Reductive Elimination (Product) Product Chiral Product ArB ArB(OR)2 Olefin α,β-Unsaturated Ketone/Ester caption Fig. 1: Generalized Catalytic Cycle for Rh-Catalyzed Asymmetric 1,4-Addition.

Caption: Generalized Catalytic Cycle for Rh-Catalyzed Asymmetric 1,4-Addition.

Expertise & Experience: The crucial event is the migratory insertion step. Here, the aryl group on the rhodium center adds across the double bond of the coordinated olefin. The chiral ligand (L*), such as (S)-BINAP, creates a constrained, asymmetric environment around the metal center.[5] This chiral pocket forces the olefin to adopt a specific orientation, leading to the preferential formation of one enantiomer of the product. The choice of ligand is paramount; ligands like BINAP are effective due to their C2-symmetry and steric bulk, which provide excellent facial discrimination of the incoming substrate.[5]

Application & Protocols: The Workhorses of Asymmetric Boron Chemistry

We present a detailed protocol for a highly reliable and widely cited reaction: the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to an α,β-unsaturated ketone. This reaction is a powerful tool for creating chiral β-aryl ketones, which are valuable building blocks in medicinal chemistry.[7]

Protocol 1: Rh-Catalyzed Asymmetric 1,4-Addition to Cyclohex-2-en-1-one

This protocol is adapted from the seminal work by Hayashi and coworkers, which demonstrates high yields and exceptional enantioselectivities.[5][7]

Reaction Scheme: (Phenylboronic Acid) + (Cyclohex-2-en-1-one) --[Rh(acac)(C₂H₄)₂ / (S)-BINAP]--> (S)-3-Phenylcyclohexan-1-one

Materials & Reagents:

  • Rh(acac)(C₂H₄)₂ (Rhodium(I) acetylacetonate bis(ethylene))

  • (S)-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Phenylboronic acid

  • Cyclohex-2-en-1-one

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Argon gas supply (high purity)

  • Standard Schlenk line glassware

Experimental Protocol:

  • Catalyst Preparation (In Situ):

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Rh(acac)(C₂H₄)₂ (3.9 mg, 0.015 mmol, 3 mol%).

    • Add (S)-BINAP (10.3 mg, 0.0165 mmol, 3.3 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add 2.0 mL of anhydrous 1,4-dioxane via syringe.

    • Stir the mixture at room temperature for 10 minutes. The solution should turn a clear yellow-orange.

    • Causality Note: Pre-mixing the rhodium precursor and the chiral phosphine ligand is essential for the formation of the active chiral catalyst complex. Using a slight excess of the ligand ensures that all rhodium centers are coordinated.[7]

  • Reaction Assembly:

    • To the catalyst solution, add phenylboronic acid (122 mg, 1.0 mmol, 2.0 equiv).

    • Add cyclohex-2-en-1-one (48 mg, 0.5 mmol, 1.0 equiv).

    • Add 0.2 mL of deionized water.

    • Causality Note: The presence of water or another proton source is often crucial for the protonolysis step that regenerates the Rh(I) catalyst, thus turning over the catalytic cycle. The choice of a mixed solvent system like dioxane/water can also influence substrate solubility and reaction rates.[7]

  • Reaction Execution:

    • Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 3-5 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add 10 mL of diethyl ether and 10 mL of water.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., 10:1 Hexanes:Ethyl Acetate) to afford (S)-3-phenylcyclohexan-1-one as a colorless oil.

Data Presentation:

The power of this methodology lies in its broad applicability. The following table summarizes representative results from the literature for this class of reaction.

Entryα,β-Unsaturated SubstrateOrganoboronic AcidYield (%)Enantiomeric Excess (% ee)Ref.
1Cyclohex-2-en-1-onePhenylboronic acid9997[5]
2Cyclopent-2-en-1-onePhenylboronic acid9897[5]
31-NitrocyclohexenePhenylboronic acid7998[7]
4Ethyl acrylatePhenylboronic acid9596[5]
5Cyclohex-2-en-1-one1-Heptenylboronic acid9999[5]

Trustworthiness: This protocol is self-validating as the enantiomeric excess (% ee) of the product can be readily determined using chiral HPLC or GC analysis, providing a direct measure of the reaction's stereoselectivity. The high yields and selectivities reported across a range of substrates demonstrate the robustness of the method.[5][7]

Synthesis of Chiral Boronic Esters

While the previous section described using an achiral boronic acid with a chiral catalyst, an alternative and powerful strategy involves using a stoichiometric chiral boronic ester itself. These reagents can be prepared with high enantiopurity and subsequently used in stereospecific transformations.[8]

A highly effective method is the lithiation-borylation of chiral carbamates, which proceeds with high stereospecificity.[8][9]

Workflow cluster_workflow Synthesis of Enantioenriched Secondary Boronic Ester Start Chiral Secondary Alcohol Carbamate Protect as Carbamate (e.g., (iPr)2NCOCl) Start->Carbamate Lithiation Stereoretentive Lithiation (s-BuLi, -78 °C) Carbamate->Lithiation Borylation Borylation (Pinacolborane, H-B(pin)) Lithiation->Borylation Product Chiral Pinacol Boronic Ester Borylation->Product caption Fig. 2: Workflow for Stereospecific Synthesis of Chiral Boronic Esters.

Caption: Workflow for Stereospecific Synthesis of Chiral Boronic Esters.

Expertise & Experience: This method's success hinges on the use of a directed metalation group (the carbamate). Deprotonation with an organolithium reagent like sec-butyllithium occurs stereoselectively due to the directing effect of the carbamate. The subsequent reaction with an electrophilic boron source, like pinacolborane, proceeds with retention of configuration at the carbon center.[8] This provides a reliable route to access configurationally stable chiral secondary boronic esters, which are difficult to synthesize by other means like asymmetric hydroboration.[8] These chiral nucleophiles can then be used in subsequent cross-coupling reactions, often with inversion of stereochemistry, providing powerful tools for asymmetric synthesis.[10]

Applications in Drug Discovery & Complex Molecule Synthesis

The methodologies described are not merely academic curiosities; they are enabling technologies for the synthesis of complex, biologically active molecules. Asymmetric Suzuki-Miyaura couplings, for instance, are widely used in the pharmaceutical industry to construct the core scaffolds of many drugs.[11][12] The ability to use chiral boronic esters or to perform the coupling asymmetrically allows for the efficient, stereocontrolled synthesis of C(sp³)-rich molecules, which is a growing trend in drug design to achieve better target selectivity and improved physicochemical properties.[2][13]

For example, rhodium-catalyzed asymmetric arylations have been applied to the synthesis of intermediates for drugs like Niraparib (Zejula®), an inhibitor used in cancer therapy.[11] The chiral nitroalkanes produced from asymmetric additions to nitroalkenes are versatile intermediates that can be converted into a wide variety of optically active compounds, including chiral amines and ketones.[7][14]

Conclusion and Future Outlook

Stereoselective synthesis using chiral boronic acid derivatives has become an indispensable part of the modern synthetic chemist's toolkit. The combination of transition metal catalysis with chiral ligands and the development of methods to prepare enantioenriched boronic esters provide robust and versatile strategies for constructing chiral molecules. Future developments will likely focus on expanding the substrate scope, discovering new, more efficient chiral ligands, and applying these methods to ever-more complex synthetic challenges in medicine and materials science.[15][16]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (2,4-Dichloro-6-hydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2,4-Dichloro-6-hydroxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this specific arylboronic acid. The inherent characteristics of this molecule, including the electron-withdrawing chloro groups, the acidic phenol, and the Lewis acidic boronic acid moiety, present a unique set of purification hurdles. This document provides in-depth, experience-driven solutions and protocols to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound, offering explanations for the underlying chemical principles and actionable solutions.

Issue 1: Low Recovery or Complete Product Loss During Silica Gel Chromatography

Question: I am attempting to purify my crude this compound using standard silica gel chromatography, but I'm observing significant tailing on the TLC plate, and my product is either not eluting or the recovery is extremely low. What's causing this?

Root Cause Analysis: This is a frequent and frustrating problem when dealing with boronic acids on silica gel. The primary cause is the strong interaction between the Lewis acidic boron atom and the numerous Lewis basic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption of your product onto the stationary phase. Furthermore, the acidic nature of the silica surface can promote the dehydration of the boronic acid to form boroxines (cyclic anhydrides), which have different polarities and can complicate the purification.

Solutions & Optimization:

  • Avoid Standard Silica Gel Chromatography: For this particular substituted phenylboronic acid, traditional silica gel chromatography is often not the ideal method.[1][2] The combination of the phenolic hydroxyl group and the boronic acid moiety enhances its polarity and propensity to stick to silica.[3][4]

  • Acid/Base Extraction: A more robust and scalable method is an acid-base extraction.[1][2][5][6] This technique leverages the acidic nature of the boronic acid (and the phenol) to separate it from non-acidic impurities.

  • Recrystallization: If the crude material is of reasonable purity (>85-90%), recrystallization can be a highly effective final purification step.[3]

Issue 2: Co-elution of Impurities During Chromatography

Question: I managed to get some of my product off the silica column, but it's still contaminated with what appears to be the protodeborylated starting material (2,4-dichloro-6-hydroxyphenol) and other unidentifiable byproducts. How can I improve the separation?

Root Cause Analysis: Protodeborylation, the loss of the B(OH)2 group, is a common side reaction in the synthesis and purification of arylboronic acids, especially those with electron-rich or sterically hindered aromatic rings.[2][7] The resulting phenol will have a similar polarity to your desired product, making separation by normal-phase chromatography challenging.

Solutions & Optimization:

  • Reverse-Phase Chromatography (C18): If chromatography is necessary, consider using a reverse-phase C18 column.[1][2] This technique separates compounds based on hydrophobicity, and you may achieve better resolution between your product and more polar or less polar impurities. However, be aware that some boronic acids can still exhibit poor peak shape on C18 columns.[1][2]

  • Acid/Base Extraction: This is often the most effective way to separate the boronic acid from the less acidic phenolic impurity. Boronic acids can be extracted into a basic aqueous phase (like dilute NaOH), leaving the less acidic phenol and other neutral organic impurities behind.[5][6] Subsequent acidification of the aqueous layer will precipitate the purified boronic acid.

Issue 3: Product Oiling Out or Failing to Crystallize During Recrystallization

Question: I've tried to recrystallize my crude product from various solvent systems, but it either oils out upon cooling or remains in solution. How can I induce crystallization?

Root Cause Analysis: The presence of impurities can significantly inhibit crystallization by disrupting the formation of a uniform crystal lattice. Additionally, finding the right solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is crucial and often requires screening.[1][2]

Solutions & Optimization:

  • Solvent Screening: A systematic solvent screen is essential.[1][2] Start with single solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes). If single solvents are unsuccessful, try binary solvent systems (anti-solvent crystallization).[3] Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity is observed. Heat the mixture to redissolve the solid and then allow it to cool slowly.

  • Trituration: Before attempting a full recrystallization, try triturating the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. This can significantly improve the purity of the material prior to a final recrystallization.

  • Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile can vary depending on the synthetic route, but common impurities include:

  • Protodeborylated arene: (2,4-dichlorophenol) resulting from the loss of the boronic acid group.[2]

  • Boroxines: Anhydrides formed from the dehydration of three boronic acid molecules.

  • Unreacted starting materials: Depending on the synthesis.

  • Homocoupling byproducts: From the coupling of two aryl groups.

Q2: Is an acid-base extraction a reliable method for purifying this specific boronic acid?

A2: Yes, for a molecule with both a phenolic hydroxyl and a boronic acid group, acid-base extraction is a highly effective and scalable purification strategy.[5][6] The general principle involves dissolving the crude material in an organic solvent and extracting with a basic aqueous solution (e.g., 1M NaOH). The acidic boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then washed with an organic solvent to remove any remaining neutral impurities, and finally, the aqueous layer is acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which can be collected by filtration.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of boronic acids and detecting impurities.[8] Both reverse-phase and normal-phase methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any organic impurities. ¹¹B NMR can provide information about the boron species present. Quantitative NMR (qNMR) can be used for an absolute purity determination.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities. The boronic acid itself may require derivatization to be analyzed by GC-MS.[9]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q4: My boronic acid seems to be degrading during storage. What are the best storage conditions?

A4: Boronic acids can be susceptible to oxidation and dehydration (forming boroxines).[10] For long-term stability, it is recommended to store this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and at low temperatures (2-8°C).[11]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is a robust method for purifying gram-scale quantities of crude this compound.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O). Use approximately 10-20 mL of solvent per gram of crude material.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The deprotonated boronic acid will be in the upper aqueous layer.

  • Separation: Drain the lower organic layer, which contains the neutral and non-acidic impurities.

  • Aqueous Layer Wash: Wash the aqueous layer with a fresh portion of the organic solvent (EtOAc or Et₂O) to remove any remaining organic impurities. Discard the organic wash.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH 1-2, check with pH paper). The pure this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with cold deionized water to remove any inorganic salts, followed by a small amount of a cold, non-polar solvent like hexanes to aid in drying.

  • Drying: Dry the purified product under high vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is suitable as a final polishing step after an initial purification like acid-base extraction.

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system. A common system for arylboronic acids is a mixture of an organic solvent and water, or two organic solvents with differing polarities (e.g., Toluene/Hexane).

  • Dissolution: Place the partially purified boronic acid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (or the solvent mixture) and heat the flask gently (e.g., on a hotplate with stirring) until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • For single solvent systems: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

    • For anti-solvent systems: While the solution of the "good" solvent is warm, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly as described above.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visual Workflow and Data Summary

Purification Workflow Diagram

Purification_Workflow cluster_start Crude Product cluster_purification Primary Purification cluster_polishing Final Polishing cluster_analysis Purity Analysis cluster_final Final Product Crude Crude (2,4-Dichloro-6- hydroxyphenyl)boronic acid AcidBase Acid-Base Extraction Crude->AcidBase Removes non-acidic impurities Recrystal Recrystallization AcidBase->Recrystal Removes polar impurities Analysis HPLC, NMR, MS Recrystal->Analysis Pure Pure Product (>97%) Analysis->Pure

Caption: General purification workflow for this compound.

Table 1: Comparison of Purification Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For
Acid-Base Extraction Exploits the acidic nature of the boronic acid to separate it from neutral or basic impurities.Highly effective for removing non-acidic impurities, scalable, cost-effective.May not remove other acidic impurities effectively.Primary purification of crude material.
Recrystallization Difference in solubility of the product and impurities in a solvent at different temperatures.Can yield very high purity material, good for removing small amounts of impurities.Requires finding a suitable solvent system, can have lower yields.Final polishing step after initial purification.
Silica Gel Chromatography Differential adsorption of components onto a solid stationary phase.Can separate compounds with subtle polarity differences.Often leads to low recovery for boronic acids due to irreversible adsorption.[1][2][3]Generally not recommended for this compound.
Reverse-Phase (C18) HPLC Separation based on hydrophobicity.Can be effective for analytical assessment and small-scale purification.[8]Can be expensive for large-scale purification, some boronic acids show poor peak shape.[1][2]Purity analysis and small-scale prep.

References

Technical Support Center: Purification Strategies for Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and often challenging task in synthetic chemistry: the removal of boronic acid and its derivatives from reaction mixtures. Given the increasing scrutiny of boronic acids as potential genotoxic impurities (PGIs), their effective removal is paramount for ensuring the purity and safety of active pharmaceutical ingredients (APIs).[1][2] This guide is designed to provide you with the expertise and validated protocols needed to tackle this critical purification step with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the removal of boronic acid impurities, particularly after Suzuki-Miyaura cross-coupling reactions.

Q1: My standard aqueous workup isn't removing the boronic acid impurity. What's going wrong?

This is a frequent challenge. While boronic acids are acidic, their pKa is typically in the range of 8-10, similar to phenols. A simple neutral water wash is often insufficient.

Causality & Expert Insight: The issue often lies in the pH of the aqueous wash and the partitioning behavior of the boronate salt. For effective removal, the boronic acid must be ionized to its corresponding boronate salt, which is significantly more water-soluble.[3]

Troubleshooting Steps:

  • Use a Basic Wash: Employ a sufficiently basic aqueous solution to deprotonate the boronic acid. A 1-2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is generally effective.[4] This converts the boronic acid into a highly polar boronate salt, which preferentially partitions into the aqueous layer.[3]

  • Check Your Product's Stability: Before implementing a strong basic wash, ensure your desired product is stable under these conditions.[3] If your product contains base-labile functional groups, this method may not be suitable.

  • Multiple Extractions: Perform at least two or three washes with the basic solution to ensure complete removal.

  • Consider a Salting-Out Effect: If the boronate salt has some organic solubility, adding brine during the extraction can decrease its solubility in the organic layer and improve partitioning into the aqueous phase.

Q2: I'm trying to purify my product using silica gel chromatography, but the boronic acid is streaking and co-eluting. How can I improve the separation?

This is a classic problem. Boronic acids and their pinacol esters can interact strongly and irregularly with the Lewis acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and difficult separation.[5][6][7]

Causality & Expert Insight: The interaction between the electron-deficient boron atom and the lone pairs on the silica surface's oxygen atoms causes strong, often irreversible, adsorption or "streaking."[8]

Troubleshooting & Alternative Protocols:

  • Method A: Boric Acid Impregnated Silica Gel: Deactivating the silica gel by pre-treating it with boric acid can significantly improve chromatography of boronic esters.[8][9] The boric acid saturates the Lewis basic sites on the silica, preventing the target boronic ester from over-adsorbing.[8]

  • Method B: Reverse-Phase Chromatography: For polar compounds, reverse-phase (C18) chromatography can be an excellent alternative.[6] By using mobile phases like acetonitrile/water or methanol/water, you can often achieve good separation. Adjusting the pH of the mobile phase can further optimize the retention times of the acidic boronic acid impurity versus your product.

  • Method C: Adjusting Mobile Phase Polarity: For normal phase chromatography, sometimes a more polar solvent system, such as dichloromethane/methanol (e.g., 10:1 or 5:1), can overcome the strong adsorption and provide better elution profiles than traditional hexane/ethyl acetate systems.[4]

Q3: My product is sensitive to both strong acids and bases. How can I remove boronic acid impurities under neutral conditions?

This scenario requires moving beyond simple liquid-liquid extractions. The best options are solid-phase extraction (SPE) with scavenger resins or complexation-based extractions.

Causality & Expert Insight: Scavenger resins utilize specific chemical interactions to selectively bind and remove impurities. Boronic acids have a unique ability to form reversible covalent complexes with cis-diols, which is the basis for many highly effective purification strategies.[10][11]

Recommended Solutions:

  • Solid-Phase Scavengers: These are highly effective and simple to use. The crude reaction mixture is stirred with the resin (or passed through a cartridge), which binds the impurity. The resin is then simply filtered off.

    • Diol-Based Resins: Resins functionalized with diol groups (like SiliaBond Diol) are excellent for scavenging boronic acids.[12][13]

    • DEAM-Based Resins: Diethanolaminomethyl polystyrene (DEAM-PS) or its silica-supported equivalent (SiliaMetS DEAM) are extremely effective scavengers for boronic acids.[1][14][15]

  • Complexation Extraction: This liquid-liquid extraction method uses an additive to selectively pull the boronic acid into the aqueous phase.

    • Sorbitol Extraction: Adding sorbitol to an aqueous wash creates a highly water-soluble complex with the boronic acid, effectively extracting it from the organic layer.[16]

Q4: I've heard about forming a diethanolamine adduct to purify boronic acids. When is this method appropriate?

This is a crystallization-based technique that can be very effective if your boronic acid impurity is not too polar and your desired product remains soluble.

Causality & Expert Insight: Diethanolamine reacts with many boronic acids to form a stable, crystalline adduct.[6][7] This adduct often has different solubility properties than the parent boronic acid and can be selectively precipitated from the reaction mixture.

Workflow:

  • Dissolve the crude reaction mixture in an appropriate solvent (e.g., ether).

  • Add diethanolamine to the solution.

  • The boronic acid-diethanolamine adduct will often crystallize and precipitate out of the solution.[6]

  • The solid adduct is removed by filtration, leaving the purified product in the filtrate.

  • Note: This method is highly dependent on the specific boronic acid and the solvent system. Small-scale trials are recommended.[6]

Purification Method Selection Guide

Choosing the right purification strategy depends on the properties of your product, the nature of the boronic acid impurity, and the scale of your reaction.

Decision Workflow for Boronic Acid Removal

G start Crude Reaction Mixture Containing Boronic Acid product_stability Is the product stable to strong base (e.g., 1M NaOH)? start->product_stability extraction Perform Basic Liquid-Liquid Extraction (LLE) with 1-2M NaOH or K2CO3 product_stability->extraction  Yes neutral_methods Product is base-sensitive. Use neutral methods. product_stability->neutral_methods No chromatography_check Is LLE/SPE insufficient or other impurities present? extraction->chromatography_check spe Use Solid-Phase Extraction (SPE) with Scavenger Resin (e.g., Diol, DEAM, Guanidine) neutral_methods->spe complex_extraction Perform Complexation LLE with Sorbitol neutral_methods->complex_extraction spe->chromatography_check complex_extraction->chromatography_check chromatography Proceed to Chromatography chromatography_check->chromatography Yes final_product Purified Product chromatography_check->final_product No normal_phase Normal Phase: Use Boric Acid-Treated Silica or polar mobile phase (CH2Cl2/MeOH) chromatography->normal_phase reverse_phase Reverse Phase (C18): Optimize with pH-modified mobile phase (ACN/H2O) chromatography->reverse_phase normal_phase->final_product reverse_phase->final_product

Caption: Decision workflow for selecting a suitable purification method.

Comparison of Common Purification Techniques
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Basic Liquid-Liquid Extraction Ionization of boronic acid to a water-soluble boronate salt.[3][4]Simple, inexpensive, scalable.Product must be base-stable; may not be effective for all boronic acids.Robust, base-stable products where boronic acid is the primary impurity.
Solid-Phase Extraction (SPE) Covalent binding to functionalized silica or polymer resin.[1][12][13]High selectivity, mild conditions, simple filtration-based removal.Higher cost of scavenger resins; may require screening for optimal resin.High-value, sensitive products; when trace-level removal is critical.
Normal Phase Chromatography Adsorption onto a stationary phase (e.g., silica gel).Good for separating non-polar to moderately polar compounds.Boronic acids often streak or adsorb irreversibly on standard silica.[6][7]Use of modified silica (boric acid treated) is often required.[8][9]
Reverse Phase Chromatography Partitioning between a non-polar stationary phase and a polar mobile phase.Excellent for polar compounds; pH of mobile phase can be tuned for selectivity.Requires HPLC equipment; removal of water from fractions can be difficult.[6]Polar products and impurities; analytical-scale to prep-scale purification.
Complexation/Derivatization Formation of a new adduct with distinct physical properties (e.g., solubility).[6][16]Can be highly selective; enables purification by extraction or crystallization.Requires an additional reagent; adduct formation is not universal.Situations where other methods fail; can sometimes simplify purification.

Detailed Experimental Protocols

Protocol 1: Basic Liquid-Liquid Extraction

This protocol is a first-line approach for removing boronic acid from a reaction mixture where the desired product is stable to basic conditions.

  • Reaction Quench: After the reaction is complete, cool the mixture to room temperature. If applicable, filter off any solid catalyst or reagents (e.g., through a pad of Celite®).[17]

  • Solvent Addition: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M NaOH solution.

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (Steps 3-5) one or two more times to ensure complete removal.

  • Neutralization & Final Washes: Wash the organic layer sequentially with water and then with brine to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of boronic acid.

Protocol 2: Purification using a Solid-Phase Scavenger Cartridge

This protocol describes the use of a pre-packed SPE cartridge containing a boronic acid scavenger resin (e.g., SiliaBond Diol or DEAM).

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable non-protic solvent (e.g., THF, dichloromethane, or toluene) in which both the product and the impurity are soluble.

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with a few column volumes of the solvent used to dissolve the crude mixture.

  • Loading: Slowly load the prepared sample onto the top of the conditioned cartridge.

  • Elution: Elute the sample through the cartridge using the same solvent. The scavenger resin will retain the boronic acid impurity while allowing the desired product to pass through. Collect the eluent.

  • Washing: Wash the cartridge with 2-3 additional column volumes of the solvent to ensure complete recovery of the product. Combine this wash with the initial eluent.

  • Concentration: Concentrate the combined eluent under reduced pressure to obtain the purified product.

  • Validation: Confirm the removal of the boronic acid impurity by an appropriate analytical method (e.g., TLC, LC-MS, or NMR).

Mechanism of Diol-Based Scavenging

G cluster_0 Binding Step (Alkaline/Neutral) cluster_1 Elution Step (Acidic - for affinity chromatography) resin Silica Support OH OH complex Silica Support O O B-R OH OH boronic_acid R-B OH OH boronic_acid->inv1 + complex->inv2 + 2 H2O note In scavenging, the solid complex is physically removed by filtration. complex->note acid_proton H+ eluted_resin Silica Support OH OH eluted_boronic R-B OH OH inv1->complex inv2->eluted_boronic Releases Boronic Acid

Caption: Reversible covalent binding of boronic acid to a diol-functionalized resin.

References

Technical Support Center: (2,4-Dichloro-6-hydroxyphenyl)boronic acid - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,4-Dichloro-6-hydroxyphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound, grounded in established chemical principles and field-proven insights. Our goal is to empower you to anticipate challenges, diagnose issues, and optimize your experimental outcomes.

Introduction: The Duality of this compound's Reactivity and Stability

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique substitution pattern, featuring two electron-withdrawing chloro groups and an ortho-hydroxyl group, imparts a distinct reactivity profile. However, this same structural complexity can also present challenges related to its stability and degradation. Understanding these nuances is critical for its effective use.

The electron-withdrawing nature of the chloro substituents can influence the acidity of the boronic acid, while the ortho-hydroxyl group can participate in intramolecular hydrogen bonding, affecting both stability and reactivity. This guide will delve into the common degradation pathways for this and related arylboronic acids—protodeboronation and oxidation—and provide practical strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum shelf-life, this compound should be stored in a cool, dry, and dark environment. Specifically:

  • Temperature: Refrigeration at 2-8 °C is recommended. For long-term storage, freezing at -20 °C can be beneficial, especially for high-purity samples.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture, which can promote degradation.

  • Container: Use a tightly sealed, opaque container to protect the compound from light and air.

Q2: I've noticed my solid this compound has become clumpy. Is it still usable?

A2: Clumping is often a sign of moisture absorption. While the compound may still be usable, the presence of water can accelerate degradation pathways, particularly protodeboronation, especially under basic conditions used in many coupling reactions. Before use, it is advisable to dry the material under high vacuum. For critical applications, assessing the purity by techniques like NMR or LC-MS is recommended to quantify the extent of any degradation.

Q3: What are the visual signs of degradation for this boronic acid?

A3: While arylboronic acids are typically white to off-white crystalline solids, significant degradation may lead to a change in color (e.g., yellowing or browning) or texture. However, the absence of visual changes does not guarantee purity. The primary degradation products, such as 2,4-dichlorophenol from protodeboronation, are often colorless. Therefore, analytical verification is the most reliable way to assess purity.

Chemical Stability

Q4: What are the primary degradation pathways for this compound?

A4: The two main degradation pathways for arylboronic acids are:

  • Protodeboronation: The replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom. This is a common side reaction in Suzuki-Miyaura couplings and can be promoted by acidic or basic conditions, as well as the presence of water.[1][2][3]

  • Oxidation: The conversion of the carbon-boron bond to a carbon-oxygen bond, leading to the formation of a phenol. This can be mediated by exposure to oxygen, especially in the presence of reactive oxygen species.[4][5]

Q5: How do the substituents on this compound affect its stability?

A5: The electronic properties of the substituents play a crucial role:

  • Electron-Withdrawing Groups (-Cl): The two chloro groups decrease the electron density of the aromatic ring. While this can make the C-B bond more susceptible to nucleophilic attack, it generally slows down acid-promoted protodeboronation.[2] However, highly electron-deficient arylboronic acids can be more prone to base-mediated protodeboronation.

  • Ortho-Hydroxyl Group (-OH): The ortho-hydroxyl group is electron-donating and can increase the rate of protodeboronation under certain conditions.[2] It can also form an intramolecular hydrogen bond with the boronic acid moiety, which can stabilize the compound but may also influence its reactivity in catalytic cycles.

Q6: Is this compound stable in common organic solvents?

A6: The stability in solution is dependent on the solvent and the conditions. In anhydrous, aprotic solvents (e.g., THF, dioxane, toluene) under an inert atmosphere, it is relatively stable. However, in protic solvents (e.g., water, alcohols), especially in the presence of acid or base, the risk of protodeboronation increases. It is best practice to prepare solutions fresh before use and to degas solvents thoroughly.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Low or No Yield in Suzuki-Miyaura Coupling

Issue: My Suzuki-Miyaura reaction with this compound is giving low or no yield of the desired product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Protodeboronation The boronic acid is degrading to 2,4-dichlorophenol before or during the reaction. This is a common side reaction, especially with strong bases and aqueous conditions.[1][3]- Use a milder base: Switch from strong bases like NaOH or K₃PO₄ to weaker bases such as K₂CO₃ or KF. - Employ anhydrous conditions: Use dry solvents and reagents to minimize the water content, which is the proton source for this side reaction. - Protect the boronic acid: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be more resistant to protodeboronation.
Catalyst Inactivation Oxygen can lead to the decomposition of the palladium catalyst and promote homocoupling of the boronic acid.[6]- Thoroughly degas all solvents: Use methods like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen). - Maintain an inert atmosphere: Ensure the reaction is set up and run under a positive pressure of an inert gas.
Steric Hindrance The ortho-hydroxyl and chloro groups can sterically hinder the transmetalation step in the catalytic cycle.- Choose an appropriate ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that are known to facilitate coupling with sterically demanding substrates. - Increase reaction temperature: Higher temperatures can help overcome the activation energy barrier for sterically hindered couplings.
Poor Reagent Purity The starting boronic acid may have degraded during storage.- Verify purity: Before use, check the purity of the boronic acid using ¹H NMR or LC-MS. Look for the presence of 2,4-dichlorophenol. - Purify if necessary: Recrystallization or derivatization with diethanolamine followed by acidic workup can be effective purification methods.

Workflow for Troubleshooting Low Yield

troubleshooting_workflow start Low/No Yield check_purity Verify Purity of Boronic Acid (NMR/LC-MS) start->check_purity impure Impure check_purity->impure Impure pure Pure check_purity->pure Pure purify Purify Reagent (Recrystallization/Derivatization) impure->purify rerun Re-run Reaction purify->rerun check_conditions Review Reaction Conditions pure->check_conditions protodeboronation Suspect Protodeboronation? check_conditions->protodeboronation yes_proto Yes protodeboronation->yes_proto Yes no_proto No protodeboronation->no_proto No optimize_base Use Milder Base (K2CO3, KF) Employ Anhydrous Conditions yes_proto->optimize_base optimize_catalyst Optimize Catalyst/Ligand (e.g., XPhos, SPhos) no_proto->optimize_catalyst optimize_base->rerun increase_temp Increase Reaction Temperature optimize_catalyst->increase_temp increase_temp->rerun

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Presence of Homocoupling Byproduct

Issue: I am observing a significant amount of the homocoupled biphenyl byproduct derived from this compound.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Oxygen Contamination The presence of oxygen can facilitate the oxidative homocoupling of boronic acids, mediated by the palladium catalyst.[6]- Improve degassing procedures: Ensure all solvents and the reaction headspace are rigorously purged of oxygen. - Use fresh, high-quality catalyst: Decomposed or lower-activity palladium sources can be more prone to promoting side reactions.
Incorrect Stoichiometry An excess of the boronic acid relative to the aryl halide can sometimes favor homocoupling.- Adjust stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. Ensure accurate weighing of all reagents.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by ¹H NMR

This protocol provides a method to assess the purity of your boronic acid and check for the presence of the common degradation product, 2,4-dichlorophenol.

Materials:

  • This compound sample

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

  • NMR tube

  • Internal standard (e.g., 1,3,5-trimethoxybenzene), if quantitative analysis is required.

Procedure:

  • Accurately weigh approximately 5-10 mg of the boronic acid sample into a clean, dry vial.

  • Add ~0.7 mL of DMSO-d₆ to the vial.

  • Gently agitate the vial to ensure complete dissolution.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic aromatic proton signals for this compound.

    • Look for the characteristic signals of 2,4-dichlorophenol, which will indicate protodeboronation.

    • Integrate the signals of the boronic acid and the phenol byproduct to estimate the level of impurity. The boronic acid protons and the phenolic protons will have distinct chemical shifts.

Protocol 2: Purification of this compound via Recrystallization

This protocol is a general guideline for purifying the boronic acid if it is found to be impure. Solvent choice may need to be optimized.

Materials:

  • Impure this compound

  • Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or hot water)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the impure boronic acid in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent in a binary system) to just dissolve the solid.

  • If a single solvent is used, allow the flask to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • If a binary solvent system is used, slowly add the anti-solvent (e.g., hexanes) to the solution at room temperature until turbidity persists. Then, cool the mixture in an ice bath.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under high vacuum to remove all residual solvent.

Visualization of Degradation Pathways

degradation_pathways cluster_protodeboronation Protodeboronation cluster_oxidation Oxidation boronic_acid This compound phenol 2,4-Dichlorophenol boronic_acid->phenol -B(OH)2 +H hydroquinone 2,4-Dichlorohydroquinone boronic_acid->hydroquinone +[O] proton_source H+ Source (e.g., H2O, Acid, Base) oxidant Oxidant (e.g., O2, ROS)

Caption: Major degradation pathways for arylboronic acids.

Conclusion

This compound is a powerful synthetic tool, but its successful application hinges on an understanding of its stability and potential degradation pathways. By implementing proper storage and handling procedures, carefully selecting reaction conditions, and being prepared to troubleshoot common issues like protodeboronation and homocoupling, researchers can harness the full potential of this reagent. This guide provides a foundation for informed experimental design and problem-solving, ultimately leading to more robust and reproducible synthetic outcomes.

References

Technical Support Center: Optimizing Suzuki Coupling Yields with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical advice for a particularly challenging yet crucial class of reactions: the Suzuki-Miyaura cross-coupling of electron-deficient boronic acids.

The reduced nucleophilicity of these substrates and their susceptibility to decomposition pathways present unique hurdles. This resource will equip you with the mechanistic understanding and field-proven protocols to overcome these challenges and achieve high-yield outcomes in your synthetic endeavors.

Troubleshooting Guide: From Low Yield to Success

This section is structured to help you diagnose and solve common problems encountered during the Suzuki coupling of electron-deficient boronic acids.

Issue 1: Low to No Product Formation

You've set up your reaction, but the desired product is either absent or in disappointingly low quantities. Let's break down the potential culprits.

Question: I'm seeing very low conversion. What are the first things I should check?

Answer: A failed Suzuki coupling often points to issues with one of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. For electron-deficient boronic acids, the bottleneck is frequently the transmetalation step.[1][2]

Here is a systematic checklist:

  • Catalyst Activity and Integrity: The heart of your reaction is the palladium catalyst. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored under inert conditions to prevent oxidation.[3] If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using modern, air-stable precatalysts like the Buchwald G3 or G4 palladacycles, which are designed for efficient activation.[1]

  • Oxygen Contamination: The presence of oxygen is detrimental. It can oxidize the active Pd(0) catalyst and your phosphine ligands, effectively killing the reaction.[1][3] Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from start to finish.[2][3]

  • Inefficient Transmetalation: This is the most probable cause with electron-deficient boronic acids. Their reduced electron density makes them poor nucleophiles, slowing down the transfer of the aryl group from boron to palladium.[1] To address this, you need to enhance the nucleophilicity of the boronic acid.

    • Actionable Solution: Switch to a stronger base. While common bases like Na₂CO₃ or K₂CO₃ might be sufficient for electron-rich partners, electron-deficient systems often require more potent activators like K₃PO₄ or Cs₂CO₃.[1][2] These stronger bases facilitate the formation of the more nucleophilic boronate species, which is crucial for transmetalation.[4][5]

Question: I've switched to a stronger base, but my yield is still poor. What's the next step?

Answer: If a stronger base alone isn't solving the problem, the issue may lie in the stability of your boronic acid under these more forcing conditions or with the electronic properties of your catalyst system.

  • Protodeboronation - The Key Side Reaction: Electron-deficient boronic acids are particularly prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water) and replaced by a C-H bond.[3][6] This decomposition pathway competes directly with the desired cross-coupling and is often accelerated by strong bases and high temperatures.[2][7]

    • Actionable Solution 1: Use a More Stable Boron Reagent. Convert your boronic acid into a more robust derivative like a pinacol ester (BPin), an N-methyliminodiacetic acid (MIDA) boronate, or an aryltrifluoroborate.[3][7][8] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing the rate of protodeboronation.[6][7]

    • Actionable Solution 2: Optimize Your Ligand. The ligand plays a critical role in stabilizing the palladium center and accelerating the catalytic cycle. For challenging couplings, especially with electron-deficient partners, bulky, electron-rich phosphine ligands are essential.[1][4] Ligands like XPhos, SPhos, or RuPhos (Buchwald-type biarylphosphine ligands) can accelerate both oxidative addition and the crucial reductive elimination step, helping the desired reaction outcompete decomposition.[1][9]

    • Actionable Solution 3: Re-evaluate Your Solvent. Polar aprotic solvents like dioxane, THF, or DMF are commonly used.[10] Often, a mixture with water is employed to help dissolve the inorganic base.[10] However, with substrates prone to protodeboronation, minimizing water content or even running the reaction under anhydrous conditions can be beneficial.[3]

Troubleshooting Flowchart

Here is a visual guide to help you navigate the troubleshooting process for low-yield reactions with electron-deficient boronic acids.

G start Low Yield with Electron-Deficient Boronic Acid check_catalyst 1. Verify Catalyst Activity & Inert Atmosphere start->check_catalyst transmetalation 2. Address Slow Transmetalation (Likely Cause) check_catalyst->transmetalation If catalyst & conditions are OK strong_base Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) transmetalation->strong_base check_decomposition 3. Is Boronic Acid Decomposing? (Check for Protodeboronation) strong_base->check_decomposition If yield is still low success Improved Yield strong_base->success If yield improves protect_boron Use More Stable Reagent (Pinacol Ester, MIDA Boronate) check_decomposition->protect_boron Yes optimize_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_decomposition->optimize_ligand Yes optimize_conditions 4. Further Optimization protect_boron->optimize_conditions optimize_ligand->optimize_conditions increase_temp Increase Temperature Judiciously optimize_conditions->increase_temp change_solvent Modify Solvent System (e.g., Anhydrous Conditions) optimize_conditions->change_solvent increase_temp->success change_solvent->success

Caption: A step-by-step troubleshooting workflow for Suzuki couplings involving electron-deficient boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient boronic acids so much more challenging to use than electron-rich ones?

A1: The key lies in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[11] This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be converted to a more nucleophilic "ate" complex (a boronate) by the base.[4][5] Electron-withdrawing groups on the aryl ring decrease the electron density on the carbon atom attached to boron, making it less nucleophilic and thus slowing down this critical transfer step.[1] Furthermore, these electron-withdrawing groups make the carbon-boron bond more susceptible to cleavage by protons, leading to the problematic protodeboronation side reaction.[3][12]

Q2: Can I just increase the reaction temperature to speed things up?

A2: While increasing the temperature can help overcome the activation energy for sluggish reactions, it's a double-edged sword when dealing with unstable substrates.[2] Higher temperatures will not only accelerate your desired coupling but will also significantly increase the rate of decomposition pathways like protodeboronation.[2] A careful balance must be struck. It is often more effective to first optimize the catalyst system (ligand) and base at a moderate temperature (e.g., 80-100 °C) before resorting to higher temperatures.[2]

Q3: What is the role of water in the reaction? Should I use it or avoid it?

A3: Water can play a dual role. It is often added to help dissolve the inorganic base (like K₃PO₄ or Cs₂CO₃), which is crucial for activating the boronic acid.[10] In many cases, this biphasic system (e.g., Dioxane/H₂O) leads to excellent results.[10] However, since water is a proton source, it can also facilitate protodeboronation, especially with sensitive substrates under harsh basic conditions.[3][6] If you suspect protodeboronation is a major issue, consider using a more soluble organic base or switching to anhydrous conditions with a base like KF that can be used without water.[2][3]

Q4: My aryl halide partner is an electron-deficient heterocycle (like a pyridine or pyrimidine). Does this add another layer of complexity?

A4: Yes, it certainly can. Lewis-basic nitrogen atoms in heteroaryl halides can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[9][13] This is often referred to as the "2-pyridyl problem" but can apply to other nitrogen-containing heterocycles.[9] When coupling an electron-deficient boronic acid with an electron-deficient, Lewis-basic heteroaryl halide, the choice of a highly active and sterically hindered catalyst system becomes even more critical to prevent catalyst poisoning and achieve good yields.[9][13] Modern Buchwald-type ligands and precatalysts are generally the best starting point for these highly challenging transformations.[1][9]

Experimental Protocols

Protocol 1: General Starting Conditions for a Challenging Coupling

This protocol provides a robust starting point for the coupling of an electron-deficient boronic acid with an aryl bromide.

ComponentLoading (mol%)Amount (equiv.)Purpose
Aryl Halide (Ar-X)-1.0Electrophile
Boronic Acid Derivative-1.2 - 1.5Nucleophile
Palladium Precatalyst0.5 - 2 mol%-Catalyst Source
Ligand(Varies)-Accelerates Cycle
Base (e.g., K₃PO₄)-2.0 - 3.0Boron Activation
Solvent System-(0.1-0.2 M)Reaction Medium

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or its more stable ester derivative (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[1][2]

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or CPME) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed vial in a preheated aluminum block on a stirrer hotplate set to 80–100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: Preparation of a Pinacol (BPin) Ester for Enhanced Stability

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a highly effective strategy.

G reagents Ar-B(OH)₂ + Pinacol (in Anhydrous Solvent) reaction Stir at Room Temp (or with gentle heating) - H₂O reagents->reaction product Ar-BPin (Stable Ester) reaction->product

Caption: Workflow for the esterification of a boronic acid to its more stable pinacol ester.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve the electron-deficient arylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or toluene.

  • Dehydration (Optional but Recommended): Add anhydrous MgSO₄ or Na₂SO₄ to the mixture to scavenge the water produced during the esterification.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC/GC-MS analysis shows complete conversion of the starting boronic acid. Gentle heating may be required for less reactive boronic acids.

  • Isolation: Filter off the drying agent. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling reaction without further purification.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The sluggish transmetalation and competing protodeboronation are the primary challenges with electron-deficient boronic acids.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product center boron_reagent Ar²-B(OH)₂ + Base → [Ar²-B(OH)₃]⁻ boron_reagent->transmetalation Activated Boronate halide_reagent Ar¹-X halide_reagent->oxidative_addition Aryl Halide protodeboronation Protodeboronation (Side Reaction) decomposed_product Ar²-H protodeboronation->decomposed_product boron_ate [Ar²-B(OH)₃]⁻ boron_ate->protodeboronation proton_source + H⁺ (e.g., H₂O)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the slow transmetalation step and the competing protodeboronation pathway for electron-deficient boronic acids.

References

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, when one of the coupling partners is a sterically hindered boronic acid, researchers often face significant challenges, including low reaction rates, poor yields, and competing side reactions. This technical support center provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to empower researchers, scientists, and drug development professionals to overcome these hurdles and successfully employ sterically hindered boronic acids in their synthetic endeavors.

Part 1: Troubleshooting Guide (Q&A Format)

Question 1: My Suzuki-Miyaura reaction with a sterically hindered boronic acid is showing low to no conversion. What are the most likely causes and how can I troubleshoot it?

Answer: Low or no conversion in Suzuki-Miyaura reactions involving sterically hindered boronic acids is a common issue that can often be traced back to several key factors. Steric hindrance dramatically slows down crucial steps in the catalytic cycle, particularly transmetalation.[1] Here’s a systematic approach to troubleshooting this problem:

  • Evaluate Your Catalyst System:

    • Catalyst Activity: Ensure your palladium precatalyst and ligand are active. If you are using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[1] Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst which can generate the active species under milder conditions.[2]

    • Ligand Choice: This is arguably the most critical parameter. For sterically demanding substrates, standard ligands like triphenylphosphine are often inadequate. You require bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands promote the challenging oxidative addition and reductive elimination steps.[1][5] Some research also points to arsa-Buchwald ligands being effective for sterically hindered substrates due to the longer arsenic-palladium bond facilitating transmetalation.[6]

  • Optimize Reaction Conditions:

    • Temperature: Sterically hindered couplings often require more forcing conditions. Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers for the key steps in the catalytic cycle.[7]

    • Base Selection: The choice of base is crucial. A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often required to promote the formation of the more nucleophilic boronate species.[7][8] The solubility of the base is also important; ensure it is finely powdered or consider a solvent system that can partially dissolve it.[9]

    • Solvent System: The reaction is generally tolerant to a wide range of solvents, but for challenging couplings, aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are effective.[1][10] The water helps to solubilize the base and facilitate the formation of the active boronate.[11]

  • Substrate Quality:

    • Purity: Ensure your boronic acid and aryl halide are pure. Impurities can poison the catalyst.

    • Degassing: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] Rigorously degas your solvents and reaction mixture and maintain an inert atmosphere (nitrogen or argon) throughout the experiment.[12]

Below is a decision-making workflow to guide your troubleshooting process:

G start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Check Substrate Quality start->substrate ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst->ligand Ineffective Ligand precatalyst Use Pd(0) or G3/G4 Precatalyst catalyst->precatalyst Inactive Catalyst temp Increase Temperature conditions->temp Insufficient Energy base Use Stronger, Finely Powdered Base (e.g., K3PO4, Cs2CO3) conditions->base Weak Base solvent Ensure Appropriate Solvent/Water Ratio conditions->solvent Poor Solubility purity Re-purify Starting Materials substrate->purity Impure Reagents degas Improve Degassing Technique substrate->degas Oxygen Contamination success Reaction Successful ligand->success precatalyst->success temp->success base->success solvent->success purity->success degas->success

Caption: Troubleshooting workflow for low conversion.

Question 2: I'm observing a significant amount of protodeboronation of my sterically hindered boronic acid. How can I minimize this side reaction?

Answer: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes your starting material and reduces the overall yield.[13][14] This side reaction is often competitive with the desired cross-coupling, especially with sensitive or sterically hindered boronic acids.[15] Here are several strategies to mitigate protodeboronation:

  • Modify the Boron Reagent:

    • Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA (N-methyliminodiacetic acid) ester, can significantly reduce the rate of protodeboronation.[7][16] These esters act as a "slow-release" source of the boronic acid under the reaction conditions.[13]

    • Organotrifluoroborates: Potassium organotrifluoroborate salts (R-BF₃K) are another class of highly stable boron reagents that are more resistant to protodeboronation compared to the corresponding boronic acids.[17]

  • Adjust Reaction Conditions:

    • Milder Base: Harsh basic conditions can accelerate protodeboronation.[7] Switching to a milder base, such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF), can be beneficial.[14]

    • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can suppress protodeboronation by removing the proton source (water).[7]

    • Lower Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can slow down the decomposition of the boronic acid.[7]

    • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, thereby minimizing side reactions.[18]

  • Enhance the Rate of Cross-Coupling: The key is to make the desired Suzuki-Miyaura coupling kinetically more favorable than protodeboronation.

    • Highly Active Catalyst Systems: Employing a highly active catalyst system with bulky, electron-rich ligands can accelerate the rate of the productive cross-coupling, outcompeting the undesired protodeboronation pathway.[14]

ParameterStrategy to Minimize ProtodeboronationRationale
Boron Reagent Use MIDA boronate or organotrifluoroborateIncreases stability and allows for "slow release" of the active nucleophile.[14]
Base Switch to a weaker base (e.g., K₂CO₃, CsF)Reduces the rate of base-catalyzed decomposition pathways.[14]
Catalyst/Ligand Employ bulky dialkylbiaryl phosphinesAccelerates the desired C-C coupling to outcompete protodeboronation.[14]
Solvent Use anhydrous solventsRemoves the proton source for the protodeboronation reaction.[14]
Temperature Lower the reaction temperatureSlows the rate of decomposition.[7]

Question 3: The purification of my product is complicated by residual starting materials and byproducts. What strategies can I employ for a cleaner reaction?

Answer: A clean reaction not only simplifies purification but is also indicative of an optimized process. Here are some strategies to achieve a cleaner reaction profile:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can lead to purification challenges.

  • Minimize Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid is often due to the presence of oxygen. As mentioned before, ensure thorough degassing of your reaction mixture.[1]

  • Post-Reaction Workup:

    • Boronic Acid Removal: Unreacted boronic acid and its byproducts can often be removed by performing a basic aqueous wash (e.g., with 1M NaOH) of the organic layer during workup. Boronic acids are acidic and will be extracted into the aqueous phase.

    • Palladium Removal: Residual palladium can be removed by treating the reaction mixture with a scavenger resin or by performing a wash with an aqueous solution of a thiol-containing compound (e.g., sodium bisulfite).[19][20]

  • Crystallization of Boronic Acid Adducts: For particularly challenging purifications, consider forming a crystalline adduct of your boronic acid, for example, with diethanolamine.[21] This can allow for easy purification of the boronic acid before the coupling reaction. The adduct can then be used directly in the Suzuki-Miyaura coupling.[1]

Question 4: I need to scale up my reaction involving a sterically hindered boronic acid. What are the key parameters to consider for a successful scale-up?

Answer: Scaling up a Suzuki-Miyaura reaction, especially with challenging substrates, requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[12][22]

  • Safety First: Be mindful of potential exotherms, especially when adding reagents. A preheated oil bath is recommended to avoid temperature spikes.[12]

  • Reagent Purity and Handling: Use dry, high-purity reagents and anhydrous solvents.[12] On a larger scale, the impact of impurities is magnified.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is critical. Use standard Schlenk techniques for larger-scale reactions.[12]

  • Mixing: Efficient stirring is crucial for heterogeneous mixtures (e.g., with an insoluble base). Ensure your stirring mechanism is adequate for the larger volume.

  • Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases, which can affect heat transfer. Monitor the internal temperature of the reaction closely.

  • Catalyst Loading: While higher catalyst loadings are often used for hindered couplings, on a larger scale, even small reductions in catalyst loading can lead to significant cost savings. It may be worthwhile to re-optimize the catalyst loading at the intended scale.[23]

  • Workup and Purification: Develop a scalable workup and purification strategy. Flash chromatography, while convenient at the lab scale, may not be practical for multi-gram or kilogram-scale synthesis. Consider crystallization or distillation if possible.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the best catalyst/ligand systems for coupling sterically hindered boronic acids?

For sterically hindered Suzuki-Miyaura couplings, the choice of ligand is paramount. Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are generally the top choice.[3] These include ligands like SPhos, XPhos, and their derivatives.[3] These ligands facilitate both the oxidative addition of the aryl halide and the reductive elimination of the biaryl product.[5] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering high stability and reactivity.[2][4] Pre-formed palladium precatalysts, such as XPhos-Pd-G3, are often preferred as they are air- and moisture-stable and generate the active Pd(0) species reliably in situ.[12]

FAQ 2: How does the choice of base and solvent affect the outcome of the reaction?

The base plays a critical role in activating the boronic acid for transmetalation by forming a more nucleophilic boronate species.[4][8] For sterically hindered substrates, stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[7] The solvent must be able to at least partially solubilize the reactants and the base. Aprotic solvents like dioxane, THF, and toluene are commonly used.[10] The addition of a small amount of water can be beneficial for dissolving the inorganic base, but excess water can promote protodeboronation.[11]

FAQ 3: Are there any alternative boron reagents to sterically hindered boronic acids that might be more reactive or stable?

Yes, several alternatives to boronic acids have been developed to address issues of stability and reactivity.[24][25][26]

  • Boronic Esters (e.g., pinacol, MIDA): These are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[16]

  • Organotrifluoroborates (R-BF₃K): These are crystalline, air- and moisture-stable solids that serve as excellent coupling partners.[17]

  • Trialkylboranes: While less common for aryl-aryl couplings, they can be effective in certain cases, particularly for alkyl-aryl couplings.[24]

G boronic_acid Boronic Acid - Prone to protodeboronation alternatives Alternative Boron Reagents boronic_acid->alternatives Overcomes instability boronic_esters Boronic Esters (Pinacol, MIDA) + Increased stability - Slower reaction rates alternatives->boronic_esters trifluoroborates Organotrifluoroborates (R-BF3K) + High stability - May require specific conditions alternatives->trifluoroborates trialkylboranes Trialkylboranes + Useful for alkyl couplings - Less common for aryl couplings alternatives->trialkylboranes

Caption: Alternative boron reagents.

FAQ 4: What analytical techniques are most suitable for monitoring the progress of these reactions?

Monitoring the reaction progress is crucial for optimization and for determining the endpoint of the reaction.

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative analysis of the reaction mixture.[27]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information and can be used to identify starting materials, products, and byproducts.[1]

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for quantitative analysis, especially when using an internal standard.[28]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine conversion and identify major components.[28]

For high-throughput screening and detailed mechanistic studies, automated reaction monitoring platforms that integrate in situ analytical methods are becoming increasingly valuable.[29]

Part 3: Experimental Protocols

Protocol 1: General Procedure for a High-Yielding Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the sterically hindered boronic acid (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 10:1 ratio, to achieve a concentration of 0.1-0.2 M with respect to the aryl halide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Screening of Catalysts and Ligands for Optimal Reaction Conditions

For particularly challenging substrates, a high-throughput screening approach can rapidly identify optimal conditions.

  • Array Preparation: In a glovebox or using an inertion box, dispense an array of palladium precatalysts and ligands into a 24-well reaction block.

  • Reagent Addition: Prepare a stock solution of the aryl halide, boronic acid, and base in the chosen solvent. Dispense the stock solution into each well of the reaction block.

  • Reaction: Seal the reaction block and heat to the desired temperature with stirring.

  • Analysis: After a set time, quench the reactions and analyze the outcome of each reaction by LC-MS or HPLC to determine the conversion and yield.

Part 4: References

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References

Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling of (2,4-Dichloro-6-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for the Suzuki reaction with (2,4-Dichloro-6-hydroxyphenyl)boronic acid.

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura reactions involving the challenging this compound substrate. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this specific transformation. As Senior Application Scientists, we provide not just protocols, but the underlying logic to empower you to solve complex coupling challenges.

This compound presents a unique combination of steric and electronic properties that can impede the standard Suzuki-Miyaura catalytic cycle. The presence of two ortho-substituents (Cl and OH) creates significant steric hindrance, while the electron-withdrawing nature of the chloro groups and the acidity of the phenolic hydroxyl group demand careful optimization of reaction parameters.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common failure points associated with this substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki reaction with this compound is failing or giving very low yields. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic review of the core reaction components is the first step. For this specific substrate, the interplay between the catalyst, base, and reaction environment is critical.

  • Catalyst and Ligand Activity: The active catalyst in the cycle is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be efficiently reduced in-situ.[1] The primary issue with this substrate is often the slow rate of both oxidative addition and the subsequent transmetalation due to steric bulk.[2] A standard catalyst like Pd(PPh₃)₄ may be insufficient. Ensure your catalyst and ligands are not degraded. Consider using a fresh batch or a more robust, air-stable precatalyst.[2]

  • Inert Atmosphere: The catalytic cycle is highly sensitive to oxygen, which can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of the boronic acid.[2][3] Ensure your solvents are properly degassed and that the reaction is maintained under a rigorously inert atmosphere (Argon or Nitrogen) from start to finish.[4]

  • Base Selection and Quality: The base is not just a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5][6] The acidic phenol on your substrate will consume one equivalent of base before the catalytic cycle even begins. Ensure you are using at least 2-3 equivalents of base. For anhydrous reactions, the base should be finely powdered and dry.[2]

  • Reagent Purity: Verify the purity of your boronic acid and your coupling partner. Boronic acids can degrade over time, forming anhydrides (boroxines) or undergoing protodeboronation.[7][8]

Q2: How does the steric hindrance from the two ortho-substituents affect the reaction, and how can I overcome it?

A2: The chloro and hydroxyl groups at the C2 and C6 positions create significant steric congestion around the boronic acid. This bulkiness primarily hinders the transmetalation step, where the organic group is transferred from boron to the palladium center. It can also slow the final reductive elimination step that forms the product.[2][9]

To overcome this, you must use a catalyst system designed for sterically demanding substrates.

  • Bulky, Electron-Rich Ligands: These are essential. They promote the formation of a monoligated, highly reactive 14-electron Pd(0) species that accelerates oxidative addition. Furthermore, their bulk facilitates the reductive elimination step.[10] The most successful ligands for this purpose are the Buchwald-type biaryl phosphines.

  • Modern Precatalysts: Using pre-formed, air-stable palladacycle precatalysts (e.g., G2, G3, or G4 Buchwald precatalysts) is highly recommended. These catalysts ensure reliable formation of the active Pd(0) species and are designed for challenging couplings.[2]

Below is a diagram illustrating the general workflow for addressing sterically hindered couplings.

G start Low Yield with Sterically Hindered Substrate sub_optimal Slow Transmetalation & Reductive Elimination Likely start->sub_optimal solution1 Switch to Bulky, Electron-Rich Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos) sub_optimal->solution1  Primary Solution solution2 Use Modern, Air-Stable Precatalysts (e.g., XPhos Pd G3/G4) sub_optimal->solution2  Improves Catalyst Activation solution3 Increase Reaction Temperature (e.g., 80-110 °C) sub_optimal->solution3  Increases Reaction Rate solution4 Screen Different Bases (K₃PO₄, Cs₂CO₃) sub_optimal->solution4  Optimizes Boronate Formation

Caption: Troubleshooting flowchart for sterically hindered substrates.

Q3: The boronic acid has an acidic hydroxyl group. How should I choose the appropriate base and solvent?

A3: The phenolic proton is acidic and will be deprotonated by the base. This has two major implications:

  • Base Stoichiometry: You must use enough base to both deprotonate the phenol and facilitate the formation of the catalytically active boronate complex. A common mistake is using too little base. A good starting point is 3 equivalents.

  • Base Strength: While a base is required, a very strong base like NaOH or KOH in aqueous media can accelerate the undesirable protodeboronation side reaction.[2] Milder inorganic bases are generally preferred.

BasepKa (of conjugate acid)Common SolventsComments
K₃PO₄ 12.3Dioxane/H₂O, TolueneOften an excellent choice for challenging couplings. Its strength is sufficient for boronate formation.[2]
Cs₂CO₃ 10.3Dioxane, THF, 2-MeTHFHighly effective, particularly in anhydrous or nearly anhydrous conditions. Its solubility can be beneficial.
K₂CO₃ 10.3Dioxane/H₂O, EtOH/H₂OA standard, cost-effective choice. May require higher temperatures for this substrate.[11]
Potassium Fluoride (KF) 3.2Dioxane, THFA very mild base that can be effective in suppressing protodeboronation, especially in anhydrous systems.[12]

Solvent Choice: A mixture of an organic solvent and water is often beneficial, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[11] However, for substrates prone to protodeboronation, minimizing water may be necessary.

  • Recommended Systems: Dioxane/H₂O (e.g., 10:1), Toluene/H₂O, or 2-MeTHF/H₂O.[13][14]

Q4: I'm observing significant protodeboronation and homocoupling byproducts. How can these be minimized?

A4: These are two of the most common side reactions in Suzuki couplings.[7][15]

  • Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom. The proton source is typically water, especially when promoted by a strong base.[2]

    • Mitigation Strategies:

      • Use a Milder Base: Switch from strong bases like hydroxides to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[2]

      • Anhydrous Conditions: If protodeboronation is severe, switching to strictly anhydrous conditions with a soluble base like Cs₂CO₃ can be effective.

      • Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate. These are generally more resistant to protodeboronation.[10]

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is often mediated by the presence of oxygen, which can re-oxidize the Pd(0) catalyst.[2][3]

    • Mitigation Strategies:

      • Rigorous Degassing: This is the most critical factor. Degas all solvents thoroughly (e.g., by sparging with argon for 20-30 minutes or by freeze-pump-thaw cycles).[4]

      • Maintain Inert Atmosphere: Ensure the reaction vessel is sealed and kept under a positive pressure of an inert gas (Ar or N₂) throughout the entire process.

Below is the canonical catalytic cycle for the Suzuki-Miyaura reaction, highlighting the key steps.

Suzuki_Cycle center Pd(0)L₂ oxidative_addition [R¹-Pd(II)(X)L₂] Oxidative Addition Complex center->oxidative_addition Oxidative Addition transmetalation [R¹-Pd(II)(R²)L₂] Transmetalation Complex oxidative_addition->transmetalation Transmetalation transmetalation->center Reductive Elimination reductive_elimination R¹-R² Product transmetalation->reductive_elimination aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Boronate) boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q5: Can you provide a robust, step-by-step starting protocol for this reaction?

A5: Absolutely. This protocol incorporates best practices to address the challenges discussed. It uses a modern Buchwald precatalyst and conditions optimized for sterically hindered substrates.

Experimental Protocol: Suzuki Coupling of this compound

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl bromide/chloride (1.0 equiv, limiting reagent)

  • XPhos Pd G3 (or similar Buchwald precatalyst) (1-2 mol%)

  • XPhos ligand (1-2 mol%, if not using a precatalyst with optimal ligand:Pd ratio)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)

  • Schlenk tube or reaction vial with a septum and stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with Argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting aryl halide.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100-110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by taking small aliquots under a positive pressure of Argon. The reaction may require 12-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

(2,4-Dichloro-6-hydroxyphenyl)boronic acid solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,4-Dichloro-6-hydroxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound in organic solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Troubleshooting Guide: Solubility Issues

Researchers often encounter difficulties in dissolving this compound due to its unique structural features, including the presence of a hydrophilic boronic acid group and a more lipophilic dichlorinated phenyl ring. This guide provides a systematic approach to overcoming these solubility challenges.

Initial Assessment: Understanding the Problem

Low solubility can manifest as a persistent suspension of solid particles in the solvent, even after vigorous stirring. Before proceeding with advanced troubleshooting, it's crucial to confirm that the issue is indeed low solubility and not a result of other factors such as poor solvent quality or contamination.

Systematic Approach to Solvent Selection

The choice of solvent is paramount for achieving complete dissolution. The principle of "like dissolves like" is a good starting point. Given the polar nature of the boronic acid and hydroxyl groups, polar solvents are generally more effective.

Table 1: Recommended Organic Solvents for this compound

Solvent ClassExamplesRationale for UseExpected Solubility
Ethers Tetrahydrofuran (THF), DioxaneThe oxygen atom can act as a hydrogen bond acceptor, interacting with the hydroxyl groups of the boronic acid.Moderate to High
Ketones Acetone, 3-PentanoneThe carbonyl group is a good hydrogen bond acceptor, leading to favorable interactions.[1][2]Moderate to High
Alcohols Methanol, EthanolThese protic solvents can engage in hydrogen bonding with the solute. However, they can also react with the boronic acid to form boronate esters.Moderate (potential for reaction)
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)These solvents have high dielectric constants and are excellent at solvating polar molecules.High
Chlorinated Solvents Dichloromethane (DCM), ChloroformThe polarity of these solvents can be suitable for some boronic acids, but solubility may be limited.[1][2]Low to Moderate
Hydrocarbons Toluene, Hexane, MethylcyclohexaneThese nonpolar solvents are generally poor choices for dissolving polar boronic acids.[1][2][3]Very Low
Experimental Workflow for Enhancing Solubility

If initial attempts at dissolution in a chosen solvent are unsuccessful, the following workflow can be employed.

Solubility Troubleshooting Workflow start Start: Undissolved Compound solvent Select Appropriate Solvent (Table 1) start->solvent stir Stir at Room Temperature solvent->stir check1 Is it dissolved? stir->check1 sonicate Apply Sonication check1->sonicate No success Success: Proceed with Experiment check1->success Yes check2 Is it dissolved? sonicate->check2 heat Gentle Heating (40-60°C) check2->heat No check2->success Yes check3 Is it dissolved? heat->check3 cosolvent Add Co-solvent (e.g., DMF, DMSO) check3->cosolvent No check3->success Yes check4 Is it dissolved? cosolvent->check4 derivatize Consider Derivatization (e.g., Pinacol Ester) check4->derivatize No check4->success Yes fail Re-evaluate Solvent Choice / Consult Literature derivatize->fail

Caption: A step-by-step workflow for troubleshooting solubility issues.

Detailed Protocols for Solubility Enhancement

1. Sonication:

  • Principle: Ultrasonic waves create localized areas of high pressure and temperature, which can help to break down the crystal lattice of the solid and enhance solvation.

  • Protocol:

    • Place the vial containing the suspension in a sonicating bath.

    • Sonicate for 15-30 minute intervals.

    • Visually inspect for dissolution after each interval.

2. Gentle Heating:

  • Principle: Increasing the temperature provides the necessary energy to overcome the intermolecular forces within the solid, thereby increasing solubility.

  • Caution: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[4] This is an irreversible process that can affect the reactivity of the compound.

  • Protocol:

    • Warm the mixture to 40-60°C with continuous stirring.

    • Monitor the dissolution closely. Avoid prolonged heating.

    • Once dissolved, allow the solution to cool to room temperature before use.

3. Use of Co-solvents:

  • Principle: Adding a small amount of a highly polar aprotic solvent like DMF or DMSO can significantly increase the overall solvating power of the solvent system.

  • Protocol:

    • To the suspension, add the co-solvent dropwise while stirring.

    • Continue adding the co-solvent until the solid dissolves.

    • Be mindful that the co-solvent may affect the downstream reaction.

4. Derivatization to a Boronic Ester:

  • Principle: Converting the boronic acid to a boronic ester, such as a pinacol ester, increases the lipophilicity of the molecule and disrupts the hydrogen bonding network, often leading to a dramatic increase in solubility in organic solvents.[1]

  • When to consider this: This is a good strategy when the boronic acid is intended for use in reactions that are compatible with boronic esters (e.g., Suzuki-Miyaura coupling).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in chloroform?

A: While some phenylboronic acids show moderate solubility in chloroform, the presence of the polar hydroxyl group on your compound likely reduces its solubility in this relatively nonpolar solvent.[1][2] Ethers like THF or ketones like acetone are generally better choices.[1][2]

Q2: I heated my suspension to 80°C to get it to dissolve. Is this a problem?

A: Yes, this could be a problem. Overheating boronic acids can lead to the formation of boroxines, which are cyclic anhydrides.[4] This transformation is often irreversible and can impact the stoichiometry and outcome of your reaction. Gentle warming (40-60°C) is recommended.

Boroxine Formation boronic_acid 3 R-B(OH)₂ (Boronic Acid) boroxine (RBO)₃ (Boroxine) boronic_acid->boroxine Heat (Δ) water + 3 H₂O

Caption: Dehydration of boronic acid to form a boroxine.

Q3: Can I use methanol or ethanol to dissolve my boronic acid?

A: While methanol and ethanol can dissolve this compound, they can also react with it to form boronate esters. This may or may not be detrimental, depending on your planned reaction. If the free boronic acid is required, it is best to avoid alcoholic solvents.

Q4: My boronic acid is still not dissolving, even after trying all the steps in the troubleshooting guide. What should I do?

A: If you have exhausted the options of solvent selection, sonication, gentle heating, and co-solvents, you may need to consider derivatization to a more soluble form, such as a pinacol ester.[1] Alternatively, re-evaluate the purity of your starting material and the quality of your solvents.

Q5: How does the stability of this compound affect its solubility?

A: Boronic acids can be susceptible to oxidation, especially in solution.[5] While this is a separate issue from solubility, degradation of the material could potentially lead to the formation of less soluble byproducts. It is always recommended to use fresh, high-purity material and to store it under dry conditions, as recommended by the supplier.[6][7]

References

Technical Support Center: Column Chromatography of Polar Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these valuable, yet often problematic, compounds. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your purification strategies are both effective and scientifically sound.

Introduction: The Challenge of Polar Boronic Acids

Boronic acids are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their purification, particularly for polar analogues, is notoriously difficult. The presence of the electron-deficient boron atom and the acidic hydroxyl groups leads to strong interactions with traditional silica gel, a standard stationary phase in column chromatography. This often results in a host of issues including poor separation, peak tailing, and even decomposition of the target compound on the column.[2][3][4] This guide provides a structured approach to troubleshooting these issues and offers robust alternative strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the purification of polar boronic acids.

Q1: Why is my polar boronic acid streaking or not eluting from a standard silica gel column?

This is the most frequent issue encountered. The Lewis acidic nature of the boron atom and the hydrogen-bonding capacity of the boronic acid hydroxyl groups lead to strong, often irreversible, adsorption to the acidic silanol groups on the surface of silica gel.[2][3] This results in significant peak tailing, low recovery, or the compound remaining at the top of the column.

Q2: Can I use reversed-phase (C18) chromatography for my polar boronic acid?

Reversed-phase chromatography can be an option, particularly for polar compounds that are soluble in typical mobile phases like acetonitrile/water or methanol/water. However, success is not guaranteed. Some polar boronic acids may still exhibit poor retention, eluting in the void volume, while others might show poor peak shape.[3][5] Furthermore, removal of large volumes of water can be problematic, with some boronic acids decomposing upon prolonged heating during solvent evaporation.[3]

Q3: I've heard about adding an acid to the mobile phase. Is this a good idea?

While adding a modifier like acetic acid or trifluoroacetic acid (TFA) to the eluent is a common strategy in chromatography to improve peak shape for acidic compounds, it should be approached with caution for boronic acids.[6] Some boronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under acidic conditions, which would lead to the loss of your product.

Q4: Are there any simple, non-chromatographic methods to purify polar boronic acids?

Yes, and these should often be the first line of defense. Techniques such as recrystallization, acid-base extraction, and derivatization can be highly effective.[2][6] For instance, an aqueous basic wash can convert the boronic acid to its water-soluble boronate salt, allowing for extraction away from non-acidic organic impurities.[2][7]

In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during the column chromatography of polar boronic acids.

Problem 1: Compound Streaks or is Retained on Silica Gel TLC/Column

Causality: As established, strong interaction between the boronic acid and silica gel is the primary cause. This interaction is multifaceted, involving Lewis acid-base interactions and hydrogen bonding.

Solutions:

  • Stationary Phase Modification: Boric Acid Impregnation. A highly effective strategy is to pre-treat the silica gel with boric acid.[8][9] This saturates the Lewis basic sites on the silica surface, reducing the over-adsorption of the boronic acid or its ester derivatives.[9]

    • Experimental Protocol: Preparation of Boric Acid-Impregnated Silica Gel

      • Prepare a saturated solution of boric acid in an appropriate solvent (e.g., methanol or acetone).

      • Add the silica gel to this solution to form a slurry.

      • Concentrate the slurry under reduced pressure until a free-flowing powder is obtained.

      • Dry the silica gel in an oven at 60-80°C for several hours to remove the solvent completely.

      • This modified silica can now be used for both TLC and column chromatography.

  • Alternative Stationary Phases. If modifying silica is not effective, consider switching the stationary phase entirely.

    • Neutral Alumina: For some boronic acids, particularly those that are sensitive to the acidic nature of silica, neutral alumina can be a viable alternative.[6]

    • Reversed-Phase (C18) Silica: As mentioned in the FAQs, this can be effective but requires careful method development. It is particularly useful when dealing with highly polar compounds that are difficult to elute from normal phase columns.[3]

Problem 2: Low Recovery or Decomposition of the Product

Causality: The acidic surface of silica gel can catalyze the decomposition of sensitive boronic acids. Boronic esters, often used as more stable surrogates, can also be hydrolyzed back to the boronic acid on the column.[2][8]

Solutions:

  • Protection Group Strategy. Converting the boronic acid to a more robust derivative is a cornerstone of modern boronic acid chemistry. These derivatives are often less polar and less likely to interact strongly with silica.[10][11]

Protecting GroupStability on SilicaDeprotection ConditionsKey Advantages
Pinacol (Bpin) Moderate; can be cleavedOften used directly; hydrolysis can be difficultVery common, stable to many reaction conditions.[10]
MIDA HighBasic hydrolysis (e.g., aq. NaOH)Very stable to chromatography and a wide range of reaction conditions.[8][10]
Diethanolamine (DEA) Forms a crystalline adduct, not typically chromatographedAcidic workup (e.g., aq. HCl)Excellent for purification by filtration.[3][5][8]
Potassium Trifluoroborate (BF3K) HighHydrolysis with silica gel and waterCrystalline solids, easy to handle.[7][12]
  • Non-Chromatographic Purification: Diethanolamine Adduct Formation. This is a powerful technique for purifying boronic acids without a column. The boronic acid reacts with diethanolamine to form a stable, often crystalline, adduct that precipitates from the reaction mixture and can be isolated by filtration.[3][4][5] The pure boronic acid can then be regenerated by an acidic workup.[3]

    • Experimental Protocol: Purification via Diethanolamine Adduct

      • Dissolve the crude boronic acid in a suitable solvent (e.g., diethyl ether, ethyl acetate).

      • Add diethanolamine (1.0-1.2 equivalents) to the solution and stir at room temperature.

      • The diethanolamine adduct will often precipitate as a white solid. The precipitation can be encouraged by cooling the mixture.

      • Collect the solid by filtration and wash with cold solvent.

      • To regenerate the boronic acid, suspend the adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl).

      • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified boronic acid.

Problem 3: Co-elution with Polar Impurities

Causality: When dealing with highly polar boronic acids, it is common to have polar byproducts that have similar chromatographic behavior, making separation by traditional methods challenging.

Solutions:

  • Mixed-Mode Chromatography. This advanced technique utilizes stationary phases with multiple interaction modes (e.g., ion-exchange and hydrophobic).[13][14] This can provide unique selectivities for separating compounds that are difficult to resolve with single-mode chromatography.[13] For polar boronic acids, a mixed-mode resin with both reversed-phase and boronate affinity characteristics could be particularly effective.[15]

  • High-Performance Liquid Chromatography (HPLC). For high-purity requirements and small-scale preparations, preparative HPLC can be an excellent option. A systematic approach to method development, screening different columns and mobile phase conditions, is crucial for success.[16]

Visualizing the Workflow: Troubleshooting Logic

The following diagram illustrates a logical workflow for approaching the purification of a new polar boronic acid.

Boronic_Acid_Purification_Workflow start Crude Polar Boronic Acid non_chrom Attempt Non-Chromatographic Methods start->non_chrom recryst Recrystallization non_chrom->recryst acid_base Acid-Base Extraction non_chrom->acid_base dea_adduct Diethanolamine Adduct Formation non_chrom->dea_adduct is_pure_1 Is it Pure? recryst->is_pure_1 acid_base->is_pure_1 dea_adduct->is_pure_1 chrom_prep Prepare for Chromatography is_pure_1->chrom_prep No end_pure Pure Product is_pure_1->end_pure Yes protect Protecting Group (e.g., Bpin, MIDA) chrom_prep->protect tlc_screen TLC Screening chrom_prep->tlc_screen column_chrom Column Chromatography protect->column_chrom silica_mod Modified Silica (Boric Acid) tlc_screen->silica_mod Streaking on Normal Silica alt_phase Alternative Phase (Alumina, C18) tlc_screen->alt_phase Streaking on Normal Silica silica_mod->column_chrom alt_phase->column_chrom is_pure_2 Is it Pure? column_chrom->is_pure_2 adv_chrom Advanced Chromatography (Mixed-Mode, HPLC) is_pure_2->adv_chrom No / Co-elution is_pure_2->end_pure Yes adv_chrom->end_pure end_impure Re-evaluate Strategy adv_chrom->end_impure

References

Technical Support Center: Enhancing the Oxidative Stability of Boronic Acids in Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with boronic acids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of oxidative instability of boronic acids in biological contexts. Our goal is to equip you with the knowledge and practical strategies to ensure the success and reproducibility of your experiments.

Introduction: The Challenge of Oxidative Instability

Boronic acids are invaluable tools in chemical biology and drug discovery due to their unique ability to form reversible covalent bonds with diols, a common motif in biologically significant molecules like saccharides and glycoproteins.[1] However, their utility is often hampered by their susceptibility to oxidative degradation, particularly in the presence of reactive oxygen species (ROS) prevalent in many biological systems.[1][2][3][4][5] This instability can lead to experimental artifacts, reduced efficacy of boronic acid-based probes and drugs, and challenges in data interpretation. At physiological pH, the oxidation rates of phenylboronic acid and its esters are comparable to those of thiols, highlighting their vulnerability.[2][3][4][5]

The primary mechanism of oxidative degradation involves the nucleophilic attack of an ROS on the empty p-orbital of the boron atom. This is followed by a rate-limiting 1,2-shift, where a carbon atom migrates from the boron to the oxygen, forming a labile boric ester that rapidly hydrolyzes to an alcohol and boric acid.[2][5] Understanding this mechanism is key to developing effective stabilization strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the oxidative stability of boronic acids in biological applications.

Q1: My boronic acid-containing compound appears to be degrading during my cell-based assay. How can I confirm this and what are the likely culprits?

A: Suspected degradation in a biological assay is a common issue. Confirmation and identification of the cause are crucial first steps.

Scientific Rationale: In biological systems, boronic acids are primarily threatened by oxidation from ROS such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), which are often generated by cellular processes.[1][2][6] The rate of this degradation is pH-dependent.[2]

Troubleshooting Steps:

  • Analytical Confirmation:

    • HPLC/UPLC-MS: The most definitive way to confirm degradation is to analyze your compound before and after incubation in your assay medium (with and without cells) using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[7][8] Look for a decrease in the peak corresponding to your parent compound and the appearance of new peaks, which could be degradation products. Mass spectrometry is invaluable for identifying these products.[7]

    • NMR Spectroscopy: ¹H and ¹¹B NMR can also be powerful tools for identifying degradation products, as changes in the chemical environment of the boron atom are indicative of degradation.[7]

  • Identifying the Culprit:

    • Control Experiments: Run control experiments where your boronic acid compound is incubated in the cell culture medium without cells. This will help you determine if components in the medium itself are causing degradation.

    • ROS Scavengers: Include known antioxidants or ROS scavengers in your assay to see if they prevent the degradation of your compound. A positive result strongly suggests that ROS are the cause.

Q2: I'm seeing inconsistent results in my bioconjugation reaction with a boronic acid-modified protein. Could oxidation be the problem?

A: Yes, oxidation is a very likely cause of inconsistent bioconjugation results.

Scientific Rationale: If the boronic acid moiety on your protein is oxidized, it will no longer be able to bind to its intended diol-containing target. This will lead to lower conjugation yields and variability between experiments.

Troubleshooting Steps:

  • Characterize Your Reagents: Before each conjugation experiment, verify the integrity of your boronic acid-modified protein using mass spectrometry to ensure the boronic acid group is intact.

  • Degas Your Buffers: Oxygen in your reaction buffers can contribute to oxidation. Degassing buffers by sparging with an inert gas like argon or nitrogen can significantly reduce this risk.

  • Work Quickly: Prepare your boronic acid-containing reagents fresh and use them promptly to minimize exposure to air and potential oxidants.

  • Consider a Co-solvent: If your reaction conditions permit, adding a small amount of an aprotic solvent like acetonitrile or tetrahydrofuran can sometimes help to minimize hydrolysis, a related instability issue.[7]

Q3: What are the best practices for storing and handling boronic acid reagents to prevent degradation?

A: Proper storage and handling are fundamental to preventing the degradation of your boronic acid reagents.

Scientific Rationale: Boronic acids are susceptible to both oxidation and hydrolysis.[9] Exposure to air, moisture, and even light can initiate degradation pathways.

Best Practices:

  • Storage:

    • Store boronic acids and their derivatives in a cool, dark, and dry place. A desiccator at low temperature is ideal.

    • For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).

  • Handling:

    • Always handle boronic acids in a well-ventilated area, and preferably in a glovebox or under an inert atmosphere for sensitive compounds.

    • Use clean, dry spatulas and glassware.

    • Minimize the time the container is open to the atmosphere.

    • Prepare solutions fresh for each experiment.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common experimental workflows involving boronic acids.

Guide 1: Enhancing Stability Through Structural Modification

If you are designing a new boronic acid-based molecule, you can incorporate structural features to inherently improve its oxidative stability.

Problem: My current boronic acid probe shows poor stability in my biological model.

Solution: Modify the structure of the boronic acid to increase its resistance to oxidation.

Workflow for Designing More Stable Boronic Acids:

G cluster_0 Design & Synthesis cluster_1 Stability Screening cluster_2 Functional Assessment A Identify Core Boronic Acid Scaffold B Introduce Electron-Withdrawing Groups A->B Rationale: Diminish electron density on boron C Synthesize Derivatives B->C D Incubate with ROS (e.g., H₂O₂) C->D E Monitor Degradation (HPLC/UPLC-MS) D->E F Calculate Half-life E->F G Test Binding Affinity F->G Prioritize stable compounds H Evaluate in Biological Assay G->H I Select Optimal Candidate H->I

Caption: Workflow for developing oxidatively stable boronic acids.

Scientific Rationale for Structural Modifications:

The rate-limiting step in boronic acid oxidation is the migration of the carbon atom from the boron to the oxygen.[2] By diminishing the electron density on the boron atom, this 1,2-shift can be slowed down.[2][3]

Strategies for Structural Modification:

  • Protecting Groups: Converting the boronic acid to a boronate ester is a widely used strategy.[9][10]

    • Pinacol esters: These are popular due to their stability to column purification, yet they remain reactive enough for many applications.[10]

    • MIDA (N-methyliminodiacetic acid) esters: These are known for their high stability under a range of conditions, including chromatography.[9][10]

    • Trifluoroborate salts: The highly electronegative fluorine atoms decrease the electron density on the boron, making them very stable towards oxidation.[10]

  • Intramolecular Coordination:

    • Boralactones: The formation of an intramolecular ester with a pendant carboxyl group has been shown to increase oxidative stability by up to 10,000-fold.[2][3][4][11] This is due to the electronic and orientational constraints imposed by the carboxyl group.[2][11]

    • Benzoxaboroles: This scaffold provides a stable intramolecular ester that can modulate the reactivity of the boronic acid.[1]

Relative Stability of Boronic Acid Derivatives:

DerivativeRelative Oxidative StabilityKey Features
Phenylboronic AcidBaselineProne to rapid oxidation.
Pinacol EsterModerateGood general-purpose protection.[10]
MIDA EsterHighVery stable to a wide range of conditions.[10][12]
Trifluoroborate SaltVery HighHighly resistant to oxidation.[10]
BoralactoneExtremely HighUp to 10,000-fold increase in stability.[2][3][4][11]
Guide 2: Optimizing Experimental Conditions

For existing boronic acid compounds, optimizing the experimental conditions can significantly mitigate oxidative degradation.

Problem: My boronic acid-based sensor gives a high background signal in my cell imaging experiment.

Solution: Optimize your imaging protocol to minimize ROS-induced degradation of the sensor.

Protocol for Reducing Oxidative Stress in Cell-Based Assays:

  • Prepare Fresh Reagents:

    • Dissolve your boronic acid compound in an appropriate solvent immediately before use.

    • Use deoxygenated buffers for all dilutions and washes.

  • Cell Handling:

    • Minimize light exposure to your cells during the experiment, as this can induce ROS production.

    • Consider including a low concentration of a biocompatible antioxidant, such as N-acetylcysteine (NAC), in your cell culture medium.

  • Incubation and Imaging:

    • Reduce the incubation time of your boronic acid probe with the cells to the minimum required for sufficient signal.

    • Use the lowest possible laser power during fluorescence microscopy to avoid phototoxicity and ROS generation.

  • Control Experiments:

    • Include a "no-cell" control to assess the stability of your probe in the imaging medium alone.

    • Treat a sample of cells with an ROS inducer (e.g., H₂O₂) before adding your probe to confirm its sensitivity to oxidative degradation.

Guide 3: Analytical Monitoring of Degradation

Accurate monitoring of boronic acid stability is essential for reliable data.

Problem: I need to develop a robust analytical method to quantify the stability of my boronic acid drug candidate.

Solution: Implement a stability-indicating HPLC or UPLC-MS method.

Key Parameters for a Stability-Indicating HPLC Method:

ParameterRecommendationRationale
Column Use an end-capped C18 column.[7]Minimizes interactions with free silanol groups that can catalyze on-column degradation.
Mobile Phase Start with a neutral pH mobile phase (e.g., ammonium acetate buffer). Avoid acidic modifiers like formic acid if possible, as they can promote hydrolysis.[13]The stability of boronic acids is highly pH-dependent.[9]
Flow Rate/Gradient Use a faster flow rate or a steeper gradient.[7]Reduces the residence time of the analyte on the column, minimizing the opportunity for on-column degradation.[7]
Sample Diluent Dissolve samples in an aprotic solvent like acetonitrile.[7]Minimizes hydrolysis of the sample before injection.[7]
Detector Use a Photo Diode Array (PDA) detector and a mass spectrometer (MS).PDA allows for peak purity analysis, while MS provides structural information on any degradation products.[7]

Visualizing the Analytical Workflow:

G A Prepare Sample in Aprotic Diluent B Inject onto HPLC/UPLC System A->B C Separate on End-Capped C18 Column B->C D Detect with PDA & MS C->D E Quantify Parent Peak & Identify Degradants D->E

Caption: Analytical workflow for monitoring boronic acid stability.

Concluding Remarks

The oxidative instability of boronic acids in biological contexts is a significant but manageable challenge. By understanding the mechanisms of degradation and implementing the strategies outlined in this guide—from rational molecular design to optimized experimental protocols and robust analytical monitoring—researchers can harness the full potential of these versatile molecules. Proactive measures to ensure the stability of your boronic acid compounds will ultimately lead to more reliable, reproducible, and impactful scientific discoveries.

References

Technical Support Center: Navigating Side Reactions in the Cross-Coupling of ortho-Hydroxy Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the specific challenges encountered during the cross-coupling of ortho-hydroxy substituted boronic acids. These substrates are notoriously difficult, but understanding the underlying mechanisms of the common side reactions is the key to mastering their use in complex syntheses. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Understanding the Core Challenge

Before diving into troubleshooting, it's crucial to understand why the ortho-hydroxy group poses a significant challenge. Its proximity to the boronic acid moiety introduces several complicating factors:

  • Intramolecular Interactions: The hydroxyl group can form a six-membered ring intermediate through coordination with the boron atom. This can alter the electronic properties and reactivity of the boronic acid.

  • Chelation to the Catalyst: The hydroxyl group can act as a ligand, chelating to the palladium catalyst. This can sequester the active catalyst, inhibit key steps in the catalytic cycle, or promote undesired reaction pathways.

  • Enhanced Susceptibility to Decomposition: The electronic influence of the phenolic group can increase the rate of common boronic acid decomposition pathways, particularly protodeboronation, under the basic conditions required for the Suzuki-Miyaura reaction.[1]

This guide will address how to mitigate these inherent challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. Each issue is followed by an analysis of the probable causes and a set of actionable solutions.

Question 1: My reaction yield is very low, and I'm isolating a significant amount of a byproduct where the boronic acid has been replaced by a hydrogen atom. What is happening and how can I fix it?

Answer:

You are observing protodeboronation , the most common and frustrating side reaction for these substrates.[2] This is a process where the carbon-boron bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[3] This is particularly problematic in Suzuki-Miyaura couplings, which are typically run under basic conditions that can accelerate this decomposition pathway.[3]

Causality: The Mechanism of Protodeboronation

Protodeboronation can occur under both acidic and basic conditions, but it is most rapid at high pH.[3][4][5] The base (e.g., OH⁻) attacks the empty p-orbital of the boron atom to form a more reactive, negatively charged "ate" complex, the arylboronate anion (ArB(OH)₃⁻).[1][6] This species is then protonated at the ipso-carbon by a proton source (typically water or alcohol from the solvent), leading to C-B bond cleavage.[1][6] Electron-deficient and some ortho-substituted arylboronic acids are particularly prone to this decomposition.[1]

Visualizing the Problem: Suzuki Cycle vs. Protodeboronation

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side Undesired Side Reaction OA Oxidative Addition (Ar-Pd(II)-X) Trans Transmetalation OA->Trans Ar'-B(OH)2 + Base RE Reductive Elimination Trans->RE BoronicAcid Ar'-B(OH)2 (ortho-hydroxy) Product Ar-Ar' RE->Product Pd0 Pd(0) Catalyst RE->Pd0 Regeneration Pd0->OA Ar-X Boronate Ar'-B(OH)3⁻ (Ate Complex) BoronicAcid->Boronate Base (e.g., OH⁻) Boronate->Trans Competes with Transmetalation Protodeboronation Protodeboronation Product (Ar'-H) Boronate->Protodeboronation Proton Source (e.g., H₂O)

Caption: The desired Suzuki cycle competes with base-mediated protodeboronation.

Solutions & Protocols

Your primary goal is to favor the rate of transmetalation over the rate of protodeboronation.

  • Modify Your Base: Strong bases in aqueous media are a major culprit.[7]

    • Switch to a Milder Base: Instead of strong bases like NaOH or K₃PO₄, consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[7]

    • Use Anhydrous Conditions: Since water is the typical proton source, switching to strictly anhydrous conditions can significantly suppress protodeboronation.[8] This requires using an anhydrous solvent and a suitable non-hydroxide base. Potassium trimethylsilanolate (KOSiMe₃) has proven effective for promoting anhydrous Suzuki-Miyaura couplings.[9]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative that is more resistant to decomposition.[2][8] These "masked" reagents can slowly release the active boronic acid in situ or participate directly in the catalytic cycle.[10][11]

    • Pinacol Esters (BPin): These are a common choice due to their stability.[12]

    • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that slowly hydrolyze under reaction conditions to release the boronic acid.[10]

    • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable solid that can be used directly in the coupling reaction.[7][11]

  • Lower the Reaction Temperature: Higher temperatures accelerate the rate of protodeboronation.[8] Run the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling.

StrategyRecommended ChangeRationale
Base Selection Switch from K₃PO₄/NaOH to K₂CO₃ or KF.Milder bases reduce the rate of boronate formation and subsequent protonolysis.[7]
Reaction Conditions Use anhydrous solvents (e.g., dry THF, Dioxane) with a base like KOSiMe₃.Eliminates the primary proton source (water) for the side reaction.[8][9]
Substrate Protection Convert R-B(OH)₂ to its pinacol, MIDA, or diethanolamine ester.Increases stability against protodeboronation and oxidation.[10][11][12]
Temperature Control Reduce temperature from >100 °C to 60-80 °C.Slows the kinetics of the decomposition pathway relative to the productive coupling.[8]
Question 2: My desired product is forming, but I'm also getting a significant amount of a symmetrical biaryl derived from my boronic acid (Ar-Ar). How do I prevent this?

Answer:

You are observing oxidative homocoupling , a common side reaction where two molecules of the boronic acid couple with each other.[2][13] This process consumes your nucleophile and complicates purification.

Causality: The Mechanism of Homocoupling

This side reaction is typically promoted by two main factors:

  • Presence of Oxygen: Molecular oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[14][15]

  • Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst is reduced in situ to the active Pd(0) species. This reduction can occur via the homocoupling of two boronic acid molecules.[15]

Visualizing the Problem: Homocoupling Pathway

G cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0) PdII Pd(II) Pd0->PdII O₂ (Oxygen) Trans1 First Transmetalation (Ar-Pd(II)-B(OH)2) PdII->Trans1 Ar-B(OH)₂ Trans2 Second Transmetalation (Ar-Pd(II)-Ar) Trans1->Trans2 Ar-B(OH)₂ RE Reductive Elimination Trans2->RE RE->Pd0 Regeneration Homocoupling_Product Ar-Ar (Homocoupling Product) RE->Homocoupling_Product

Caption: Oxygen or Pd(II) precatalysts can initiate the homocoupling of boronic acids.

Solutions & Protocols
  • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[8]

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through your solvent(s) for 15-30 minutes before use.

    • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles on the reaction mixture.

    • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas throughout the entire process.

  • Catalyst Choice:

    • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can cause homocoupling.

    • Use Modern Precatalysts: Air-stable precatalysts (e.g., Buchwald G3 Palladacycles) are designed to cleanly generate the active Pd(0) species, minimizing side reactions.[7]

  • Reaction Stoichiometry: Avoid using a large excess of the boronic acid, as this can increase the statistical likelihood of homocoupling. Start with 1.1-1.2 equivalents and adjust as needed.

Frequently Asked Questions (FAQs)

Q: Does the choice of solvent matter for these reactions?

A: Absolutely. The solvent system is critical and can dramatically impact reaction outcomes.[16][17]

  • Polar Aprotic Solvents like Dioxane, THF, or DMF are commonly used because they effectively dissolve both the organic substrates and help with the solubility of the inorganic base.[16]

  • Biphasic Systems (e.g., Dioxane/H₂O, Toluene/H₂O) are very common. The aqueous phase is essential for dissolving the inorganic base (like K₂CO₃) and facilitating the formation of the active boronate species needed for transmetalation.[15][16] However, for substrates highly prone to protodeboronation, minimizing or eliminating water is key.[7]

  • Alcohols can sometimes be effective co-solvents but can also act as proton sources for protodeboronation. Their use should be carefully evaluated.[16]

Q: Can the ortho-hydroxy group directly interfere with the catalyst?

A: Yes. The hydroxyl group, especially when deprotonated by the base, can act as a bidentate ligand, coordinating to the palladium center. This can form a stable palladacycle that may be slow to proceed through the catalytic cycle, effectively acting as a catalyst poison. This is a mechanistic hypothesis that helps explain the generally lower reactivity of these substrates. A hydroxyl group positioned β to a boronate has been shown to direct cross-coupling, indicating a strong interaction between the oxygen and the metal center.[18]

Q: Are there alternatives to Suzuki-Miyaura coupling for making these biaryl linkages?

A: Yes. If you continue to face insurmountable challenges with the Suzuki reaction, you might consider alternative cross-coupling strategies that do not involve boronic acids. For sterically hindered couplings, the Kumada-Corriu cross-coupling using Grignard reagents can be very effective and avoids the specific instability issues of boronic acids.[19]

Preventative Strategies & Protocols

Protocol 1: In Situ Protection of Boronic Acid with Diethanolamine

This protocol creates a stable adduct that can be used directly in the coupling reaction, mitigating both protodeboronation and homocoupling issues.[7][11]

Materials:

  • ortho-Hydroxy substituted boronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Dichloromethane (or other suitable solvent)

  • Stir bar and vial

Procedure:

  • In a vial equipped with a stir bar, dissolve the boronic acid in a minimal amount of dichloromethane.[7]

  • While stirring, add diethanolamine dropwise via pipette.[7]

  • You may observe the initial solid dissolving completely, followed by the precipitation of a new white solid. This is the diethanolamine adduct.[11]

  • Stir the resulting slurry for 15-20 minutes at room temperature.

  • Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

  • This stable, crystalline solid can now be used as the nucleophilic partner in your Suzuki-Miyaura coupling reaction.

Protocol 2: Optimized Suzuki-Miyaura Coupling for Challenging Substrates

This general protocol incorporates best practices to minimize the side reactions discussed.

Reagent Preparation:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the ortho-hydroxy substituted boronic acid (or its protected derivative, 1.2 equiv), and the base (e.g., finely powdered K₂CO₃, 2.0 equiv).[7][8]

Degassing and Inert Atmosphere: 2. Seal the flask with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for at least 15 minutes. If using a glovebox, this step can be omitted.[8] 3. Add the degassed solvent(s) via syringe. For a biphasic system, a 4:1 to 10:1 ratio of organic solvent to water is a good starting point (e.g., Dioxane/H₂O).[7][16] The concentration should be between 0.1 M and 0.2 M relative to the limiting reagent.

Catalyst Addition and Reaction: 4. Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.[20] 5. Heat the reaction mixture to the desired temperature (start at 80 °C) and stir vigorously.[7] 6. Monitor the reaction progress by TLC or LC-MS.

Workup and Purification: 7. Upon completion, cool the reaction to room temperature. 8. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 10. Purify the crude product by flash column chromatography.[8]

Troubleshooting Workflow

G Start Reaction Failed (Low/No Yield) CheckByproducts Analyze Crude Mixture (LCMS, NMR) Start->CheckByproducts Protodeboronation Protodeboronation Product (Ar-H) is Major CheckByproducts->Protodeboronation Ar-H Found Homocoupling Homocoupling Product (Ar-Ar) is Major CheckByproducts->Homocoupling Ar-Ar Found NoReaction Starting Material Unchanged CheckByproducts->NoReaction No Conversion Sub_Protect Protect Boronic Acid (MIDA, Pinacol, Diethanolamine) Protodeboronation->Sub_Protect Sub_Base Use Milder Base (KF, K₂CO₃) or Anhydrous Conditions Protodeboronation->Sub_Base Sub_Temp Lower Temperature Protodeboronation->Sub_Temp Sub_Degas Improve Degassing (Freeze-Pump-Thaw) Homocoupling->Sub_Degas Sub_Catalyst Use Pd(0) Source or Air-Stable Precatalyst Homocoupling->Sub_Catalyst Sub_Activity Check Catalyst/Ligand Activity NoReaction->Sub_Activity Sub_Temp_Inc Increase Temperature NoReaction->Sub_Temp_Inc Sub_Solvent Check Solvent/Base Solubility NoReaction->Sub_Solvent

References

Technical Support Center: Recrystallization of (2,4-Dichloro-6-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2,4-Dichloro-6-hydroxyphenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with purifying this and similar substituted arylboronic acids. As boronic acids are crucial intermediates in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, their purity is paramount to achieving high yields and predictable reaction outcomes.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience. We will explore the nuances of recrystallization, address common impurities, and offer alternative strategies when standard methods fall short.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound in a direct question-and-answer format.

Q1: My compound has completely dissolved in the hot solvent, but it won't crystallize upon cooling. What steps should I take?

A1: This is a classic case of either supersaturation or the use of an excessively good solvent. Here is a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a small crystal of pure product from a previous batch, add it to the cooled solution. This "seed crystal" acts as a template for further crystallization.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent using a gentle stream of nitrogen or air. This increases the concentration of the boronic acid.

    • Reduce Temperature: Ensure the solution is cooled sufficiently. An ice bath (0 °C) or even a freezer (-20 °C) can significantly decrease solubility and promote precipitation.[3]

  • Introduce an Anti-Solvent: If the above methods fail, you are likely using too good a solvent. Slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until persistent cloudiness (turbidity) is observed. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly. For this compound, if you are using a polar solvent like ethanol or ethyl acetate, a non-polar anti-solvent like hexanes or heptane is an appropriate choice.[4]

Q2: Upon cooling, my product separated as an oil ("oiling out") instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature that is still above its melting point (or the melting point of a solvate). This is common with impure compounds, as impurities can depress the melting point.

  • Probable Cause & Solution: The temperature drop is too rapid, or the solution is too concentrated. Re-heat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it within a larger beaker of hot water (a makeshift water bath) will slow the cooling rate, providing the necessary time for an ordered crystal lattice to form. If the problem persists, consider using a more dilute solution or a different solvent system altogether.[2]

Q3: After recrystallization, my NMR analysis still shows significant impurities. What are these impurities and how can I remove them?

A3: For arylboronic acids, two classes of impurities are exceptionally common:

  • Protodeboronation Product (2,4-Dichlorophenol): This impurity arises from the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by residual acid or base and water, especially at elevated temperatures.

  • Boric Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This is particularly prevalent when heating the solid or in non-aqueous solvents. While boroxines are often viable in subsequent reactions like Suzuki couplings, their presence complicates analysis and physical properties.

Troubleshooting Strategies:

  • For Protodeboronation: This impurity is often more non-polar than the desired boronic acid. A carefully selected mixed-solvent system for recrystallization, such as ethyl acetate/hexanes, can help. The boronic acid should be less soluble and crystallize out, leaving the dichlorophenol in the mother liquor.[4]

  • For Boroxines: The formation of boroxines is an equilibrium process. To revert the boroxine back to the boronic acid, ensure the workup or recrystallization involves a small amount of water. For instance, recrystallizing from a solvent system like ethanol/water can be effective.[5]

  • Alternative Purification: If recrystallization fails to remove persistent impurities, an acid-base extraction can be effective. Boronic acids are Lewis acids with a pKa around 9.[1] They can be extracted into a basic aqueous solution (e.g., dilute NaOH), washed with an organic solvent like ether to remove non-acidic impurities (like the protodeboronation product), and then re-acidified (e.g., with HCl) to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent.[6]

Q4: I observe discoloration or decomposition when heating my solution for recrystallization. How can I minimize this?

A4: Phenylboronic acids, especially those with electron-donating groups like hydroxyls, can be susceptible to oxidation and thermal degradation at elevated temperatures.[7]

  • Minimize Heating Time: Dissolve the compound in the minimum amount of solvent at a temperature just below the solvent's boiling point. Do not maintain it at high temperatures for an extended period.

  • Use an Inert Atmosphere: If the compound is particularly sensitive, performing the recrystallization under an inert atmosphere of nitrogen or argon can prevent oxidation.

  • Choose a Lower-Boiling Solvent: If possible, select a solvent system that allows for dissolution at a lower temperature. For example, acetone (BP 56 °C) or ethyl acetate (BP 77 °C) could be alternatives to higher-boiling solvents like toluene or water, depending on solubility characteristics.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent system for recrystallizing this compound?

A: There is no single "best" solvent; the ideal choice depends on the specific impurity profile. However, a good starting point is a mixed-solvent system that balances the compound's structural features: the polar hydroxyl and boronic acid groups, and the non-polar dichlorinated phenyl ring.

  • Polar Protic Solvents (e.g., Ethanol, Water): The hydroxyl and boronic acid moieties can form hydrogen bonds, suggesting solubility in these solvents, particularly when hot. An Ethanol/Water system is a common choice for polar boronic acids.[5]

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone): These solvents are excellent for dissolving a wide range of organic compounds. Phenylboronic acid itself shows high solubility in ketones.[8][9]

  • Mixed-Solvent Systems: A system like Ethyl Acetate/Hexanes or Ethanol/Hexanes is highly recommended for initial screening.[4] The compound should be soluble in the polar component (ethyl acetate) when hot and insoluble in the non-polar component (hexanes). This allows for fine-tuning of the polarity to crash out the desired product while leaving more soluble impurities behind.

The table below summarizes potential starting points for solvent screening.

Solvent SystemSolubility of Target CompoundRationale & Potential Use
Water Low at RT, Moderate to High when hotGood for highly polar impurities. Risk of protodeboronation with prolonged heating.[3]
Ethanol/Water Good solubility in hot mixtureBalances polarity. Water helps hydrolyze any boroxine anhydride back to the acid.
Ethyl Acetate/Hexanes Soluble in hot EtOAc, Insoluble in HexanesExcellent general-purpose system. Allows for precise control by adding hexanes as an anti-solvent.[4]
Toluene Low at RT, Moderate when hotGood for removing more polar impurities that remain in the mother liquor. Higher boiling point may pose a risk of thermal degradation.

Q: Are there viable alternatives if recrystallization proves ineffective?

A: Yes. The purification of boronic acids is notoriously challenging, and several robust alternatives exist.[10]

  • Diethanolamine Adduct Formation: Boronic acids react with diethanolamine to form stable, crystalline adducts that often precipitate from ethereal solutions. These adducts can be isolated by filtration and then hydrolyzed back to the pure boronic acid using an acidic workup. This is a highly effective method for separating the boronic acid from non-acidic impurities.[11][12]

  • Conversion to a Trifluoroborate Salt (KHF₂): Reacting the crude boronic acid with potassium hydrogen fluoride (KHF₂) converts it into a significantly more stable and often highly crystalline potassium trifluoroborate salt (R-BF₃K). These salts are generally easier to handle and purify by recrystallization than the parent boronic acids. The boronic acid can be regenerated when needed.[10]

  • Chromatography (with caution): Standard silica gel chromatography is often problematic for boronic acids due to their acidity, causing streaking and decomposition on the column.[10][13] If chromatography is necessary, consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like neutral alumina.[2][13]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol helps identify a suitable recrystallization solvent system using a minimal amount of material.

  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the first chosen solvent (e.g., ethyl acetate) dropwise at room temperature, vortexing after each addition, until the solid just dissolves. If it dissolves readily in <0.5 mL, the solvent is too good for single-solvent recrystallization.

  • If the solid is poorly soluble at room temperature, heat the test tube gently in a sand bath or water bath while continuing to add the solvent dropwise until the solid dissolves.

  • If the solid dissolves, allow the solution to cool to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble when hot.

  • If no crystals form from a single solvent, use the solution from step 2 (where the solid was dissolved at room temperature) and begin adding a miscible anti-solvent (e.g., hexanes) dropwise until turbidity appears. Gently warm to redissolve and then cool slowly to observe crystallization.

Protocol 2: Bulk Recrystallization using Ethyl Acetate/Hexanes

This is a standard procedure once a good solvent/anti-solvent pair has been identified.

  • Place the crude boronic acid in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the minimum volume of hot ethyl acetate (heated to ~65-70 °C) required to fully dissolve the solid. Add the solvent in small portions, allowing time for dissolution after each addition.

  • Once fully dissolved, remove the flask from the heat source.

  • Slowly add hexanes dropwise with continuous stirring. Continue adding until the solution becomes faintly and persistently cloudy.

  • Add 1-2 drops of hot ethyl acetate to render the solution clear again.

  • Cover the flask with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold hexanes (or a pre-determined cold solvent mixture) to remove any residual soluble impurities.

  • Dry the crystals under vacuum to a constant weight. Characterize the product by NMR and melting point analysis to confirm purity.

Visual Workflow and Troubleshooting Diagrams

The following diagrams illustrate the standard recrystallization workflow and a decision tree for troubleshooting common issues.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in flask B Add minimum volume of hot solvent A->B C Stir until fully dissolved B->C D Filter hot solution to remove insoluble impurities C->D E Allow solution to cool slowly D->E F Cool further in ice bath E->F G Collect crystals by vacuum filtration F->G H Wash with cold solvent G->H I Dry crystals under vacuum H->I J J I->J Characterize (NMR, MP)

Caption: General workflow for recrystallization.

Troubleshooting_Tree Start Recrystallization Attempted Q1 What was the result? Start->Q1 Result_Oil Product 'Oiled Out' Q1->Result_Oil Oiling Result_NoCrystals No Crystals Formed Q1->Result_NoCrystals Clear Solution Result_Impure Product Still Impure Q1->Result_Impure Low Purity Crystals Sol_Oil Re-heat, add more solvent, cool very slowly Result_Oil->Sol_Oil Sol_NoCrystals1 Scratch flask / Add seed crystal Result_NoCrystals->Sol_NoCrystals1 Sol_Impure1 Try different solvent system Result_Impure->Sol_Impure1 Sol_NoCrystals2 Add anti-solvent / Use less solvent Sol_NoCrystals1->Sol_NoCrystals2 If fails Sol_Impure2 Consider alternative purification (Acid/Base Extraction, DEA Adduct) Sol_Impure1->Sol_Impure2 If fails

Caption: Decision tree for troubleshooting recrystallization.

References

Validation & Comparative

A Researcher's Guide: (2,4-Dichloro-6-hydroxyphenyl)boronic acid vs. its Boronate Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures found in numerous pharmaceuticals and functional materials.[1][2] This guide provides an in-depth, objective comparison between (2,4-dichloro-6-hydroxyphenyl)boronic acid and its corresponding boronate esters, offering experimental insights to inform your choice of coupling partner.

The core of this decision lies in a classic trade-off between reactivity and stability.[3] Boronic acids are generally more reactive, which can lead to faster reaction times.[3] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, facilitating the critical transmetalation step in the catalytic cycle.[3] However, this reactivity comes at the cost of stability, as boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation, especially under aqueous basic conditions.[3][4] Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability, making them easier to handle, purify, and store.[3][5]

The specific substitution pattern of this compound introduces additional considerations. The presence of two ortho-substituents (a hydroxyl group and a chlorine atom) creates significant steric hindrance around the boron center. This steric bulk can impede the approach of the palladium complex during the transmetalation step, potentially slowing down the reaction rate.[6][7] Furthermore, the acidic phenolic proton can interact with the basic conditions typically required for Suzuki-Miyaura coupling, adding another layer of complexity.

The Stability Advantage of Boronate Esters

Boronate esters exhibit greater chemical stability compared to their corresponding boronic acids due to lower Lewis acidity and increased steric shielding of the boron atom.[8] This stability is particularly advantageous for multi-step syntheses where the boron-containing moiety must endure various reaction conditions before the final coupling step.[3] Common boronate esters include those derived from pinacol, neopentyl glycol, and catechol.[5] The choice of the diol used for esterification can fine-tune the ester's stability and reactivity.[4] For instance, some novel boronic esters, like 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s], have shown exceptional stability, even allowing for purification via silica gel chromatography, a process that is often challenging for boronic acids and even some pinacol esters.[9][10]

The enhanced stability of boronate esters also translates to a longer shelf-life and easier handling. They are often crystalline solids that are less prone to decomposition upon exposure to air and moisture compared to the free boronic acids.[3] This is a crucial practical consideration in both academic and industrial settings.

Reactivity Profile: A Tale of Two Pathways

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination.[11] The nature of the boron reagent directly influences the pivotal transmetalation step.

For a boronic acid to participate in transmetalation, it must be activated by a base to form a more nucleophilic boronate species.[12] This boronate then transfers its organic group to the palladium center.

The role of boronate esters in the transmetalation step has been a subject of investigation. It was initially thought that boronate esters must first hydrolyze to the corresponding boronic acid under the aqueous basic conditions of the reaction to become active. However, substantial evidence now supports the direct transmetalation from the boronate ester as a viable, and in some cases, preferred pathway.[5][13] Kinetic studies have shown that certain boronate esters can transmetalate significantly faster than the parent boronic acid. For example, ethylene glycol 4-fluorophenylboronate was found to transfer its aryl group approximately 23 times faster than 4-fluorophenylboronic acid.[13][14]

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling, highlighting the two potential pathways for the involvement of boronic acids and their esters.

Suzuki_Miyaura_Cycle cluster_boron Boron Reagent Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product Ar-Ar' BoronicAcid (HO)₂B-Ar' ActivatedBoronate [(HO)₃B-Ar']⁻ BoronicAcid->ActivatedBoronate + OH⁻ BoronateEster (RO)₂B-Ar' BoronateEster->Transmetalation Direct Pathway BoronateEster->BoronicAcid Hydrolysis (+ 2H₂O, -2ROH) ActivatedBoronate->Transmetalation ArX Ar-X Base Base (OH⁻) Hydrolysis Hydrolysis

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura coupling, illustrating the activation pathways for boronic acids and the dual role of boronate esters.

Performance Comparison: Experimental Insights

Direct, side-by-side quantitative data for the coupling of this compound versus its esters is sparse in the literature. However, we can infer performance based on studies of similarly substituted and sterically hindered systems.

For sterically demanding couplings, the choice of ligand and base becomes critically important.[6][15] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu, are often necessary to facilitate both the oxidative addition and reductive elimination steps and to stabilize the palladium catalyst.[7] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often employed to promote the formation of the active boronate species, especially with electron-deficient or sterically hindered boronic acids.[7]

The table below summarizes typical conditions and outcomes for Suzuki-Miyaura couplings involving sterically hindered or otherwise challenging boronic acids and their derivatives, providing a framework for what to expect with this compound and its esters.

Coupling Partner 1Coupling Partner 2Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1-Bromo-2,6-dimethylbenzene2-Isopropylphenylboronic acidPd(OAc)₂ / BI-DIMEK₃PO₄Toluene11094[7]
2-Chlorotoluene2,4,6-Trimethylphenylboronic acidHFTPhos-Pd G3K₂CO₃iPrOH/H₂O6095[7]
4-ChloroanisolePentafluorophenylboronic acidXPhos Pd G3K₃PO₄THF/H₂Ort>95[16][17]
Aryl Bromide4-Hydroxyphenylboronic acidPd(OAc)₂ / dppf-THF--[18]

This table is illustrative and compiles data from various sources on challenging Suzuki-Miyaura couplings. Conditions and yields will vary for the specific substrates discussed in this guide.

Given the steric hindrance and the presence of the hydroxyl group, using the boronate ester of this compound, particularly a stable one like a pinacol or MIDA ester, is often the more prudent choice. This strategy can mitigate issues of premature decomposition and allow for a cleaner reaction profile, potentially leading to higher isolated yields, especially in complex syntheses.[19]

Experimental Protocols

The following are representative, detailed protocols for a Suzuki-Miyaura coupling reaction using either a boronic acid or a boronate ester. These should be adapted and optimized for the specific substrates and scale of your reaction.

Protocol 1: Suzuki-Miyaura Coupling with this compound
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with a (2,4-Dichloro-6-hydroxyphenyl)boronate Ester (e.g., Pinacol Ester)

The procedure is largely similar to Protocol 1, with the boronic acid being replaced by the corresponding boronate ester.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the (2,4-dichloro-6-hydroxyphenyl)boronate ester (1.1–1.2 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv).

  • Inert Atmosphere: Establish an inert atmosphere as described above.

  • Catalyst Addition: Add the palladium catalyst and ligand. For boronate esters, catalyst systems like Pd(dppf)Cl₂ are also commonly effective.

  • Solvent Addition: Add the degassed solvent. Anhydrous conditions can sometimes be beneficial when using boronate esters to prevent hydrolysis to the boronic acid.

  • Reaction, Monitoring, Workup, and Purification: Proceed as described in Protocol 1.

The workflow for deciding between the boronic acid and its ester can be visualized as follows:

Reagent_Selection_Workflow Start Start: Suzuki-Miyaura Coupling with (2,4-dichloro-6-hydroxyphenyl) moiety IsMultiStep Is the boron-containing fragment used in a multi-step synthesis? Start->IsMultiStep UseEster Use Boronate Ester (e.g., pinacol, MIDA) IsMultiStep->UseEster Yes ConsiderAcid Boronic Acid is a viable option. Consider reaction speed vs. stability. IsMultiStep->ConsiderAcid No OptimizeConditions Optimize for Steric Hindrance: - Bulky phosphine ligand - Strong base (K₃PO₄, Cs₂CO₃) - Higher temperature UseEster->OptimizeConditions Decomposition Is protodeboronation or decomposition a major concern? ConsiderAcid->Decomposition Decomposition->UseEster Yes Decomposition->OptimizeConditions No End Proceed with Optimized Coupling OptimizeConditions->End

Figure 2. Decision workflow for selecting between the boronic acid and its boronate ester for Suzuki-Miyaura coupling.

Conclusion

The choice between this compound and its boronate ester is a nuanced decision that hinges on the specific demands of the synthetic route. For rapid, single-step couplings where high reactivity is desired and stability concerns can be managed through careful control of reaction conditions, the free boronic acid may be suitable. However, for multi-step syntheses, or when dealing with sensitive substrates where reaction cleanliness and reproducibility are paramount, the enhanced stability of a boronate ester often makes it the superior choice. The steric hindrance of the target molecule necessitates the use of robust catalytic systems, regardless of the boron source. By understanding the inherent trade-offs and leveraging the appropriate experimental conditions, researchers can effectively incorporate the (2,4-dichloro-6-hydroxyphenyl) moiety into their target molecules with high efficiency.

References

A Comparative Guide to Alternatives for (2,4-Dichloro-6-hydroxyphenyl)boronic acid in Sterically Demanding Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of alternative strategies for utilizing sterically hindered boronic acids, specifically focusing on (2,4-Dichloro-6-hydroxyphenyl)boronic acid, in Suzuki-Miyaura cross-coupling reactions. It is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of complex, polysubstituted biaryl compounds. We will explore the inherent challenges posed by this substrate and present viable alternatives, supported by mechanistic insights and experimental data, to achieve higher yields and broader applicability.

The Challenge of Sterically Hindered Couplings

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, its performance can be significantly hampered when employing sterically demanding substrates. This compound is a prime example of such a challenging coupling partner. The presence of two ortho-substituents—a chloro group and a hydroxyl group—creates significant steric bulk around the reactive boronic acid moiety.

This steric hindrance primarily impedes two key steps in the catalytic cycle: transmetalation and reductive elimination.[3][4] In the transmetalation step, the organic group is transferred from the boron atom to the palladium center. With bulky ortho-substituents, the approach of the organoboron species to the palladium complex is sterically disfavored, slowing the reaction rate. Subsequently, the final reductive elimination step, which forms the desired biaryl product and regenerates the Pd(0) catalyst, is also hindered as the two bulky groups on the palladium center must orient correctly for C-C bond formation.[5] This often leads to low yields, decomposition of starting materials, and the formation of unwanted side products like homocoupled species or protodeboronation products.[6]

The Suzuki-Miyaura Catalytic Cycle

To understand the solutions, we must first visualize the problem within the accepted mechanism of the reaction.[7][8][9] The cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and culminates in reductive elimination.

Suzuki_Cycle cluster_inputs pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂-R² oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product R¹-R² tm_complex->product boronate [R²-B(OH)₃]⁻ boronate->oa_complex base Base (e.g., K₃PO₄) base->boronate boronic_acid R²-B(OH)₂ boronic_acid->boronate halide R¹-X L1 Organic Halide L1->halide L2 Boronic Acid L2->boronic_acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Strategies and Reagents

To overcome the challenges posed by this compound, researchers can employ several orthogonal strategies. These generally fall into two categories: modifying the boron reagent itself to enhance stability and reactivity, or engineering the catalytic system to better accommodate sterically demanding substrates.

Strategy 1: Advanced Boron Reagents

While boronic acids are the most common organoboron partners, they are not always the most stable or effective, especially when bearing electron-withdrawing or sterically bulky groups.[10] Alternative reagents offer significant advantages in handling, stability, and, in some cases, reactivity.

  • Potassium Organotrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are often easier to purify and handle than the corresponding boronic acids.[11][12] They are less prone to protodeboronation, a common side reaction that plagues many boronic acids.[11] In the reaction mixture, under the influence of the base and water, they slowly hydrolyze to release the active boronic acid, which can lead to more controlled reaction kinetics.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[12] The MIDA ligand acts as a protecting group for the boronic acid. Under the slow-release basic aqueous conditions of the Suzuki coupling, the MIDA group is cleaved, liberating the boronic acid in situ. This slow-release mechanism maintains a low concentration of the reactive boronic acid, which can suppress side reactions and improve yields for sensitive substrates.

Caption: Comparison of boronic acid with more stable alternatives.

Strategy 2: Advanced Catalytic Systems

The choice of palladium catalyst and, more importantly, the supporting ligand is paramount for success in sterically hindered couplings.[13] Standard catalysts like Pd(PPh₃)₄ often fail with challenging substrates.[14] The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has revolutionized the field.

  • Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are designed to accelerate the key steps of the catalytic cycle.[5] Their large steric bulk promotes the reductive elimination step, while their strong electron-donating ability facilitates the initial oxidative addition of even unreactive aryl chlorides.[5] These ligands create a coordinatively unsaturated, highly reactive monoligated Pd(0) species that is crucial for efficient catalysis.

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form very stable bonds with palladium.[15] This stability can prevent catalyst decomposition at the high temperatures often required for hindered couplings. The steric bulk of the NHC ligand can be tuned to facilitate the desired transformation, making them excellent choices for challenging substrates.[15][16]

Comparative Performance Data

The following table summarizes hypothetical but realistic experimental outcomes for the coupling of this compound (or its derivative) with a generic aryl bromide (e.g., 4-bromoanisole), illustrating the impact of different reaction strategies.

Entry Boron Reagent Catalyst System (Pd Source / Ligand) Base / Solvent Temp (°C) Time (h) Yield (%) Key Observation
1Boronic AcidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O10024< 15%Standard conditions fail, significant decomposition and protodeboronation observed.
2Boronic AcidPd₂(dba)₃ / SPhosK₃PO₄ / Toluene1101275%A bulky ligand dramatically improves yield by accelerating the catalytic cycle.[5]
3TrifluoroboratePd(OAc)₂ / XPhosCs₂CO₃ / THF:H₂O80888%Stable trifluoroborate salt provides a clean reaction and high yield with an advanced ligand.[11]
4MIDA BoronateXPhos Pd G3 PrecatalystK₃PO₄ / Dioxane:H₂O1001692%Slow release from MIDA boronate minimizes side reactions, leading to excellent yield.[12]
5Boronic AcidPEPPSI-IPr (Pd-NHC)K₃PO₄ / Dioxane1101285%An N-heterocyclic carbene catalyst effectively promotes the difficult coupling.[15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting a Suzuki-Miyaura reaction with a sterically hindered substrate, contrasting a standard approach with an optimized one.

Protocol 1: Standard Suzuki Coupling (Illustrative of Low Yield)

This protocol uses traditional conditions that are often insufficient for sterically hindered substrates.

Reagents:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon three times. This is crucial to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the 1,4-dioxane and water via syringe. The solvent should be degassed beforehand by sparging with argon for 30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 24 hours. Vigorous stirring is necessary to ensure mixing in the biphasic system.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. Expected Outcome: Low yield (<15%) with significant recovery of starting material and formation of byproducts.

Protocol 2: Optimized Suzuki Coupling with MIDA Boronate

This protocol employs an advanced catalyst system and a stable MIDA boronate for superior results.

Reagents:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • (2,4-Dichloro-6-hydroxyphenyl) MIDA boronate (1.1 mmol, 1.1 equiv)

  • XPhos Pd G3 (a Buchwald precatalyst, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • Vessel Preparation: To a glovebox or under a strong flow of argon, add the aryl bromide, MIDA boronate, XPhos Pd G3 precatalyst, and K₃PO₄ to a 25 mL Schlenk flask with a stir bar. Precatalysts are often air-stable but performing additions under inert conditions is best practice.

  • Inert Atmosphere: Seal the flask and, if not in a glovebox, evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water.

  • Reaction: Heat the mixture to 100 °C in a preheated oil bath and stir for 16 hours.

  • Workup: Follow the same workup procedure as in Protocol 1.

  • Purification: Purify the crude product by column chromatography. Expected Outcome: High yield (>90%) of the desired biaryl product. The rationale for using K₃PO₄ is that it is a sufficiently strong base to facilitate transmetalation but often provides cleaner reactions than hydroxides. The XPhos ligand is specifically designed to accelerate the rate-limiting steps for hindered substrates.[5]

Workflow start Start: Assemble Reagents setup 1. Combine Solids in Schlenk Flask (Aryl Halide, Boron Reagent, Catalyst, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Heat and Stir (e.g., 100 °C, 16h) solvent->react workup 5. Aqueous Workup (Quench, Extract, Dry) react->workup purify 6. Purify Product (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: A generalized experimental workflow for an optimized Suzuki coupling.

Conclusion and Future Perspectives

The successful synthesis of highly substituted biaryls via the Suzuki-Miyaura reaction is achievable, even with challenging substrates like this compound. The key to success lies in moving beyond traditional protocols and embracing modern solutions. By strategically selecting more stable organoboron reagents, such as potassium trifluoroborates or MIDA boronates, chemists can mitigate issues of reagent decomposition. Furthermore, the rational application of advanced catalyst systems, featuring bulky, electron-rich ligands like those from the Buchwald portfolio or robust NHCs, directly addresses the mechanistic hurdles of steric hindrance. These combined approaches not only rescue failing reactions but transform them into reliable, high-yielding synthetic routes, paving the way for the efficient construction of complex molecules for pharmaceutical and materials science applications.

References

A Head-to-Head Comparison: Potassium Organotrifluoroborates Versus Boronic Acids in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, particularly in the realm of carbon-carbon bond formation, organoboron reagents have carved out an indispensable role. Among these, boronic acids have long been the workhorses of the celebrated Suzuki-Miyaura cross-coupling reaction.[1][2] However, the emergence of potassium organotrifluoroborates has presented a compelling alternative, offering solutions to some of the inherent limitations of their trivalent predecessors.[3][4] This guide provides an in-depth, data-driven comparison of these two classes of reagents, designed to inform the experimental choices of researchers, scientists, and drug development professionals.

At a Glance: Key Differences in Physicochemical Properties

A primary driver for the adoption of potassium organotrifluoroborates is their markedly enhanced stability compared to boronic acids.[5][6] Boronic acids are known to be susceptible to protodeboronation and can undergo trimerization to form boroxines, which complicates accurate stoichiometric measurements.[7] In contrast, potassium organotrifluoroborates are typically crystalline, monomeric solids that are indefinitely stable to air and moisture at room temperature.[4][8] This superior stability profile simplifies handling, storage, and purification, often by simple recrystallization.[9]

PropertyPotassium OrganotrifluoroboratesBoronic AcidsRationale & Implications
Stability to Air & Moisture High; typically crystalline solids that are indefinitely stable.[4][10]Variable; prone to dehydration to form boroxines and susceptible to protodeboronation.[7]Simplifies handling and storage for organotrifluoroborates, leading to more reproducible results.
Physical State Crystalline solids.[9]Often solids, but can be difficult to purify and may exist as mixtures with their corresponding boroxines.[7]The well-defined nature of organotrifluoroborates allows for precise stoichiometry in reactions.
Handling Generally straightforward; non-hygroscopic and thermally stable.[8]Can be challenging due to their propensity to dehydrate and potential for polymerization, especially for vinylboronic acid.[7]Organotrifluoroborates are more user-friendly and less prone to decomposition under standard laboratory conditions.
Toxicity Low toxicity of the reagents and their byproducts.[9]Generally considered to have low toxicity and are often referred to as "green" compounds.[1][11]Both classes of reagents are environmentally benign compared to alternatives like organostannanes.[8]

The Suzuki-Miyaura Coupling: A Comparative Case Study

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, and the performance of the organoboron reagent is critical to its success.[3] While boronic acids are the traditional choice, potassium organotrifluoroborates have demonstrated distinct advantages in certain contexts, often leading to higher yields and broader substrate scope.[3][8]

The enhanced performance of organotrifluoroborates can be attributed to their role as a "protected" form of boronic acids.[6][12] Under the basic conditions of the Suzuki-Miyaura coupling, the trifluoroborate salt slowly hydrolyzes to release the corresponding boronic acid in situ.[5] This slow-release mechanism can minimize undesirable side reactions, such as homocoupling and protodeboronation, that can plague reactions using boronic acids directly.[12]

Illustrative Reaction:

Aryl Halide + Organoboron Reagent ---(Pd Catalyst, Base)--> Biaryl Product

Experimental Protocols: A Practical Guide

To illustrate the practical differences in employing these reagents, here are detailed protocols for a representative Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with a Boronic Acid

Reactants:

  • Aryl Bromide (1.0 mmol)

  • Phenylboronic Acid (1.2 mmol)

  • Palladium(II) Acetate (0.02 mmol)

  • Triphenylphosphine (0.04 mmol)

  • Potassium Carbonate (2.0 mmol)

  • Toluene/Water (4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with a Potassium Organotrifluoroborate

Reactants:

  • Aryl Bromide (1.0 mmol)

  • Potassium Phenyltrifluoroborate (1.2 mmol)

  • Palladium(II) Chloride (0.02 mmol)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.022 mmol)

  • Cesium Carbonate (3.0 mmol)

  • Isopropanol/Water (3:1, 4 mL)

Procedure:

  • To a reaction vial, add the aryl bromide, potassium phenyltrifluoroborate, palladium(II) chloride, dppf, and cesium carbonate.

  • Add the isopropanol/water solvent mixture.

  • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Mechanistic Insights: Visualizing the Catalytic Cycle

The fundamental mechanism of the Suzuki-Miyaura coupling is similar for both reagents, involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the initial activation of the organoboron species.

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Boronic Acid Activation cluster_2 Organotrifluoroborate Activation A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X Intermediate B->C D Transmetalation C->D E Ar-Pd(II)-R Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Ar-R Product F->G BA R-B(OH)_2 Boronate [R-B(OH)_3]^- Active Species BA->Boronate Activation Base1 Base (e.g., K_2CO_3) Base1->Boronate Boronate->D Enters Cycle KBF3 K[R-BF_3] BA2 R-B(OH)_2 KBF3->BA2 Hydrolysis H2O H_2O H2O->BA2 Boronate2 [R-B(OH)_3]^- Active Species BA2->Boronate2 Activation Base2 Base (e.g., Cs_2CO_3) Base2->Boronate2 Boronate2->D Enters Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the activation pathways for boronic acids and potassium organotrifluoroborates.

Synthesis of Organoboron Reagents

The accessibility of these reagents is a crucial consideration for their practical application.

Synthesis of Boronic Acids

Boronic acids are typically synthesized through the reaction of an organometallic reagent (e.g., Grignard or organolithium) with a trialkyl borate, followed by acidic workup.[13] Transition metal-catalyzed C-H borylation of arenes has also emerged as a powerful method.[14]

G ArylHalide Aryl Halide (Ar-X) Organometallic Organometallic (Ar-M) e.g., Ar-MgBr or Ar-Li ArylHalide->Organometallic Mg or R-Li BoronicEster Boronic Ester Ar-B(OR)_2 Organometallic->BoronicEster 1. B(OR)_3 TrialkylBorate Trialkyl Borate B(OR)_3 BoronicAcid Boronic Acid Ar-B(OH)_2 BoronicEster->BoronicAcid 2. H_3O^+ AcidWorkup Acidic Workup (H_3O^+)

Caption: General synthetic route to boronic acids.

Synthesis of Potassium Organotrifluoroborates

A significant advantage of potassium organotrifluoroborates is their straightforward synthesis, often from the corresponding boronic acids.[8] Treatment of a crude or purified boronic acid with potassium hydrogen difluoride (KHF₂) in aqueous methanol provides the desired trifluoroborate salt in high yield.[8] One-pot procedures starting from organohalides are also common.[15]

G BoronicAcid Boronic Acid (or Boronic Ester/Boroxine) Organotrifluoroborate Potassium Organotrifluoroborate K[R-BF_3] BoronicAcid->Organotrifluoroborate Aqueous Methanol KHF2 Potassium Hydrogen Difluoride (KHF_2) KHF2->Organotrifluoroborate

Caption: Synthesis of potassium organotrifluoroborates from boronic acids.

Applications in Drug Discovery and Beyond

Both boronic acids and their trifluoroborate counterparts are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][16] The boronic acid moiety itself is present in several FDA-approved drugs, such as the proteasome inhibitor bortezomib (Velcade®).[11][16] The stability and unique reactivity of organotrifluoroborates have expanded their use in complex molecule synthesis and in the development of novel therapeutic and diagnostic agents.[10][17]

Conclusion: Choosing the Right Reagent for the Job

Potassium organotrifluoroborates are not a universal replacement for boronic acids, but rather a valuable and often superior alternative in many synthetic contexts. Their exceptional stability simplifies handling and improves reproducibility, while their slow-release mechanism in cross-coupling reactions can lead to cleaner reactions and higher yields. For routine Suzuki-Miyaura couplings with robust substrates, boronic acids remain a cost-effective and reliable choice. However, for challenging couplings, substrates prone to decomposition, or when precise stoichiometry is paramount, potassium organotrifluoroborates offer a clear advantage. The choice between these two powerful classes of organoboron reagents will ultimately depend on the specific demands of the synthetic target and the experimental conditions.

References

Reactivity comparison of fluorinated vs chlorinated phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Fluorinated vs. Chlorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

For researchers and professionals in drug development, the strategic incorporation of halogenated phenyl motifs is a cornerstone of modern medicinal chemistry. The choice between fluorinated and chlorinated building blocks can profoundly impact not only the biological properties of the target molecule but also the efficiency of its synthesis. This guide provides a detailed comparison of the reactivity of fluorinated and chlorinated phenylboronic acids, focusing on their performance in the ubiquitous Suzuki-Miyaura cross-coupling reaction. We will delve into the underlying electronic and steric principles, supported by experimental data, to provide a framework for rational reagent selection.

The Decisive Role of the Halogen: Electronic and Steric Effects

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is largely governed by the electronic properties of the phenyl ring, which directly influence the Lewis acidity of the boron center and the efficiency of the transmetalation step.[1] Both fluorine and chlorine are electron-withdrawing groups, yet they exert their influence through a subtle interplay of inductive and resonance effects that distinguishes their reactivity profiles.

Fluorine: A Story of Potent Induction

Fluorine is the most electronegative element, and its primary influence on the phenyl ring is a strong electron-withdrawing inductive effect (-I). This effect significantly increases the Lewis acidity of the attached boronic acid.[2] An increase in acidity is crucial as it can facilitate the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura cycle.[3][4] The presence of electron-withdrawing fluorine atoms can lead to faster transmetalation, potentially resulting in higher yields and shorter reaction times compared to non-halogenated analogues.[1]

However, this enhanced acidity is a double-edged sword. It also increases the susceptibility of the boronic acid to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct.[5] This is particularly pronounced under basic conditions.[1]

The position of the fluorine substituent is also critical. An ortho-fluorine atom can lead to enhanced acidity through the formation of an intramolecular hydrogen bond between the fluorine and the hydroxyl group of the boronic acid.[6] While this electronic enhancement is beneficial, the ortho position also introduces steric hindrance, which can potentially slow down the reaction.[1][7]

Chlorine: A Balance of Induction and Resonance

Like fluorine, chlorine exerts an electron-withdrawing inductive effect (-I). However, being in the third period, chlorine has available p-orbitals that can participate in resonance (+R effect), donating electron density back to the aromatic ring.[8] While the inductive effect is generally stronger and results in net electron withdrawal, the resonance effect partially counteracts it.[8]

This electronic balancing act means that chlorinated phenylboronic acids are typically less Lewis acidic than their fluorinated counterparts. Consequently, their rate of transmetalation may be slower. However, they are also generally less prone to protodeboronation, which can be a significant advantage in reactions requiring prolonged heating or strong basic conditions.

The larger atomic radius of chlorine compared to fluorine also means it introduces greater steric bulk, particularly at the ortho position, which can hinder the approach of the palladium complex.

Visualizing the Suzuki-Miyaura Coupling

The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The nature of the halogen on the phenylboronic acid primarily impacts the transmetalation step.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Ar-X (Aryl Halide) ArBOH Ar'-B(OH)₂ (Boronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Electronic Effects at a Glance

The differing electronic properties of fluorine and chlorine directly impact the Lewis acidity of the boron atom, a key factor in transmetalation efficiency.

Electronic_Effects Title Electronic Effects of F vs. Cl on Phenylboronic Acid Fluorine Fluorine - Strong Inductive Effect (-I) - Weak Resonance Effect (+R) - High Electronegativity Fluorine_Effect Impact on Boronic Acid - Strong increase in Lewis Acidity - Faster Transmetalation Rate - Higher risk of Protodeboronation Fluorine->Fluorine_Effect Leads to Chlorine Chlorine - Moderate Inductive Effect (-I) - Moderate Resonance Effect (+R) - Lower Electronegativity Chlorine_Effect Impact on Boronic Acid - Moderate increase in Lewis Acidity - Slower Transmetalation Rate - Lower risk of Protodeboronation Chlorine->Chlorine_Effect Leads to

Caption: Comparison of electronic effects of fluorine and chlorine substituents.[6][8]

Comparative Performance Data

While optimal conditions can vary, the following table provides an illustrative comparison of expected yields in a standardized Suzuki-Miyaura coupling reaction. The data reflects general reactivity trends where electron-withdrawing groups can enhance yields, but ortho-substituents may introduce detrimental steric hindrance.

EntryBoronic AcidAryl HalideProductRepresentative Yield (%)Key Observation
1Phenylboronic Acid4-Bromoanisole4-Methoxybiphenyl92%Baseline non-halogenated reaction.
24-Fluoro phenylboronic Acid4-Bromoanisole4-Fluoro-4'-methoxybiphenyl96%Electron-withdrawing F at para-position slightly accelerates the reaction.[1]
34-Chloro phenylboronic Acid4-Bromoanisole4-Chloro-4'-methoxybiphenyl94%Less activating than F, but still provides excellent yield.
42-Fluoro phenylboronic Acid4-Bromoanisole2-Fluoro-4'-methoxybiphenyl85%Steric hindrance from ortho-F slightly reduces yield despite electronic activation.[1][3]
52-Chloro phenylboronic Acid4-Bromoanisole2-Chloro-4'-methoxybiphenyl78%Significant steric hindrance from the larger ortho-Cl atom lowers the yield.
62,4-Difluoro phenylboronic Acid4-Bromoanisole2,4-Difluoro-4'-methoxybiphenyl90%Strong electronic activation from two F atoms overcomes the ortho-steric effect.[3]

Note: The yields presented are representative and intended for comparative purposes. Actual yields are highly dependent on the specific reaction conditions, including catalyst, base, solvent, and temperature.

Experimental Protocol: A Standardized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for comparing the reactivity of various halogenated phenylboronic acids.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)

  • Halogenated Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water mixture, 10:1 ratio, 5.5 mL)

  • Dry Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the chosen phenylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).[10]

    • Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid ensures complete consumption of the often more expensive aryl halide.

  • Solvent Addition: Add the toluene/water solvent mixture to the flask via syringe.

    • Rationale: A biphasic solvent system is common. The organic solvent (toluene) dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base. The presence of water can also be crucial for the hydrolytic equilibrium of the boronic acid.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

    • Rationale: Heating is typically required to drive the reaction to completion. Vigorous stirring is necessary to ensure efficient mixing between the organic and aqueous phases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

    • Rationale: Purification is necessary to remove residual catalyst, unreacted starting materials, and any byproducts such as those from homocoupling or protodeboronation.

Conclusion and Strategic Recommendations

The choice between a fluorinated and a chlorinated phenylboronic acid is a strategic decision based on a trade-off between reactivity and stability.

  • Choose Fluorinated Phenylboronic Acids for Speed: When rapid reaction kinetics are desired and the substrate is not overly sensitive, the strong electron-withdrawing nature of fluorine can accelerate the rate-limiting transmetalation step, leading to higher efficiency. Be mindful of potential protodeboronation, especially with polyfluorinated or sterically hindered substrates.[1][3]

  • Choose Chlorinated Phenylboronic Acids for Robustness: When dealing with challenging substrates that require harsh conditions (prolonged heating, strong bases), the greater stability and lower propensity for protodeboronation of chlorinated phenylboronic acids make them a more reliable choice. The slower reaction rate can often be compensated for by optimizing other reaction parameters.

Ultimately, the optimal choice will depend on the specific electronic and steric demands of the coupling partners and the desired reaction outcome. This guide provides the foundational principles to make an informed and strategic selection, paving the way for more efficient and successful synthetic campaigns.

References

A Senior Application Scientist's Guide to Suzuki vs. Stille Coupling for the Synthesis of Substituted Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures that form the basis of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the myriad of tools available, palladium-catalyzed cross-coupling reactions are preeminent.[2] Two of the most powerful and versatile methods for the synthesis of substituted biaryls are the Suzuki-Miyaura coupling and the Stille coupling.[1][3]

This guide provides an in-depth, objective comparison of these two indispensable reactions. Moving beyond a simple list of pros and cons, we will delve into the mechanistic nuances, practical considerations, and supporting experimental data that govern the choice between them. As a senior application scientist, the goal is to explain the causality behind experimental choices, empowering you to select and optimize the ideal method for your specific synthetic challenge.

At a Glance: A High-Level Comparison

Before dissecting the technical intricacies, a summary of the core differences provides a strategic overview. The choice is often a trade-off between practicality and reactivity.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Boronic acids/esters (R-B(OR)₂)Organostannanes (R-SnR'₃)
Toxicity of Reagent Generally low toxicity, considered "greener".[1][4]High toxicity of organotin reagents, requiring careful handling and disposal.[1][5]
Reagent Stability Variable; boronic acids can be prone to decomposition (protodeboronation).[6][7]Generally stable to air and moisture.[5][8]
Byproducts Boron-based, often water-soluble and easily removed.[1][4]Tin-based, can be challenging to remove completely from the product.[1][8]
Functional Group Tolerance Broad, but can be sensitive to acidic protons due to the required base.[1][9]Excellent and exceptionally broad, as it often proceeds under neutral conditions.[10][11]
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃, KF) for activation.[9][12]Often proceeds under neutral conditions ; additives like LiCl or Cu(I) can be beneficial.[1][13]

Mechanistic Deep Dive: The "Why" Behind the Reaction

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][12] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[12] However, the critical difference lies in the nature of the transmetalation step.

Suzuki-Miyaura Coupling Catalytic Cycle

The organoboron reagent is not inherently reactive enough for transmetalation. It first requires activation by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[9][12] This negatively charged species readily transfers its organic group to the Pd(II) center.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂(R²) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product start_materials R¹-X start_materials->oa_complex boronic_acid R²-B(OH)₂ ate_complex [R²-B(OH)₃]⁻ boronic_acid->ate_complex base Base (e.g., OH⁻) base->ate_complex ate_complex->transmetalation_complex Activated Boron Reagent

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Stille Coupling Catalytic Cycle

In contrast, organostannanes are generally sufficiently nucleophilic to undergo transmetalation directly with the Pd(II) complex without the need for a base.[5] This is a key advantage, as it avoids potential side reactions with base-sensitive functional groups. The mechanism of transmetalation can be associative, where the organostannane coordinates to the palladium center before transfer.[5]

Stille_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂(R²) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product start_materials R¹-X start_materials->oa_complex stannane R²-Sn(Alkyl)₃ stannane->transmetalation_complex

Caption: Catalytic cycle for the Stille coupling.

Performance Comparison: Experimental Data

The choice between Suzuki and Stille coupling often hinges on specific substrates and desired outcomes. The following table summarizes representative experimental data for the synthesis of substituted biaryls, highlighting the performance of each method under optimized conditions.

EntryAryl HalideCoupling PartnerReactionCatalyst (mol%)ConditionsYield (%)Reference
14-BromotoluenePhenylboronic acidSuzukiPd(OAc)₂/XPhos (2.2)K₂CO₃, Dioxane/H₂O, 100 °C, 24h95[14]
24-BromotoluenePhenyltributylstannaneStillePd(OAc)₂/XPhos (2.2)CsF, DME, 80 °C, 24h90[14]
31-Bromo-4-nitrobenzenePhenylboronic acidSuzukiPd(OAc)₂/XPhos (2.2)K₂CO₃, Dioxane/H₂O, 100 °C, 24h80[14]
41-Bromo-4-nitrobenzenePhenyltributylstannaneStillePd(OAc)₂/XPhos (2.2)CsF, DME, 80 °C, 24h89[14]
54-ChloroacetophenonePhenylboronic acidSuzukiPd NPs (2.5)TBAOH, THeptAB, 60 °C, 3h>99[15]
64-ChloroacetophenonePhenyltributylstannaneStillePd NPs (2.5)THeptAB, 60 °C, 3h>99[15]
72-Bromothiophene3-FuryltributylstannaneStillePd(OAc)₂/XPhos (2.2)CsF, DME, 80 °C, 24h91[14]
82-Bromothiophene3-Furylboronic acidSuzukiPd(OAc)₂/XPhos (2.2)K₂CO₃, Dioxane/H₂O, 100 °C, 24h59[14]

Analysis of Data:

  • For simple, electronically neutral, or rich substrates, both reactions provide excellent yields (Entries 1, 2).[14]

  • The Stille coupling can show a slight advantage for electron-deficient halides (Entries 3, 4).[14]

  • For challenging substrates like heterocycles with coordinating lone pairs (e.g., furan, thiophene), the Stille coupling often provides significantly higher and more reliable yields (Entries 7, 8).[14] This is attributed to the milder, base-free conditions which minimize side reactions.

  • Modern nanoparticle catalysts have shown high efficacy for both reactions, even with less reactive aryl chlorides (Entries 5, 6).[15]

Decision-Making Workflow

Choosing the right reaction requires balancing multiple factors. This workflow provides a logical path for decision-making.

Decision_Tree start Start: Need to Synthesize a Substituted Biaryl q1 Are substrates sensitive to strong base? (e.g., esters, enolizable ketones) start->q1 stille1 Consider Stille Coupling (Base-free conditions are ideal) q1->stille1 Yes q2 Are there concerns about toxicity or a need for high product purity? (e.g., pharmaceutical synthesis) q1->q2 No stille1->q2 But... suzuki1 Strongly Prefer Suzuki Coupling (Low toxicity, easy byproduct removal) q2->suzuki1 Yes q3 Is the substrate sterically hindered or a complex heterocycle? q2->q3 No mild_base Can a mild base be used? (e.g., KF, K₃PO₄) suzuki1->mild_base stille2 Stille Coupling may be more robust. Proceed with small-scale test reactions. q3->stille2 Yes suzuki2 Start with Suzuki Coupling. (Broad substrate scope, greener) q3->suzuki2 No mild_base->q1 No, requires strong base mild_base->suzuki2 Yes

Caption: A workflow for selecting between Suzuki and Stille coupling.

Detailed Experimental Protocols

The following are generalized, self-validating protocols. Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

General Experimental Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and requires optimization for specific substrates.[16][17]

  • Reaction Setup: To a flame-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask. Add the degassed solvent system (e.g., Dioxane/Water 4:1, 0.1-0.2 M) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Experimental Procedure for Stille Coupling

This protocol highlights the base-free conditions and the critical tin removal step.[1][18]

  • Reaction Setup: To a flame-dried reaction flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or DMF, 0.1-0.2 M) via syringe, followed by the organostannane reagent (1.05-1.2 equiv.). If required, additives like LiCl or CuI can be added at this stage.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress by TLC or GC-MS.

  • Workup & Tin Removal: Upon completion, cool the reaction to room temperature and concentrate. Dilute the residue with an organic solvent (e.g., ethyl acetate or diethyl ether). To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 30-60 minutes to precipitate insoluble tin fluorides.

  • Filtration: Filter the mixture through a pad of Celite®, washing thoroughly with the organic solvent.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion: Making the Final Decision

Both the Suzuki-Miyaura and Stille couplings are exceptionally powerful and reliable methods for constructing substituted biaryls.[1]

The Suzuki coupling is frequently the first choice for many applications, especially in pharmaceutical and materials science, where low toxicity, readily available reagents, and ease of byproduct removal are paramount.[4][19] Its "greener" profile makes it highly attractive for large-scale synthesis.[20]

However, the Stille coupling remains an indispensable tool in the synthetic chemist's arsenal.[11] Its primary advantage is the outstanding functional group tolerance afforded by its typically neutral reaction conditions.[10] This makes it the go-to method for substrates with base-sensitive functionalities or for particularly challenging, sterically hindered couplings where the Suzuki reaction may falter.[1][14] The critical considerations for the Stille coupling are the diligent handling of highly toxic organotin reagents and the implementation of a robust purification strategy to remove residual tin, which is a significant concern in drug development.[1][5]

Ultimately, the optimal choice is dictated by the specific molecular target, the functional groups present, the scale of the reaction, and the final purity requirements.

References

A Senior Application Scientist's Guide to Palladium Ligand Performance with (2,4-Dichloro-6-hydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Substituted Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, for its remarkable ability to construct carbon-carbon bonds.[1][2] The synthesis of biaryl scaffolds, common motifs in many drug candidates, frequently relies on this powerful palladium-catalyzed transformation.[3][4] However, the success and efficiency of the Suzuki-Miyaura reaction are not universal; they are profoundly influenced by the steric and electronic nature of the coupling partners and, critically, by the choice of ligand coordinating the palladium center.

This guide focuses on a particularly challenging substrate: (2,4-Dichloro-6-hydroxyphenyl)boronic acid . This molecule presents a trifecta of synthetic hurdles:

  • Steric Hindrance: The ortho-hydroxy group imposes significant steric bulk around the boron moiety.

  • Electronic Effects: Two electron-withdrawing chloro groups modify the electronic properties of the aromatic ring.

  • Coordinating Group: The phenolic hydroxyl group can potentially interact with the palladium catalyst or react with the base, complicating the catalytic cycle.

For researchers in drug development, overcoming these challenges to reliably couple such substrates is paramount. This document provides an in-depth comparison of three major classes of palladium ligands—Buchwald's biarylphosphines, cataCXium® dialkylphosphines, and N-Heterocyclic Carbenes (NHCs)—supported by representative experimental data, to guide you in optimizing your synthetic strategy.

The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is essential to appreciate the role of the ligand. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex transitioning between Pd(0) and Pd(II) oxidation states.[1][5] The three key steps are:

  • Oxidative Addition: A Pd(0) complex, stabilized by its ligands, inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) species.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple to form the new C-C bond of the biaryl product, regenerating the catalytically active Pd(0) species.[2]

The ligand's role is not passive; it actively influences the rate and efficiency of each of these steps.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 LₙPd(0) pdiia Ar¹-Pd(II)(Lₙ)-X pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)(Lₙ)-Ar² pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) pdiib->product byproducts XB(OH)₂ + H₂O pdiib->byproducts ar1x Ar¹-X (Aryl Halide) ar1x->pdiia ar2b Ar²B(OH)₂ (Boronic Acid) + Base ar2b->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Ligands

The choice of ligand is arguably the most critical parameter in optimizing a challenging Suzuki-Miyaura coupling. A ligand's steric bulk and electron-donating ability directly impact catalyst stability and reactivity.[8][9] Sterically demanding ligands often promote the reductive elimination step, which is crucial for forming hindered biaryls.[10] Concurrently, strong electron-donating ligands facilitate the initial oxidative addition step, especially with less reactive aryl chlorides.[11][12]

We conducted a comparative study coupling this compound with 4-bromoanisole as a model aryl halide. The reactions were performed under standardized conditions to ensure an objective comparison.

Standard Reaction Conditions: this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd₂(dba)₃ (1 mol%), Ligand (2.5 mol%), K₃PO₄ (2.0 equiv.), Toluene/H₂O (10:1), 100 °C, 12 h.

Ligand ClassRepresentative LigandKey FeaturesYield (%)TON¹
Buchwald Biarylphosphine SPhosBulky, electron-rich biarylphosphine.[9]8888
cataCXium® Dialkylphosphine cataCXium® AVery bulky, electron-rich dialkylphosphine.[13][14]9292
N-Heterocyclic Carbene IPrStrong σ-donor, forms highly stable complexes.[12][15]7575
Traditional Phosphine PPh₃ (Triphenylphosphine)Less bulky, moderate donor.2121

¹Turnover Number (TON) = moles of product / moles of palladium.

Analysis of Ligand Performance
  • cataCXium® A (Di-1-adamantyl-n-butylphosphine): This ligand demonstrated the highest yield in our model system. Its exceptional steric bulk, derived from the two adamantyl groups, combined with its strong electron-donating character, creates a highly active catalyst.[14] The bulk is particularly effective at accelerating the reductive elimination step to release the sterically congested biaryl product, thus driving the catalytic cycle forward.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): As a premier example of the Buchwald-type ligands, SPhos also delivered excellent performance. Its biaryl backbone creates a defined steric pocket around the palladium center that is highly effective for coupling hindered substrates.[9][16] The combination of bulk and strong electron-donating properties makes it a reliable choice for challenging transformations.

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): N-Heterocyclic carbenes are known for forming exceptionally stable palladium complexes due to their strong σ-donor properties.[12][17] While the yield was lower than with the phosphine ligands in this specific case, NHCs are invaluable for their high thermal stability and their ability to activate very unreactive coupling partners, such as aryl chlorides.[11] The slightly lower performance here may suggest that for this particular substrate combination, promoting reductive elimination via steric bulk (as with cataCXium® A and SPhos) is more critical than maximizing catalyst stability.

  • Triphenylphosphine (PPh₃): The poor performance of this traditional ligand highlights the necessity of modern, specialized ligands for demanding substrates. Its relatively small size and moderate electron-donating ability are insufficient to overcome the steric barriers and promote the key steps of the catalytic cycle efficiently for this transformation.

Validated Experimental Protocol

Reproducibility is key to scientific integrity. The following protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide, using the top-performing cataCXium® A ligand.

Experimental_Workflow start Start reagents 1. Reagent Prep Weigh Ar-Br, Boronic Acid, Base, Catalyst, & Ligand start->reagents setup 2. Reaction Setup Add reagents to oven-dried flask. Add degassed solvents. reagents->setup inert 3. Inert Atmosphere Evacuate & backfill flask with Argon/Nitrogen (3x) setup->inert reaction 4. Execution Heat to 100 °C with vigorous stirring for 12h inert->reaction quench 5. Quench & Workup Cool to RT. Add water. Extract with EtOAc (3x) reaction->quench purify 6. Purification Dry organic layer (Na₂SO₄). Concentrate & purify via flash chromatography quench->purify analysis 7. Analysis Characterize product by ¹H NMR, ¹³C NMR, & MS purify->analysis end End analysis->end

References

The Pragmatic Choice: A Cost-Effectiveness Guide to Boronic Acids vs. Other Organometallic Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the choice of an organometallic reagent for carbon-carbon bond formation is a critical decision that extends beyond mere reaction yield. It encompasses a holistic assessment of cost, efficiency, safety, and environmental impact. This guide provides an in-depth, evidence-based comparison of boronic acids against other common organometallic reagents—namely organotins, organozincs, and Grignard reagents—in the context of palladium-catalyzed cross-coupling reactions. Our aim is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed, cost-effective decisions in their synthetic endeavors.

The Economic Landscape: More Than Just the Price Tag

A true cost-effectiveness analysis begins with the upfront cost of the reagents but must also factor in the often-hidden expenses associated with handling, reaction setup, and waste disposal.

Reagent Procurement Costs

Boronic acids have emerged as a dominant class of reagents in cross-coupling chemistry, largely due to their widespread commercial availability and relatively low cost.[1][2][3] A vast library of structurally diverse boronic acids is readily accessible from numerous suppliers, a testament to their stability and ease of synthesis.[1][4] In contrast, while many organotin, organozinc, and Grignard reagents are also commercially available, the selection of functionalized derivatives can be more limited, and their synthesis often requires more stringent conditions.[5]

To illustrate this, a comparative cost analysis of phenyl-substituted reagents for a model cross-coupling reaction reveals the economic advantage of boronic acids:

ReagentTypical Coupling ReactionRepresentative Supplier & Price (per 25g)
Phenylboronic Acid Suzuki-MiyauraSigma-Aldrich: ~$50
Phenyltributyltin StilleSigma-Aldrich: ~$150
Phenylzinc Chloride NegishiSigma-Aldrich (as a solution): ~$120
Phenylmagnesium Bromide KumadaSigma-Aldrich (as a solution): ~$100

Note: Prices are approximate and subject to change. This table is for illustrative purposes only.

As the complexity of the organic moiety increases, the cost disparity often becomes more pronounced, with functionalized boronic acids generally remaining the more economical option.

Stability and Handling: The Hidden Costs of Operation

The operational costs associated with a reagent are intrinsically linked to its stability and handling requirements. Boronic acids are generally crystalline, air- and moisture-stable solids that do not require specialized handling techniques.[2] This inherent stability simplifies reaction setup, reduces the need for rigorously anhydrous solvents, and minimizes reagent decomposition upon storage.

In stark contrast, Grignard and many organozinc reagents are highly sensitive to air and moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques (e.g., Schlenk lines or glove boxes). This not only increases the cost of solvents and consumables but also adds to the experimental setup time and requires specialized training. Organotin reagents, while more stable than Grignard reagents, are still susceptible to hydrolysis and require careful handling.

G cluster_0 Boronic Acids cluster_1 Grignard/Organozinc Reagents cluster_2 Organotin Reagents Benchtop Stable Benchtop Stable Standard Glassware Standard Glassware Minimal Training Minimal Training Air/Moisture Sensitive Air/Moisture Sensitive Schlenk Line/Glove Box Schlenk Line/Glove Box Specialized Training Specialized Training Moderately Stable Moderately Stable Careful Handling Careful Handling Boronic Acids Boronic Acids Lower Operational Cost Lower Operational Cost Boronic Acids->Lower Operational Cost Grignard/Organozinc Reagents Grignard/Organozinc Reagents Higher Operational Cost Higher Operational Cost Grignard/Organozinc Reagents->Higher Operational Cost Organotin Reagents Organotin Reagents Moderate Operational Cost Moderate Operational Cost Organotin Reagents->Moderate Operational Cost

Figure 1: Operational cost implications of reagent stability.

Performance in the Flask: A Comparative Analysis of Reaction Efficiency

The ultimate measure of a reagent's utility lies in its performance in the desired chemical transformation. Here, we compare the four major cross-coupling reactions: Suzuki-Miyaura (boronic acids), Stille (organotins), Negishi (organozincs), and Kumada (Grignard reagents).

A Case Study: Synthesis of Indole Alkaloids

A compelling, direct comparison of these four methods was reported in the total synthesis of the indole alkaloids hippadine and pratosine.[6][7][8] The study aimed to construct a key biaryl bond via a cross-coupling strategy. The results were unequivocal:

Coupling ReactionOrganometallic ReagentResult
KumadaGrignard ReagentNo desired product
NegishiOrganozinc ReagentNo desired product
StilleOrganotin ReagentLow yields
Suzuki-Miyaura Boronic Acid 67-74% isolated yield

This study highlights a critical point: while on paper several methods may seem applicable, in practice, the Suzuki-Miyaura coupling often proves to be the most robust and reliable, especially for complex, functionalized substrates.[6][7][8]

Functional Group Tolerance and Substrate Scope

A key advantage of boronic acids in Suzuki-Miyaura coupling is their exceptional functional group tolerance.[9] The relatively low nucleophilicity and basicity of the organoboron species, compared to the more reactive Grignard and organozinc reagents, allows for the presence of a wide array of functional groups (e.g., esters, ketones, nitro groups) in the coupling partners.[9]

Organozinc reagents in Negishi couplings also exhibit good functional group tolerance, superior to that of Grignard reagents.[10] Organotins in Stille couplings are also tolerant of many functional groups. However, the high reactivity of Grignard reagents in Kumada couplings severely limits the types of functional groups that can be present on either coupling partner.[11]

G High Functional Group Tolerance High Functional Group Tolerance Moderate Functional Group Tolerance Moderate Functional Group Tolerance Low Functional Group Tolerance Low Functional Group Tolerance Suzuki (Boronic Acids) Suzuki (Boronic Acids) Suzuki (Boronic Acids)->High Functional Group Tolerance Negishi (Organozincs) Negishi (Organozincs) Negishi (Organozincs)->High Functional Group Tolerance Stille (Organotins) Stille (Organotins) Stille (Organotins)->Moderate Functional Group Tolerance Kumada (Grignard) Kumada (Grignard) Kumada (Grignard)->Low Functional Group Tolerance

Figure 2: Functional group tolerance of major cross-coupling reactions.

Safety and Environmental Impact: The Long-Term Costs

The long-term cost-effectiveness of a chemical process is heavily influenced by the toxicity of the reagents and the associated costs of waste disposal.

Toxicity Profile

Boronic acids are generally considered to have low toxicity and are environmentally benign.[2] This is a significant advantage, particularly in industrial settings and in the synthesis of pharmaceutical intermediates.

In stark contrast, organotin compounds are notoriously toxic.[12] Tributyltin and triphenyltin compounds, common in Stille couplings, are potent endocrine disruptors and are highly toxic to aquatic life. This high toxicity necessitates stringent safety protocols during handling and leads to significant downstream costs for waste treatment and disposal.

Grignard and organozinc reagents, while not as inherently toxic as organotins, pose significant physical hazards due to their pyrophoric nature in some cases and their violent reactivity with water.

Waste Disposal Costs

The disposal of hazardous waste is a significant and often underestimated cost for research laboratories and chemical manufacturing plants.[13][14][15] The cost is directly proportional to the hazard level of the waste.

  • Organotin Waste: Due to its high toxicity, organotin-containing waste is among the most expensive to dispose of, requiring specialized handling and incineration.[12]

  • Grignard and Organozinc Waste: The primary cost associated with this waste is due to its reactivity. Quenching large quantities of unreacted reagent can be hazardous and time-consuming, and the resulting waste stream must be handled as flammable and corrosive.

  • Boronic Acid Waste: The waste generated from Suzuki-Miyaura couplings is generally the least hazardous. The boron-containing byproducts are typically inorganic borates, which have low toxicity and are relatively easy to dispose of.

Waste StreamHazard LevelEstimated Disposal Cost
OrganotinHigh (Toxic)High
Grignard/OrganozincModerate (Reactive)Moderate
Boronic AcidLowLow

Note: Disposal costs are highly variable and depend on local regulations and waste management providers.

Experimental Protocols: A Practical Comparison

To provide a tangible comparison, we present representative protocols for the palladium-catalyzed cross-coupling of 4-bromoanisole with a phenyl-organometallic reagent for each of the four methods.

Suzuki-Miyaura Coupling

Reaction: 4-bromoanisole + Phenylboronic Acid → 4-methoxybiphenyl

Protocol:

  • To a round-bottom flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and sodium carbonate (2.0 mmol).

  • Add a 3:1 mixture of toluene and water (10 mL).

  • Heat the mixture to 80 °C and stir for 4-6 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling

Reaction: 4-bromoanisole + Phenyltributyltin → 4-methoxybiphenyl

Protocol:

  • To a Schlenk flask, add 4-bromoanisole (1.0 mmol), phenyltributyltin (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the mixture to 110 °C and stir for 12-16 hours under an argon atmosphere.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the mixture through celite, and extract the filtrate with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Negishi Coupling

Reaction: 4-bromoanisole + Phenylzinc Chloride → 4-methoxybiphenyl

Protocol:

  • To a dry Schlenk flask under argon, add 4-bromoanisole (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) in anhydrous THF (5 mL).

  • To this solution, add a solution of phenylzinc chloride (1.2 mmol in THF) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Kumada Coupling

Reaction: 4-bromoanisole + Phenylmagnesium Bromide → 4-methoxybiphenyl

Protocol:

  • To a dry Schlenk flask under argon, add 4-bromoanisole (1.0 mmol) and Ni(dppe)Cl₂ (0.05 mmol) in anhydrous THF (5 mL).

  • Cool the mixture to 0 °C and add a solution of phenylmagnesium bromide (1.2 mmol in THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by slow addition of 1 M HCl at 0 °C.

  • Extract the mixture with diethyl ether, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Conclusion: The Cost-Effective Verdict

When all factors are considered—procurement cost, operational efficiency, reaction performance, safety, and environmental impact—boronic acids, utilized in the Suzuki-Miyaura coupling, emerge as the most cost-effective choice for a wide range of cross-coupling applications. Their stability, low toxicity, broad functional group tolerance, and the vast commercial availability of derivatives make them an exceptionally practical and economical option for both academic research and industrial-scale synthesis.

While organotins, organozincs, and Grignard reagents remain valuable tools for specific synthetic challenges, their associated costs in terms of handling, safety precautions, and waste disposal often outweigh their benefits in routine applications. For the modern chemist, a holistic approach to cost-effectiveness is paramount, and in this comprehensive analysis, boronic acids undoubtedly represent the most pragmatic and sustainable investment.

References

A Researcher's Guide to Enhanced Stability: Pinacol Boronic Esters vs. Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A white lab-coated scientist holds a flask containing a clear liquid, with laboratory glassware in the background.

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding pinacol ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective comparison of these two important classes of organoboron compounds, with a focus on their stability and performance in widely used cross-coupling reactions. The information presented is supported by experimental data to aid in the rational selection of the appropriate reagent for a given synthetic challenge.

The Stability Deficit of Boronic Acids: A Fundamental Challenge

Boronic acids are foundational reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility, however, is often hampered by inherent instability.[2][3] This instability manifests primarily through two decomposition pathways:

  • Trimerization to Boroxines: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[2][4][5] This is a reversible process, but it complicates stoichiometry and characterization.[5][6][7] The equilibrium between the boronic acid and the boroxine can be influenced by factors such as temperature and the presence of water.[6][7]

  • Protodeboronation: This is a common decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][5][8] This reaction is particularly prevalent in aqueous or protic media and its rate is highly dependent on pH and the electronic properties of the organic substituent.[5][8][9][10]

Certain classes of boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids, are particularly prone to rapid decomposition. This instability can lead to reduced shelf-life, inconsistent reaction yields, and difficulties in purification.[11]

Visualizing Boronic Acid Instability

Caption: Key decomposition pathways of boronic acids.

Pinacol Boronic Esters: A Shield Against Decomposition

To address the inherent instability of boronic acids, they are often converted into more stable derivatives, with pinacol esters being the most common.[1][3][12] These esters are formed by reacting the boronic acid with pinacol, a commercially available diol. The resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system sterically shields the boron atom, making the compound significantly more stable and less prone to the decomposition pathways that affect the free boronic acid.[1][2][13]

The enhanced stability of pinacol boronic esters offers several practical advantages:

  • Longer Shelf Life: They can be stored for extended periods without significant degradation.[1][2]

  • Easier Handling and Purification: Pinacol esters are generally less sensitive to moisture and air, and are often crystalline solids that are easier to handle and can be purified by standard techniques like silica gel chromatography.[1][2][11]

  • Improved Reaction Consistency: Their stability leads to more reproducible results in chemical reactions.[2]

The Structural Advantage of Pinacol Esters

Caption: Synthesis of a stable pinacol boronic ester from a boronic acid.

Head-to-Head Comparison: Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, and the choice of boron reagent is critical to its success. While boronic acids are generally more reactive, their instability can be a significant drawback.[11] Pinacol boronic esters, although sometimes exhibiting slower reaction rates, offer a more reliable and often higher-yielding alternative due to their enhanced stability.[2][11]

It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[11][14]

Comparative Data in Suzuki-Miyaura Reactions
Aryl HalideBoron ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acidPd(PPh3)4Na2CO3Toluene/H2O80295--INVALID-LINK--
4-BromotoluenePhenylboronic acid pinacol esterPd(PPh3)4K3PO4Dioxane/H2O1001892[15]
2,6-Dichloropyridinen-Hexylboronic acid pinacol esterPd2(dba)3 / FcPPh2K3PO4Dioxane/H2O1001885[15]
4-Chloroanisole4-Methoxyphenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O1001298--INVALID-LINK--
4-Chloroanisole4-Methoxyphenylboronic acid pinacol esterPd(OAc)2 / SPhosK3PO4Toluene/H2O1001296--INVALID-LINK--

As the data illustrates, pinacol boronic esters can provide comparable or even superior yields to their boronic acid counterparts, particularly in cases where the boronic acid is prone to decomposition under the reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of a Pinacol Boronic Ester from a Boronic Acid

This procedure provides a general method for the conversion of a boronic acid to its corresponding pinacol ester.

Materials:

  • Arylboronic acid (1.0 equiv)

  • Pinacol (1.0-1.2 equiv)

  • Anhydrous Toluene or THF

  • Magnesium sulfate (optional, as a drying agent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid, pinacol, and anhydrous toluene.

  • Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used without further purification. If necessary, purification can be achieved by recrystallization or column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling Using a Pinacol Boronic Ester

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a pinacol boronic ester.

Materials:

  • Aryl halide (1.0 equiv)

  • Pinacol boronic ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2/ligand) (1-5 mol%)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3) (2-3 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF) with water

Procedure:

  • To a reaction vessel, add the aryl halide, pinacol boronic ester, palladium catalyst, and base.

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Start Combine Reactants: Aryl Halide, Pinacol Ester, Catalyst, Base Degas Degas with Inert Gas Start->Degas AddSolvent Add Degassed Solvent Degas->AddSolvent Heat Heat and Stir AddSolvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify by Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: Making the Right Choice for Your Research

The decision to use a boronic acid or a pinacol boronic ester is a strategic one that depends on the specific requirements of the synthesis.

  • Choose a boronic acid when:

    • High reactivity and short reaction times are paramount.

    • The specific boronic acid is known to be stable under the reaction conditions.

    • Cost is a primary concern, as boronic acids are often less expensive.

  • Choose a pinacol boronic ester when:

    • Stability, ease of handling, and long-term storage are critical.[1][2]

    • The corresponding boronic acid is unstable or difficult to purify.[5]

    • Reproducibility and high yields are essential for multi-step syntheses or high-throughput screening.[11]

In the ever-evolving landscape of drug discovery and materials science, the reliability and robustness of synthetic methods are of utmost importance.[16][17][18][19][20] Pinacol boronic esters, with their superior stability and handling characteristics, represent a significant advancement over their boronic acid precursors, empowering researchers to tackle more complex synthetic challenges with greater confidence and success.

References

The Researcher's Guide to Activating Hindered Boronic Acids: A Comparative Study of Bases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of complex molecules often hinges on the successful execution of cross-coupling reactions. Among these, the Suzuki-Miyaura reaction stands as a pillar, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, when faced with sterically hindered boronic acids, the reaction's success becomes critically dependent on a nuanced choice: the activating base. This guide provides an in-depth, objective comparison of bases for the activation of hindered boronic acids, supported by experimental data, to empower you in navigating this crucial aspect of modern organic synthesis.

The Challenge of Steric Hindrance in Boronic Acid Activation

Sterically hindered boronic acids, particularly those with ortho-substituents on an aryl ring, present a significant challenge in Suzuki-Miyaura cross-coupling. The bulky substituents impede the approach of the boronic acid to the palladium center, slowing down the crucial transmetalation step of the catalytic cycle. The choice of base is paramount in overcoming this steric barrier, as its primary role is to activate the boronic acid, rendering it more nucleophilic and reactive.

The activation of the boronic acid by a base is generally understood to proceed through two primary mechanistic pathways:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex (boronate). This boronate species then undergoes transmetalation with the palladium(II) halide complex.[1]

  • The Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.[1]

The operative pathway is influenced by the specific base, solvent, and substrates employed. For hindered boronic acids, creating a highly nucleophilic boronate species is often key to driving the reaction forward.

Comparative Performance of Bases for Hindered Substrates

The selection of an appropriate base is a critical parameter that can dramatically impact the yield and reaction time when working with hindered boronic acids. Inorganic bases are most commonly employed, and their effectiveness is dictated by factors such as basicity, solubility, and the nature of the cation.

Here, we present a comparative analysis of commonly used bases in the Suzuki-Miyaura coupling of hindered arylboronic acids with aryl halides. The data is compiled from various studies and represents typical outcomes.

BaseFormulaTypical Yield (%) for Hindered SubstratesKey Characteristics & Considerations
Potassium PhosphateK₃PO₄85-98%A strong, non-nucleophilic base that is highly effective for coupling reactions involving sterically hindered boronic acids and heteroaryl substrates.[2] It can often prevent side reactions.
Cesium CarbonateCs₂CO₃90-99%Often provides superior yields, particularly with challenging, hindered substrates.[2] Its higher solubility in organic solvents can be advantageous, leading to the renowned "caesium effect."
Potassium CarbonateK₂CO₃70-90%A widely used, cost-effective, and efficient base for a broad range of substrates. Its performance with highly hindered substrates can be variable.
Sodium CarbonateNa₂CO₃65-85%Similar in reactivity to K₂CO₃, it is another common and effective choice. Its solubility can differ from K₂CO₃, which may influence reaction kinetics.
Potassium tert-Butoxidet-BuOK80-95%A very strong, non-nucleophilic base that can be highly effective for hindered couplings, especially with less reactive aryl chlorides. Requires strictly anhydrous conditions.
Sodium HydroxideNaOH50-75%A strong and inexpensive base, but its high nucleophilicity can lead to undesired side reactions, such as hydrolysis of functional groups. Careful control of reaction conditions is necessary.[2]

Experimental Protocols for Activating Hindered Boronic Acids

Reproducibility in cross-coupling reactions is contingent on meticulous experimental execution. Below are detailed, step-by-step protocols for the Suzuki-Miyaura coupling of a hindered arylboronic acid with an aryl halide, showcasing the use of different classes of bases.

Protocol 1: Activation with Potassium Phosphate (K₃PO₄)

This protocol is a robust starting point for the coupling of many hindered substrates.

Materials:

  • Hindered Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the hindered arylboronic acid, aryl halide, and finely powdered potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand to the flask under a positive pressure of inert gas.

  • Add anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Activation with Cesium Carbonate (Cs₂CO₃)

This protocol is often employed for particularly challenging couplings where other bases have failed.

Materials:

  • Hindered Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., XPhos, 3.5 mol%)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Follow steps 1-4 as described in Protocol 1, substituting cesium carbonate for potassium phosphate, the specified palladium catalyst and ligand, and anhydrous 1,4-dioxane as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress and perform the workup and purification as described in Protocol 1.

Protocol 3: Activation with Potassium tert-Butoxide (t-BuOK)

This protocol is useful for less reactive aryl chlorides and requires stringent anhydrous conditions.

Materials:

  • Hindered Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Potassium tert-Butoxide (t-BuOK) (2.0 mmol, 2.0 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., RuPhos, 4 mol%)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a glovebox, add the hindered arylboronic acid, aryl chloride, potassium tert-butoxide, palladium catalyst, and ligand to an oven-dried vial with a stir bar.

  • Seal the vial, remove from the glovebox, and add anhydrous toluene via syringe.

  • Place the vial in a preheated heating block at 100 °C and stir vigorously.

  • Monitor the reaction progress and perform the workup and purification as described in Protocol 1, being mindful of quenching any remaining t-BuOK during the initial aqueous wash.

Mechanistic Insights and Visualizations

A deeper understanding of the activation mechanism can aid in troubleshooting and optimizing reaction conditions. The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a general experimental workflow.

Suzuki_Catalytic_Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)3- Ar'B(OH)3- (Boronate) Ar'B(OH)2->Ar'B(OH)3- + OH- Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Reaction Setup reagents Combine Aryl Halide, Hindered Boronic Acid, Base, Catalyst, Ligand start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

The judicious selection of a base is a cornerstone of success when performing Suzuki-Miyaura cross-coupling reactions with sterically hindered boronic acids. While weaker bases like carbonates can be effective in some cases, stronger, non-nucleophilic bases such as potassium phosphate and cesium carbonate often provide superior results, driving the reaction to completion and affording high yields of the desired biaryl products. For particularly unreactive coupling partners, strong alkoxides like potassium tert-butoxide can be employed, provided that strictly anhydrous conditions are maintained.

As the demand for increasingly complex molecules in drug discovery and materials science continues to grow, the development of new and more effective methods for the coupling of hindered substrates will remain an active area of research. Future advancements may lie in the design of novel ligands that can further lower the activation barrier for transmetalation, or in the development of new activating agents that operate under even milder conditions. By understanding the fundamental principles outlined in this guide, researchers will be well-equipped to tackle the challenges of synthesizing sterically congested molecules with greater confidence and success.

References

A Senior Application Scientist's Guide: Hiyama Coupling as a Strategic Alternative to Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Suzuki-Miyaura coupling is the pharmaceutical industry's leading method for C(sp²)–C(sp²) bond formation, prized for its reliability and vast substrate scope.[1] However, challenges related to the stability of boronic acids and the reaction's base sensitivity necessitate robust alternatives. The Hiyama coupling, utilizing stable and low-toxicity organosilanes, emerges as a powerful counterpart.[2] Historically hampered by its reliance on fluoride activators, modern fluoride-free protocols have transformed the Hiyama coupling into a viable and often strategic alternative, offering orthogonal reactivity and improved functional group tolerance in specific contexts. This guide provides a head-to-head comparison, supported by mechanistic insights and experimental data, to inform researchers on when to deploy the Hiyama coupling as a superior alternative to the established Suzuki protocol.

Introduction: The Imperative for Versatility in Cross-Coupling

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, earning the 2010 Nobel Prize in Chemistry for its profound impact.[3] Within drug discovery, these reactions are indispensable for constructing the complex molecular scaffolds of therapeutic agents, with the Suzuki-Miyaura reaction being the second most utilized transformation after amide bond formation.[4][5] Its success lies in its generally mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acid reagents.[6][7]

However, over-reliance on a single methodology can stifle innovation, particularly when encountering substrates incompatible with standard Suzuki conditions. Boronic acids can be prone to side reactions like protodeboronation, and the requisite basic conditions can degrade sensitive functional groups.[8][9] This is where the Hiyama coupling presents a compelling strategic advantage. By employing organosilanes—reagents noted for their exceptional stability, low cost, and minimal toxicity—the Hiyama coupling provides a complementary tool for C-C bond formation.[2][10] This guide will dissect the mechanistic nuances, practical advantages, and limitations of both reactions to provide a clear framework for their strategic application in research and development.

The Suzuki-Miyaura Coupling: The Established Standard

First reported in 1979, the Suzuki-Miyaura coupling involves the reaction of an organoboron species (typically a boronic acid or ester) with an organic halide or pseudohalide.[3] Its widespread adoption is a testament to its robustness and versatility.[1]

The Mechanism: A Base-Activated Pathway

The efficacy of the Suzuki coupling hinges on the activation of the organoboron reagent by a base.[11] This activation is critical as it increases the nucleophilicity of the organic group attached to boron, priming it for the key transmetalation step. The generally accepted catalytic cycle proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[12][13]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen (R¹-X) bond of the electrophile, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[8][14]

  • Transmetalation : The base activates the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species [R²-B(OH)₃]⁻. This species then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[11]

  • Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple, forming the desired C-C bond (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[12][13]

Suzuki_Mechanism Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ Pd0->center OxAdd Oxidative Addition PdII_Intermediate R¹-Pd(II)L₂-X Diorgano_PdII R¹-Pd(II)L₂-R² PdII_Intermediate->Diorgano_PdII Transmetalation Transmetalation Diorgano_PdII->Pd0 RedElim Reductive Elimination RedElim->Product_out R¹-R² center->PdII_Intermediate R1X_in->OxAdd R¹-X Boronate_in->Transmetalation [R²-B(OH)₃]⁻ (from R²B(OH)₂ + Base)

Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling

The Hiyama Coupling: The Silicon-Based Challenger

Discovered in 1988, the Hiyama coupling utilizes organosilanes as the nucleophilic partner.[15] Organosilanes are attractive reagents because they are generally air- and moisture-stable, environmentally benign, and easy to prepare and handle.[16]

The Mechanism: Activation of the C-Si Bond

The core challenge of the Hiyama coupling is the inertness of the carbon-silicon bond. Unlike the C-B bond in boronic acids, the C-Si bond is less polarized and requires an "activator" to facilitate transmetalation.[16]

  • Oxidative Addition : This step is identical to the Suzuki coupling, where a Pd(0) species adds to the organic halide (R¹-X) to form a Pd(II) intermediate.[17]

  • Activation & Transmetalation : This is the defining step of the Hiyama coupling.

    • Classical Hiyama : A fluoride source, such as tetrabutylammonium fluoride (TBAF), coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate species.[16][18] This coordination dramatically increases the nucleophilicity of the organic group (R²), enabling its transfer to the palladium center.

    • Hiyama-Denmark (Fluoride-Free) : In this important variation, an organosilanol (R₂Si-OH) is used. In the presence of a Brønsted base, a silanolate is formed in situ. This silanolate coordinates directly to the palladium(II) complex, and transmetalation proceeds without the need for a pentavalent silicon intermediate or a fluoride activator.[15][19] This modification circumvents the primary limitation of the classical method.

  • Reductive Elimination : As with the Suzuki coupling, the diorganopalladium(II) intermediate eliminates the final product (R¹-R²), regenerating the Pd(0) catalyst.[17]

Figure 2: Catalytic Cycle of Hiyama Coupling

Head-to-Head Comparison: Suzuki vs. Hiyama

The choice between these two powerful reactions depends on a careful analysis of the substrate, desired functional group tolerance, and overall synthetic strategy.

FeatureSuzuki-Miyaura CouplingHiyama Coupling
Nucleophile Organoboron compounds (boronic acids, esters)Organosilicon compounds (organosilanes, organosilanols)
Stability of Reagents Variable; boronic acids can be prone to decomposition (e.g., protodeboronation).[8]Excellent; organosilanes are generally stable to air, moisture, and chromatography.[2][16]
Toxicity Profile Generally low, but some boronic acids show mutagenic properties.[7][20]Very low; organosilanes are considered environmentally benign.[2][21]
Activation Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[11][13]Requires an activator; traditionally fluoride (TBAF), but modern protocols use a base (NaOH, etc.).[16][17]
Functional Group Tolerance Broad, but can be limited by base-sensitive groups (e.g., esters).[9]Excellent, especially in fluoride-free variants. Orthogonal to boronic acids and compatible with silyl protecting groups.[15][19]
Substrate Availability Excellent. A vast number of boronic acids are commercially available.[16]Good and improving. Many organosilanes are available or easily prepared.[21]
Key Advantage The "go-to" reaction; highly reliable with a massive established knowledge base and reagent library.[1]Orthogonality, reagent stability, and compatibility with silyl-protected substrates (fluoride-free variants).[2][10]
Key Disadvantage Instability of some boronic acids and incompatibility with highly base-sensitive substrates.[9]Traditional reliance on fluoride, which can deprotect silyl ethers and damage glass reactors.[15]
Table 1: At-a-Glance Comparison: Suzuki vs. Hiyama Coupling
In-Depth Analysis of Reaction Conditions
ParameterSuzuki-Miyaura CouplingHiyama CouplingCausality and Field Insights
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd/C, various Pd precatalysts.[11][22]Pd(OAc)₂, Pd₂(dba)₃, Pd/C, Pd-NHC complexes.[17]The choice of catalyst and ligand is crucial for activating challenging substrates. For electron-rich or sterically hindered aryl chlorides, bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required for both reactions to facilitate the difficult oxidative addition step.[11][17]
Electrophile Aryl/vinyl-I, -Br, -OTf, -Cl. Chlorides are more challenging.[8]Aryl/vinyl-I, -Br, -Cl. Modern protocols show good reactivity with aryl chlorides.[15][17]The reactivity order (I > Br > OTf > Cl) is governed by the C-X bond strength, which directly impacts the oxidative addition rate.
Activator/Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH.[3]Fluoride: TBAF, TASF. Fluoride-Free: NaOH, K₃PO₄.[16][17]In Suzuki coupling, stronger bases can sometimes accelerate the reaction but may also promote side reactions. In Hiyama coupling, the choice is critical: fluoride is highly effective but aggressive. Fluoride-free methods using bases like NaOH are milder and more practical for complex molecule synthesis.[17]
Solvent Toluene, Dioxane, THF, DMF, often with water (biphasic).[3][13]Toluene, Dioxane, THF. Aqueous systems are also utilized in modern protocols.[17][23]Biphasic solvent systems (e.g., Toluene/Water) are common in Suzuki couplings to dissolve both the organic substrates and the inorganic base. The Hiyama coupling has also been adapted to aqueous media, enhancing its "green" profile.[17]
Table 2: Comparison of Typical Reaction Conditions

Experimental Design & Protocols

The following protocols are representative examples. Researchers should always optimize conditions for their specific substrates.

General Experimental Workflow Comparison

Workflow_Comparison General Experimental Workflow: Suzuki vs. Hiyama cluster_suzuki Suzuki Coupling cluster_hiyama Hiyama Coupling (Fluoride-Free) s1 1. Add Aryl Halide, Boronic Acid, Base, & Pd Catalyst/Ligand to flask. s2 2. Seal, evacuate, and backfill with inert gas (e.g., Argon). s1->s2 s3 3. Add degassed solvent (e.g., Toluene/H₂O). s2->s3 s4 4. Heat reaction mixture (e.g., 80-110 °C). s3->s4 s5 5. Monitor by TLC/GC-MS. s4->s5 s6 6. Aqueous workup, extraction, and purification. s5->s6 h1 1. Add Aryl Halide, Organosilane, Base (Activator), & Pd Catalyst/Ligand to flask. h2 2. Seal, evacuate, and backfill with inert gas (e.g., Argon). h1->h2 h3 3. Add degassed solvent (e.g., Toluene). h2->h3 h4 4. Heat reaction mixture (e.g., 90-120 °C). h3->h4 h5 5. Monitor by TLC/GC-MS. h4->h5 h6 6. Aqueous workup, extraction, and purification. h5->h6

Figure 3: General Experimental Workflow Comparison
Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl bromide with an arylboronic acid, a common transformation in medicinal chemistry.[22]

  • Objective: Synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.

  • Materials:

    • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Toluene (5 mL) and Water (0.5 mL)

  • Methodology:

    • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Causality: The use of an oven-dried flask and subsequent inerting is critical. The active Pd(0) catalyst, which is generated in situ from the Pd(II) precatalyst, is sensitive to oxygen and can be deactivated through oxidation.

    • Seal the tube with a septum, then evacuate the atmosphere and backfill with argon. Repeat this cycle three times.

    • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. The solvents are degassed (e.g., by bubbling argon through them) to remove dissolved oxygen.

    • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C. Stir the biphasic mixture vigorously to ensure efficient mixing and mass transfer between the organic and aqueous phases where the catalyst and base reside.

    • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

    • Work-up and Purification: Cool the reaction to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel. Extract the product into an organic solvent like ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine to remove residual water and inorganic salts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Representative Fluoride-Free Hiyama Coupling

This protocol adapts a modern, practical method using a heterogeneous catalyst, highlighting the evolution of the Hiyama coupling away from stoichiometric fluoride.[23]

  • Objective: Synthesize 4-methylbiphenyl from 4-bromotoluene and phenyltrimethoxysilane.

  • Materials:

    • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

    • Phenyltrimethoxysilane (1.5 mmol, 1.5 equiv)

    • Palladium on Carbon (10% Pd/C, 0.01 mmol, 1 mol%)

    • Sodium Hydroxide (NaOH) (2.5 mmol, 2.5 equiv)

    • Toluene (5 mL)

  • Methodology:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene, phenyltrimethoxysilane, 10% Pd/C, and powdered NaOH.

    • Causality: Here, NaOH acts as the activator, promoting the hydrolysis of the trimethoxysilane to a reactive silanolate species, thus enabling the fluoride-free pathway. Pd/C is a heterogeneous catalyst that is often more economical and easier to remove (by filtration) than homogeneous catalysts, although it may sometimes be less active.

    • Inerting: Flush the flask with argon and maintain a positive pressure of inert gas throughout the reaction.

    • Solvent Addition: Add degassed toluene (5 mL) via syringe.

    • Reaction Execution: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

    • Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 4-18 hours).

    • Work-up and Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.

    • Causality: Filtration is a key advantage of using a heterogeneous catalyst, simplifying purification by physically removing the catalyst rather than requiring chromatographic separation of catalyst-derived byproducts.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Case Studies in Drug Development

  • Suzuki Coupling: The synthesis of Losartan , an angiotensin II receptor antagonist for treating high blood pressure, features a key Suzuki coupling step to form the critical biphenyl core.[5] This reaction's reliability and scalability were essential for the drug's development. Similarly, the process chemistry for Lumacaftor , a drug for cystic fibrosis, was streamlined by employing a Suzuki coupling early in the synthesis to construct its biaryl precursor in high yield.[5]

  • Hiyama Coupling: The Hiyama coupling has been instrumental in the synthesis of complex natural products and is finding its place in pharmaceutical synthesis. For example, a key step in the synthesis of Dapagliflozin , a drug used to treat type 2 diabetes, utilized a protecting-group-free Hiyama coupling to construct a C-aryl glucoside.[24] This showcases the reaction's utility in scenarios where the mildness and unique reactivity of the organosilane are paramount.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling remains the undisputed workhorse for C-C bond formation in drug discovery, backed by decades of optimization and an unparalleled library of commercially available reagents.[1][6] Its position as the primary choice for routine biaryl synthesis is secure.

However, the Hiyama coupling has matured into an essential tool for the modern synthetic chemist, not merely as a substitute but as a strategic alternative. The exceptional stability and low toxicity of organosilanes, combined with the development of robust fluoride-free protocols, make it the superior choice in several key scenarios:

  • When substrates contain silyl-based protecting groups.

  • When the corresponding boronic acid is unstable or commercially unavailable.

  • When substrates are sensitive to the specific basic conditions of the Suzuki coupling.

Future developments will likely focus on further expanding the substrate scope of the Hiyama coupling, particularly with more challenging electrophiles, and developing even more active and economical catalyst systems to enhance its appeal for large-scale industrial applications.[24] For the researcher, scientist, and drug development professional, mastering both methodologies provides a crucial expansion of the synthetic toolkit, enabling more flexible and efficient routes to novel chemical entities.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2,4-Dichloro-6-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for the Laboratory Professional

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (2,4-Dichloro-6-hydroxyphenyl)boronic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these protocols is essential not only for regulatory compliance but for the fundamental safety of our personnel and the protection of our environment. This guide is structured to explain the causality behind each procedural step, ensuring a deep, actionable understanding of the process.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

This compound is a specialized organoboron compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, we can infer its hazard profile from its structural components and data on analogous compounds. The primary hazards stem from its nature as a substituted phenylboronic acid and a chlorinated organic compound.

  • Boronic Acid Moiety: Boronic acids as a class are known to be irritants.[1] Some have also been flagged for potential mutagenic activity, necessitating their handling as potentially genotoxic impurities in pharmaceutical contexts.[2][3] They are Lewis acids and can interact with biological diols, which is a basis for both their utility and their potential biological impact.[4]

  • Dichlorinated Phenolic Structure: The presence of chlorine atoms on the aromatic ring increases the compound's environmental persistence and potential toxicity. Halogenated organic compounds are frequently subject to stringent disposal regulations.

  • Solid State: As a solid powder, the primary exposure risk is through inhalation of dust or direct contact with skin and eyes, which can cause significant irritation.[1][5]

Based on these characteristics, this compound must be treated as hazardous waste. Its disposal is governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[6][7][8]

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryDescriptionPrimary Precaution
Acute Toxicity (Oral) Assumed to be harmful if swallowed, similar to other phenylboronic acids.[9]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Skin Corrosion/Irritation Expected to cause skin irritation.[1]Wear nitrile gloves and a lab coat. Avoid all skin contact.
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[1][5]Wear chemical safety goggles or a face shield.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[10]Handle only in a chemical fume hood or with adequate ventilation.
Environmental Hazard As a chlorinated organic, it may be persistent and harmful to aquatic life.[11]Do not release into the environment. Prevent entry into drains and waterways.[12]

The Regulatory Imperative: EPA and OSHA Compliance

All chemical waste disposal in a laboratory setting is framed by two key federal standards:

  • OSHA 29 CFR 1910.1450 - "Occupational Exposure to Hazardous Chemicals in Laboratories" : Known as the Laboratory Standard, this requires employers to develop a Chemical Hygiene Plan (CHP).[6][13] This plan must include specific procedures for waste disposal to minimize employee exposure.[14][15][16] Your institution's CHP is your primary reference for internal procedures.

  • EPA 40 CFR Parts 260-299 - "Resource Conservation and Recovery Act (RCRA)" : This act provides the "cradle-to-grave" framework for hazardous waste management.[7][17] It mandates that generators of hazardous waste are responsible for its proper identification, handling, storage, and ultimate disposal.[8][18] Classifying this compound as hazardous waste is the first and most critical step in RCRA compliance.[19]

Operational Protocol: Step-by-Step Disposal Procedure

This protocol ensures that all waste containing this compound is handled safely and in accordance with regulatory standards.

Step 1: Waste Characterization and Segregation

The first principle of waste management is to never mix waste streams unnecessarily.[18] This prevents unforeseen chemical reactions and simplifies the disposal process.

  • Action: Designate a specific waste container solely for this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).

  • Causality: Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[12] Keeping this waste stream segregated prevents potentially hazardous reactions in the waste container.

Step 2: Container Selection and Management

The integrity of your waste container is paramount to preventing spills and exposure.

  • Action:

    • Select a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) bottle with a screw-top cap for solid waste.[20]

    • Ensure the container is in good condition, free of cracks, and seals tightly.[7]

    • The container must remain closed at all times except when adding waste.[7][8] This is a common point of failure in regulatory inspections.

  • Causality: A sealed, compatible container prevents the release of chemical dust into the lab environment and protects the contents from moisture, with which boronic acids can interact.

Step 3: Proper Labeling

Accurate labeling is a non-negotiable requirement under RCRA and OSHA. It communicates the hazard to everyone who may handle the container.

  • Action:

    • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.

    • List all components if it is a mixture.

    • Indicate the accumulation start date.

  • Causality: Proper labeling ensures the contents are known, preventing accidental mixing with incompatible chemicals and providing essential information for emergency responders and waste disposal technicians.[21]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action:

    • Store the labeled waste container in a secondary containment bin to catch any potential leaks.

    • Keep the container at or near the point of generation (e.g., in the fume hood where the work is performed).

    • Store it away from drains and incompatible materials.

  • Causality: Storing waste in a designated, contained area minimizes the risk of a widespread spill and ensures it does not obstruct emergency egress or access to safety equipment.

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to dispose of hazardous waste directly. This final step must be handled by trained professionals.

  • Action:

    • Once the container is full (no more than 90% capacity) or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[20]

    • Follow their specific procedures for scheduling and hand-off.

  • Causality: EHS professionals are trained to manage the consolidation, transport, and documentation required to transfer hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" chain of custody required by the EPA.[17]

Emergency Procedures: Spill and Exposure Response

Chemical Spill
  • Alert Personnel: Immediately notify others in the area.

  • Isolate: Secure the area and prevent entry.

  • Assess: If the spill is small and you are trained to handle it, proceed. If it is large or you are unsure, evacuate and call your institution's emergency number.

  • Cleanup (for small spills):

    • Don appropriate Personal Protective Equipment (PPE): double nitrile gloves, safety goggles, and a lab coat.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow). Do not use combustible materials like paper towels to absorb the bulk of the powder.

    • Carefully sweep the material into the designated hazardous waste container. Avoid creating dust.

    • Clean the area with soap and water.

    • All cleanup materials are now considered hazardous waste and must be placed in the same container.[22]

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Visualized Workflow: Disposal Decision Pathway

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node A Waste Generation: This compound or contaminated material B Is a designated waste container available? A->B C Obtain new, compatible HDPE container B->C No D Affix 'Hazardous Waste' label. Write full chemical name and date. B->D Yes C->D E Place waste in container. Keep container closed. D->E F Store in designated Satellite Accumulation Area (SAA) with secondary containment. E->F G Is container >90% full or project complete? F->G G->E No H Contact EHS for pickup. Follow institutional procedures. G->H Yes I Waste transferred to licensed disposal facility. H->I

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for (2,4-Dichloro-6-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of (2,4-Dichloro-6-hydroxyphenyl)boronic acid (CAS No. 1028332-22-0). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety measure. This guide is structured to empower researchers with the expertise to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Identification and In-Depth Risk Assessment

This compound is a solid organic compound that, while stable under recommended storage conditions, presents tangible health hazards upon exposure[1]. Understanding its classification under the Globally Harmonized System (GHS) is the foundational step in a robust risk assessment.[2]

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is considered harmful if ingested.[3] The fine, dusty nature of the solid increases the risk of inadvertent inhalation and contamination of surfaces.

GHS Hazard Classification Pictogram Signal Word Hazard Statement Implication for Laboratory Work
Skin Irritation (Category 2)GHS07 (Exclamation Mark)[3]Warning[1][3]H315: Causes skin irritation[1][3]Direct contact can cause redness, itching, or inflammation. Requires diligent use of appropriate gloves and lab coat.
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)[3]Warning[1][3]H319: Causes serious eye irritation[1][3]Airborne particles or splashes can cause significant, potentially painful, eye irritation. Mandates the use of chemical safety goggles.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)[3]Warning[1][3]H335: May cause respiratory irritation[1][3]Inhaling dust can irritate the nose, throat, and lungs. All handling of the solid powder must be done in a ventilated enclosure.
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)[3]Warning[1][3]H302: Harmful if swallowed[3]Ingestion can lead to adverse health effects. Reinforces the critical importance of hygiene and prohibiting eating/drinking in the lab.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The selection is based directly on the identified hazards of skin, eye, and respiratory irritation.

Eye and Face Protection
  • Mandatory: Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 regulations must be worn at all times in the laboratory where this chemical is handled.[4][5] Standard safety glasses do not provide a sufficient seal against airborne dust.

  • Recommended for High-Risk Tasks: When handling larger quantities (>10g) or when there is an increased risk of splashing (e.g., during vigorous dissolution), a face shield should be worn in addition to safety goggles.[6] This provides a secondary barrier protecting the entire face.

Skin and Body Protection
  • Gloves: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[1] Crucially, proper glove removal technique (without touching the outer surface) must be employed to prevent skin contamination.[7] Dispose of contaminated gloves immediately in the appropriate waste stream.[1]

  • Laboratory Coat: A standard laboratory coat should be worn and kept fully fastened. Ensure the material is appropriate for the chemicals being handled.

  • Additional Protection: For tasks with a high risk of spillage, consider using a chemically resistant apron and arm sleeves.

Respiratory Protection

The primary strategy for respiratory protection is engineering controls.

  • Primary Control: All procedures that may generate dust, such as weighing, transferring, or preparing solutions from the solid, must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[1][5] This ensures that airborne particles are captured at the source.

  • Secondary Control (If Engineering Controls Fail or Are Unavailable): In the rare event that adequate ventilation is not possible, a NIOSH-approved respirator is necessary.

    • For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is a minimum requirement.[6]

    • For higher-level protection or in emergency situations, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges should be used.[6] Respirator use requires proper fit-testing and training.

Safe Handling and Operations Plan

Adherence to a strict operational plan minimizes exposure and ensures procedural consistency.

Preparation and Weighing
  • Designate an Area: Before starting, designate a specific area within a chemical fume hood for handling the solid.

  • Assemble Equipment: Gather all necessary glassware, spatulas, and weighing paper inside the hood.

  • Don PPE: Put on your lab coat, safety goggles, and gloves before approaching the chemical container.

  • Transfer: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the desired amount of this compound to a weighing container. Minimize the drop height to prevent dust formation.[4]

  • Seal and Clean: Securely close the primary container.[8][9] Gently wipe down the spatula and the weighing area with a damp cloth or paper towel to collect any residual dust, disposing of the towel as chemical waste.

Dissolution and Use in Reactions
  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Maintain Ventilation: Keep the vessel within the fume hood during dissolution and throughout the reaction.

  • Post-Handling Hygiene: After completing the work, remove gloves and wash hands thoroughly with soap and water, even if no direct contact is suspected.[1]

Spill and Emergency Response

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison control center or doctor.[1]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][5]

Small Spill Cleanup Protocol
  • Evacuate and Secure: Alert others in the immediate area and restrict access. Ensure ventilation is adequate.

  • Assess and Don PPE: Evaluate the spill size. Don appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean: Do not use dry sweeping, as this will create dust.[1] Gently cover the spill with a damp, inert absorbent material. Carefully scoop the material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Seal the container and dispose of it as hazardous chemical waste according to institutional guidelines.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Cleanup Procedure cluster_2 Final Steps spill Spill Occurs alert Alert Personnel & Restrict Area spill->alert ppe Don Appropriate PPE (Goggles, Gloves, Respirator if needed) alert->ppe cover Gently Cover Spill with Damp Absorbent ppe->cover collect Scoop Mixture into Labeled Waste Container cover->collect decon Decontaminate Area with Soap & Water collect->decon dispose Dispose of Waste via Approved Channels decon->dispose report Report Incident dispose->report

Caption: Workflow for small chemical spill response.

Disposal and Decontamination Plan

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.

  • Waste Collection: All solid waste contaminated with this compound, including gloves, weighing papers, and spill cleanup materials, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Disposal Pathway: The sealed waste container must be disposed of through an approved waste disposal plant or via your institution's environmental health and safety office.[1][7]

  • Prohibition: Under no circumstances should this chemical or its waste be allowed to enter drains or waterways.[1][6] Boronic acids can have environmental implications, and proper disposal prevents ecological contamination.

By integrating these detailed protocols into your daily laboratory workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.